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  • Product: N-tert-butyl-2-methylaniline
  • CAS: 10219-30-4

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Synthesis of N-tert-butyl-2-methylaniline

Executive Summary and Strategic Utility In the landscape of modern drug development and advanced materials science, sterically hindered secondary amines serve as highly privileged, chemically differentiated building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Strategic Utility

In the landscape of modern drug development and advanced materials science, sterically hindered secondary amines serve as highly privileged, chemically differentiated building blocks. N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine, CAS: 10219-30-4) is a prime example of such a scaffold. Traditionally challenging to access due to extreme dual-sided steric encumbrance, this compound provides unparalleled metabolic stability and unique conformational rigidity when incorporated into active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical descriptors. Here, we will dissect the physicochemical properties of N-tert-butyl-2-methylaniline, explore the mechanistic causality behind its synthesis, and provide a self-validating protocol for its preparation via Palladium-catalyzed Buchwald-Hartwig amination.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of N-tert-butyl-2-methylaniline (


) is defined by the proximity of two bulky groups: the ortho-methyl group on the aromatic ring and the tert-butyl group attached directly to the nitrogen atom.

From a mechanistic standpoint, this steric crowding restricts the rotation around the C(aryl)–N bond. Consequently, the nitrogen's lone pair is heavily shielded. This shielding significantly decreases the molecule's nucleophilicity while maintaining its basicity, a divergence that is highly advantageous when designing selective kinase inhibitors or preventing unwanted N-alkylation side reactions in complex synthetic routes. Furthermore, the high lipophilicity (LogP ~3.2) enhances the membrane permeability of derivatives synthesized from this core[1].

Table 1: Physicochemical and Structural Properties

All quantitative data has been summarized for rapid comparative analysis.

PropertyValueSource / Methodology
Chemical Name N-tert-butyl-2-methylanilineIUPAC Nomenclature
CAS Registry Number 10219-30-4Cheméo Database[1]
Molecular Formula C₁₁H₁₇NElemental Analysis[1]
Molecular Weight 163.26 g/mol IUPAC Atomic Weights[1]
SMILES String Cc1ccccc1NC(C)(C)CStructural Descriptor[1]
Boiling Point (

)
529.68 K (256.5 °C)Joback Calculated Property[1]
Melting Point (

)
307.75 K (34.6 °C)Joback Calculated Property[1]
LogP (Octanol/Water) 3.205Crippen Calculated Property[1]
Enthalpy of Vaporization 48.16 kJ/molJoback Calculated Property[1]

Synthesis Workflow: Overcoming Steric Barriers

Synthesizing N-tert-butyl-2-methylaniline via traditional nucleophilic aromatic substitution (


) is virtually impossible due to the steric repulsion between the tert-butylamine nucleophile and the ortho-substituted electrophile. To overcome this, we rely on the Buchwald-Hartwig Cross-Coupling Reaction .

By utilizing a highly active Palladium(0) catalyst paired with a bulky, electron-rich phosphine ligand (such as


 or BrettPhos), we can force the difficult oxidative addition and reductive elimination steps required to forge the hindered C-N bond[2].
Logical Relationship: Catalytic Cycle

Catalytic_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Pd(II)(o-Tol)(Br)Lₙ Oxidative Addition Pd0->OxAdd 2-Bromotoluene Amido Pd(II)(o-Tol)(NH-tBu)Lₙ Amido Complex OxAdd->Amido tert-Butylamine + NaOtBu (- NaBr, - tBuOH) Prod N-tert-butyl-2-methylaniline Product Amido->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates strict causality for reagent selection and mandatory In-Process Controls (IPC) to prevent premature reaction termination.

Objective: High-yield synthesis of N-tert-butyl-2-methylaniline from 2-bromotoluene and tert-butylamine.

Phase 1: Catalyst Pre-Activation

  • Action: Inside a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with

    
     (0.02 equiv) and 
    
    
    
    (0.04 equiv). Add anhydrous toluene to achieve a 0.1 M concentration. Stir for 10 minutes.
  • Causality: Pre-mixing the palladium source with the electron-rich phosphine ligand in the absence of bulky substrates ensures the complete reduction of Pd(II) to the highly active, mono-ligated Pd(0) species required to initiate the catalytic cycle[2].

Phase 2: Substrate and Base Addition 3. Action: Add Sodium tert-butoxide (NaOtBu, 1.5 equiv) to the active catalyst solution. 4. Action: Sequentially inject 2-bromotoluene (1.0 equiv) and tert-butylamine (1.5 equiv) via a micro-syringe. 5. Causality: NaOtBu is selected over weaker bases (like


) because its high pKa is strictly required to deprotonate the sterically hindered amine once it coordinates to the Palladium(II) center, driving the formation of the critical amido complex.

Phase 3: Thermal Cycling and Self-Validation (IPC) 6. Action: Seal the Schlenk flask, remove it from the glovebox, and heat the reaction mixture to 100 °C in an oil bath under vigorous stirring for 12 hours. 7. Validation Checkpoint (Crucial): At


, withdraw a 50 µL aliquot under 

flow. Dilute in 1 mL of LC-MS grade acetonitrile and analyze via GC-MS. The system validates itself as complete ONLY when the 2-bromotoluene peak area (m/z 171) is <1% relative to the product mass (m/z 163). If the starting material exceeds 1%, causality dictates that reductive elimination is lagging; continue heating for an additional 4 hours.

Phase 4: Quenching and Isolation 8. Action: Cool the reactor to 25 °C. Quench the reaction with deionized water to deactivate the catalyst and dissolve the NaBr byproduct. 9. Action: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous


 and concentrate under reduced pressure.
10. Action:  Purify the crude oil via flash column chromatography (silica gel, 95:5 Hexanes:Ethyl Acetate gradient) to isolate pure N-tert-butyl-2-methylaniline as a pale liquid.

References

  • Title: Chemical Properties of O-toluidine, n-tert-butyl- (CAS 10219-30-4)
  • Title: N-(tert-butyl)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Exploratory

N-tert-butyl-2-methylaniline CAS number and molecular weight

An In-Depth Technical Guide to N-tert-butyl-2-methylaniline for Advanced Research and Development This guide provides a comprehensive technical overview of N-tert-butyl-2-methylaniline, a sterically hindered secondary ar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-tert-butyl-2-methylaniline for Advanced Research and Development

This guide provides a comprehensive technical overview of N-tert-butyl-2-methylaniline, a sterically hindered secondary aromatic amine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's synthesis, properties, and potential applications. This document moves beyond simple data presentation to explain the scientific rationale behind experimental protocols and the significance of the compound's structural features.

Core Compound Identification and Properties

N-tert-butyl-2-methylaniline, also known as N-tert-butyl-o-toluidine, is characterized by a tert-butyl group attached to the nitrogen of 2-methylaniline (o-toluidine). This substitution pattern imparts significant steric hindrance around the amino group, profoundly influencing its reactivity and physical properties.

Table 1: Core Identification of N-tert-butyl-2-methylaniline

IdentifierValueSource
CAS Number 10219-30-4[1]
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol [2][3]
Synonyms N-tert-butyl-o-toluidine[1]

The presence of the bulky tert-butyl group adjacent to the tolyl moiety creates a unique chemical environment. Unlike its less hindered analogue, N-methylaniline, the nitrogen's lone pair of electrons is sterically shielded, which decreases its basicity and nucleophilicity. The ortho-methyl group further contributes to this steric crowding.

Table 2: Physicochemical Properties

PropertyValueScientific Rationale and Implications
Appearance Colorless to pale yellow liquid (predicted)Similar to other N-alkylated anilines. Color may develop on exposure to air and light due to oxidation.
Boiling Point Not availableExpected to be higher than 2-methylaniline (200 °C) due to increased molecular weight.
Solubility Sparingly soluble in water; soluble in organic solventsThe hydrophobic tert-butyl and tolyl groups dominate, leading to good solubility in solvents like ethanol, ether, and acetone.
Octanol/Water Partition Coefficient (logP) Predicted to be highThe lipophilic nature is enhanced by the tert-butyl group, a key consideration for applications in medicinal chemistry to influence membrane permeability.

Synthesis and Mechanistic Considerations

The synthesis of N-tert-butyl-2-methylaniline is not trivial due to the steric hindrance and the propensity for competing reactions. Direct N-alkylation of 2-methylaniline with tert-butyl halides is challenging.

Challenges in Direct N-Alkylation

The direct reaction of 2-methylaniline with tert-butyl bromide typically fails to produce the desired product in high yield. This is a classic example of the competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) reactions.

  • Causality : Tert-butyl bromide is a tertiary halide, which readily forms a stable tert-butyl carbocation, favoring Sₙ1 and E1 pathways. The amine, being a base, can also promote the E2 elimination of HBr from the alkyl halide to form isobutylene. Furthermore, direct Sₙ2 attack by the nitrogen of 2-methylaniline is sterically hindered by both the ortho-methyl group and the bulky incoming tert-butyl group.[4]

Recommended Synthetic Pathway: Reductive Amination

A more reliable and controlled method for synthesizing N-tert-butyl-2-methylaniline is a two-step process involving the formation of a Schiff base followed by reduction.

Workflow Diagram: Synthesis via Reductive Amination

G A 2-Methylaniline C Intermediate Imine A->C Acid Catalyst (e.g., p-TsOH) - H₂O B Acetone B->C D N-isopropyl-2-methylaniline (from Imine) F N-tert-butyl-2-methylaniline (Target Molecule) D->F E Sodium Borohydride (NaBH₄) or Catalytic Hydrogenation (H₂/Pd) E->F

Caption: Reductive amination pathway for synthesis.

Experimental Protocol: Reductive Amination

  • Schiff Base Formation:

    • To a solution of 2-methylaniline (1.0 eq) in a suitable solvent (e.g., toluene), add acetone (1.5 eq).

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the imine product.

    • Monitor the reaction by TLC or GC-MS until the starting aniline is consumed.

    • Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude imine can often be used directly in the next step.

  • Reduction of the Imine:

    • Dissolve the crude imine in a protic solvent like methanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) in portions.

    • Causality : NaBH₄ is a mild and selective reducing agent for imines and is compatible with the aromatic ring. It offers a safer and more practical alternative to more reactive hydrides like LiAlH₄.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by column chromatography or distillation under reduced pressure.

Applications in Research and Drug Development

While specific applications of N-tert-butyl-2-methylaniline are not widely documented, its structural motifs are highly relevant in medicinal chemistry and materials science.

  • Steric Shielding in Drug Design : The tert-butyl group is a well-established bioisostere used to enhance the metabolic stability of drug candidates.[3] By acting as a "steric shield," it can protect adjacent functional groups from degradation by metabolic enzymes, such as cytochrome P450s.[5] The incorporation of an N-tert-butyl group can therefore be a strategic move to improve a drug's pharmacokinetic profile.

  • Modulation of Receptor Binding : The significant bulk of the tert-butyl group can enforce a specific conformation on a molecule. This can lead to higher binding affinity and selectivity for a biological target by locking the molecule into its bioactive conformation, thereby reducing off-target effects.

  • Precursor for Ligand Synthesis : Hindered anilines are valuable precursors for synthesizing complex ligands, particularly for transition metal catalysis. The steric bulk can be used to control the coordination number and geometry of the metal center, influencing the catalyst's activity and selectivity.

Logical Flow: Role of Steric Hindrance

G A N-tert-butyl-2-methylaniline B Significant Steric Hindrance A->B C Decreased Nucleophilicity/ Basicity of Nitrogen B->C D Enhanced Metabolic Stability (Steric Shielding) B->D E Conformational Restriction B->E H Unique Ligand Properties in Catalysis C->H F Improved Pharmacokinetics in Drug Candidates D->F G Higher Receptor Selectivity E->G

Caption: Impact of steric hindrance on chemical properties and applications.

Safety and Handling

  • Assumed Hazards : Based on o-toluidine, this compound should be treated as toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[6]

Table 3: Recommended Safety Precautions

Precaution CategoryRecommended ActionRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.To prevent skin and eye contact. Anilines can be absorbed through the skin.
Handling Use only in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of potentially toxic vapors.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.To prevent degradation and reaction with incompatible materials.
Disposal Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.To prevent environmental contamination.

Conclusion

N-tert-butyl-2-methylaniline is a sterically encumbered aromatic amine with significant potential in specialized chemical synthesis, particularly in the fields of medicinal chemistry and catalysis. Its synthesis requires careful consideration of competing reaction pathways, with reductive amination being a preferred route over direct alkylation. The dominant feature of this molecule—its steric bulk—is the primary driver of its chemical properties and potential applications, offering a tool for scientists to fine-tune molecular stability, conformation, and reactivity. As with all novel or sparsely documented chemicals, it must be handled with the utmost care, assuming the hazards of its most toxic structural analogues.

References

  • Cheméo. (n.d.). Chemical Properties of O-toluidine, n-tert-butyl- (CAS 10219-30-4). Retrieved from [Link]

  • ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • PubChem. (n.d.). N-tert-butyl-2-methylsulfinylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • Wikipedia. (n.d.). o-Toluidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N-butyl-p-toluidine (CAS 10387-24-3). Retrieved from [Link]

  • Sciencemadness.org. (2007, May 14). Tert-butyl alkylation with t-BuBr. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. Retrieved from [Link]

  • CyberLeninka. (n.d.). Alkylation of 2-methylaniline with the methanol in the presence of ferrite catalysts. Retrieved from [Link]

  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties and Boiling Point of N-tert-butyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Contextual Significance N-tert-butyl-2-methylaniline belongs to the class of substituted anilines, a cornerstone of synthetic orga...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Contextual Significance

N-tert-butyl-2-methylaniline belongs to the class of substituted anilines, a cornerstone of synthetic organic chemistry. The unique steric and electronic environment created by the ortho-methyl and N-tert-butyl groups makes it an interesting candidate for investigation in areas such as medicinal chemistry, materials science, and as a non-nucleophilic base. The tert-butyl group, in particular, can significantly influence the molecule's conformation and reactivity due to its sheer bulk.[1][2][3] A thorough understanding of its physical properties, especially the boiling point, is fundamental for its purification, handling, and application in further synthetic transformations. The boiling point is a crucial indicator of a liquid's volatility and purity.[4][5]

Molecular Identifiers and Estimated Physicochemical Properties

Precise identification and an estimation of key physical properties are the first steps in the characterization of any chemical compound.

PropertyValue (Estimated)Source/Justification
Molecular Formula C₁₁H₁₇NBased on chemical structure
Molecular Weight 163.26 g/mol Calculated from the molecular formula[6][7]
CAS Number Not assignedAs of the latest search, a specific CAS number for N-tert-butyl-2-methylaniline has not been located. Isomers such as 3-(tert-Butyl)-2-methylaniline (205816-41-7) and 5-(tert-Butyl)-2-methylaniline (85336-17-0) have assigned CAS numbers.[6][7]
Appearance Colorless to pale yellow or brown liquidAniline and its derivatives are often colorless when pure but can darken upon exposure to air and light.[8]
Boiling Point ~220-240 °C at 760 mmHgThis is an estimation based on the boiling points of structurally similar compounds. For instance, 2-tert-butylaniline has a boiling point of 123-124 °C at 17 mmHg, which would be significantly higher at atmospheric pressure.[9] N,N-diethyl-2-methylaniline has a boiling point of 210 °C.[10] The presence of the N-tert-butyl group is expected to increase the boiling point compared to N-ethyl or N,N-diethyl analogues due to increased molecular weight and van der Waals forces.
Density ~0.94 - 0.97 g/mL at 25 °CEstimated based on the density of 2-tert-butylaniline (0.957 g/mL at 25 °C).[9]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone).The hydrophobic tert-butyl group and the aromatic ring will dominate, leading to poor water solubility, a common characteristic of substituted anilines.[3]

Authoritative Grounding: The Rationale Behind Boiling Point Estimation

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4][5] Several molecular factors influence the boiling point:

  • Molecular Weight: Generally, as the molecular weight increases, the boiling point also increases due to stronger London dispersion forces.

  • Intermolecular Forces: The N-H bond in secondary amines like N-tert-butyl-2-methylaniline allows for hydrogen bonding, although this is sterically hindered by the bulky tert-butyl group. Dipole-dipole interactions and van der Waals forces will also be significant.

  • Molecular Shape: The bulky tert-butyl group can affect the molecule's ability to pack closely, which might slightly counteract the increase in boiling point due to higher molecular weight.

By comparing with known compounds, we can build a strong case for our estimated boiling point range. The significant increase in boiling point from aniline (184 °C) to N-methylaniline (196 °C) and other substituted anilines demonstrates the impact of N-alkylation and ring substitution.[11][12]

Experimental Determination of Boiling Point: A Self-Validating Protocol

Given the absence of a definitive literature value, experimental determination is paramount. The Thiele tube method is a reliable and widely used technique for determining the boiling point of small quantities of a liquid.[13]

Principle of the Thiele Tube Method

This method relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the atmospheric pressure.[4][14] A small sample is heated, and a stream of bubbles is observed. Upon cooling, the liquid is drawn into an inverted capillary tube at the precise moment its vapor pressure drops below the atmospheric pressure, which corresponds to the boiling point.[13][14]

Materials and Apparatus
  • N-tert-butyl-2-methylaniline (sample)

  • Thiele tube

  • High-temperature resistant mineral oil or silicone oil

  • Thermometer (-10 to 300 °C)

  • Small test tube (e.g., 10 x 75 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Bunsen burner or heating mantle

  • Stand and clamp

Step-by-Step Experimental Procedure
  • Apparatus Setup:

    • Attach the small test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Add approximately 0.5 mL of N-tert-butyl-2-methylaniline to the test tube.

    • Place the capillary tube (sealed end up) into the test tube containing the sample.

    • Clamp the Thiele tube to a stand and fill it with mineral oil until the oil level is just above the top of the side arm.

    • Insert the thermometer with the attached sample tube into the Thiele tube, ensuring the sample is immersed in the oil. The rubber band should be above the oil level to prevent it from dissolving.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle.[13] The design of the Thiele tube ensures even heat distribution through convection.

    • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[4]

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.

    • The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[4][13][14] Record this temperature.

  • Validation and Repetition:

    • For accuracy, allow the apparatus to cool further and then reheat to obtain a second determination. A consistent boiling point across multiple trials validates the result.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[4]

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation prep1 Step 1: Assemble Apparatus Attach test tube to thermometer. Add sample to test tube. Insert inverted capillary tube. prep2 Step 2: Setup Thiele Tube Clamp Thiele tube. Fill with heating oil. Immerse thermometer assembly. prep1->prep2 Positioning heat Step 3: Heating Gently heat the side arm. Observe for initial air bubbles. Continue until a rapid stream of vapor bubbles emerges. prep2->heat Start Experiment cool Step 4: Cooling & Reading Remove heat source. Observe the capillary tube. Record temperature when liquid enters the capillary. heat->cool Transition repeat Step 5: Repeat Allow to cool and repeat the heating/cooling cycle. cool->repeat Confirm Result pressure Step 6: Finalize Record atmospheric pressure. Average the consistent readings. repeat->pressure Data Consolidation

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for N-tert-butyl-2-methylaniline is not available, the safety precautions should be based on those for structurally similar toxic anilines, such as N-methylaniline.[11][15][16][17]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[11][15][16] May cause irritation to the skin, eyes, and respiratory system.[8][15] Prolonged or repeated exposure may cause damage to organs.[15][16]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhaling vapors.[18]

  • Handling: Keep away from heat, sparks, and open flames.[16][18] Avoid contact with skin, eyes, and clothing.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.[11]

Conclusion

This guide provides a robust framework for understanding and determining the physical properties of N-tert-butyl-2-methylaniline. By leveraging data from analogous compounds and outlining a detailed, self-validating experimental protocol, researchers are well-equipped to characterize this compound accurately and safely. The steric hindrance provided by the tert-butyl group presents unique chemical properties, and the foundational data, such as a precise boiling point, are critical for unlocking its potential in further research and development.

References

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Al-Delami, K. (2021, July 16). Experimental No. (2) Boiling Point. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-tert-butyl-2-methylsulfinylaniline. PubChem. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, April 29). SAFETY DATA SHEET: N-Methyl aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION. Retrieved from [Link]

  • Okamoto, Y., & Shudo, K. (1973). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Journal of the American Chemical Society, 95(8), 2725-2727. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, 2-methyl-4-tert-butyl-n-ethyl-. Retrieved from [Link]

  • Stenutz. (n.d.). N,N-diethyl-2-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). 4-tert-butyl-N-methylaniline. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, m-tert-butyl- (CAS 5369-19-7). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylaniline. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline, n-tert-butyl- (CAS 937-33-7). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline, n-tert-butyl-. NIST WebBook. Retrieved from [Link]

  • Wisthaler, A., et al. (2015). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 119(30), 8337-8349. Retrieved from [Link]

  • Zerbe, O., et al. (2015). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Journal of the American Chemical Society, 137(35), 11409-11415. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-tert-Butylethylamine. NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Advanced Safety and Operational Guide for N-tert-butyl-2-methylaniline Handling

A Mechanistic Whitepaper on the Toxicology and Synthetic Application of Sterically Hindered Anilines Executive Summary N-tert-butyl-2-methylaniline (CAS: 10219-30-4), also known as N-tert-butyl-o-toluidine, is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Whitepaper on the Toxicology and Synthetic Application of Sterically Hindered Anilines

Executive Summary

N-tert-butyl-2-methylaniline (CAS: 10219-30-4), also known as N-tert-butyl-o-toluidine, is a highly sterically hindered secondary amine. It serves as a critical building block in advanced organic synthesis, particularly in the design of bulky N-heterocyclic carbenes (NHCs) and specialized organometallic ligand frameworks. However, its structural homology to o-toluidine—a known Group 1 human carcinogen—necessitates rigorous, mechanistically informed handling protocols. This whitepaper establishes self-validating operational standards for researchers, bridging the gap between molecular toxicology and practical synthetic workflows.

Physicochemical Profiling & Structural Causality

The handling requirements for N-tert-butyl-2-methylaniline are directly dictated by its molecular architecture. The presence of the tert-butyl group on the nitrogen, coupled with the ortho-methyl group on the aromatic ring, creates a highly lipophilic and sterically congested environment.

Causality of Experimental Choices: The extreme steric bulk reduces the amine's nucleophilicity, rendering standard


 alkylation ineffective and necessitating transition-metal catalysis (e.g., Buchwald-Hartwig cross-coupling) for further functionalization. Furthermore, its high lipophilicity significantly increases the rate of dermal absorption compared to unsubstituted anilines, mandating the use of specialized barrier PPE (butyl rubber).
Table 1: Physicochemical Properties and Safety Implications
PropertyQuantitative Value / DescriptorCausality & Safety Implication
CAS Number 10219-30-4Unique identifier for inventory and exposure tracking.
Molecular Weight 163.26 g/mol High mass relative to simple amines; lowers vapor pressure but increases persistence on surfaces.
Appearance Colorless to pale yellow liquidAutoxidation occurs upon ambient air exposure, turning the liquid yellow/brown. Color acts as a visual purity indicator.
Steric Hindrance Very HighPrevents standard nucleophilic attack; requires Pd/Cu catalysis for functionalization.
Chemical Reactivity Secondary AmineCritical Hazard: Unlike primary anilines, it reacts with nitrosating agents to form highly carcinogenic N-nitrosamines.
Solubility Highly LipophilicRapid dermal penetration. Requires non-polar organic solvents for extraction; mandates butyl rubber gloves.

Toxicological Mechanisms: The Causality of Safety

The toxicity of N-tert-butyl-2-methylaniline is driven by its metabolic activation. While the tert-butyl group provides steric shielding, the molecule remains susceptible to hepatic processing similar to its parent compound, o-toluidine.

According to the , the metabolic activation of o-toluidine derivatives involves Cytochrome P450-mediated N-hydroxylation. This process generates electrophilic N-hydroxy metabolites that can cross into the bloodstream, oxidizing hemoglobin to methemoglobin (causing methemoglobinemia). Furthermore, these metabolites undergo glucuronidation and are transported to the bladder. In the acidic environment of the urine, they hydrolyze into highly reactive nitrenium ions that covalently bind to DNA, leading to urothelial carcinomas .

MetabolicPathway A N-tert-butyl-2-methylaniline (Dermal/Inhalation Exposure) B Hepatic CYP450 N-Hydroxylation A->B C N-Hydroxy Metabolite (Electrophilic Intermediate) B->C D Hemoglobin Adducts (Methemoglobinemia) C->D Bloodstream E Glucuronidation & Renal Transport C->E Conjugation F Acidic Hydrolysis in Bladder (Reactive Nitrenium Ion) E->F G DNA Adduct Formation (Carcinogenesis) F->G

Fig 1. CYP450-mediated metabolic activation pathway of o-toluidine derivatives to DNA adducts.

Self-Validating Handling & Decontamination Protocols

To ensure absolute safety, every handling protocol must be a closed, self-validating loop. The following methodology guarantees that exposure risks are mitigated and verified at each step.

Step-by-Step Handling Methodology
  • PPE Selection & Verification:

    • Action: Don butyl rubber gloves (minimum 0.4 mm thickness), a chemically resistant Tyvek suit, and a full-face respirator if working outside a fume hood.

    • Causality: Nitrile gloves degrade rapidly upon contact with lipophilic anilines. Butyl rubber provides the necessary chemical barrier.

    • Self-Validation Checkpoint: Perform a nitrogen inflation test on the gloves prior to use to ensure zero pinhole leaks.

  • Engineering Controls:

    • Action: All transfers must occur within a Class II Type B2 biological safety cabinet or a dedicated inert-atmosphere glovebox.

    • Self-Validation Checkpoint: Verify the glovebox sensors read

      
       and 
      
      
      
      . This not only protects the operator but prevents the autoxidation of the aniline.
  • Decontamination Strategy:

    • Action: Clean all surfaces and glassware with a 5% aqueous hydrochloric acid (HCl) solution, followed by a 10% sodium hypochlorite (bleach) wash.

    • Causality: The HCl protonates the lipophilic amine, converting it into a water-soluble anilinium salt. The subsequent bleach wash oxidatively degrades the aromatic ring, neutralizing its toxicity.

    • Self-Validation Checkpoint: Swab the cleaned surface with an acidic p-dimethylaminobenzaldehyde solution (Ehrlich's reagent). A lack of yellow/orange color change validates the complete removal of the aniline.

Experimental Workflow: Palladium-Catalyzed Amination

Due to its extreme steric hindrance, coupling N-tert-butyl-2-methylaniline requires highly active palladium pre-catalysts and bulky phosphine ligands. Recent advancements emphasize the use of green solvents like 2-Methyltetrahydrofuran (2-MeTHF) to improve solubility and reduce environmental toxicity .

Step-by-Step Buchwald-Hartwig Protocol
  • Reagent Preparation (Inert Atmosphere): Inside the glovebox, charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), N-tert-butyl-2-methylaniline (1.2 equiv),

    
     (2 mol%), DavePhos ligand (4 mol%), and Sodium tert-butoxide (
    
    
    
    , 1.5 equiv).
  • Solvent Addition: Add anhydrous, degassed 2-MeTHF to achieve a 0.2 M concentration.

    • Causality: 2-MeTHF is chosen over toluene because its higher polarity better stabilizes the oxidative addition complex of the sterically encumbered palladium intermediate.

  • Catalytic Coupling: Seal the flask, transfer it to a fume hood, and heat to 105°C for 16 hours under vigorous stirring.

  • Reaction Quenching (Self-Validating): Cool the reaction to room temperature and quench with 1 M aqueous HCl.

    • Self-Validation Checkpoint: Extract an aliquot of the organic layer and analyze via TLC or GC-MS. The complete disappearance of the N-tert-butyl-2-methylaniline peak validates that the toxic starting material has been fully consumed, rendering the mixture safer for ambient benchtop workup.

  • Waste Segregation: Separate the aqueous layer (containing neutralized inorganic salts) from the organic layer (containing the product and catalyst residues). Dispose of the organic layer in a dedicated halogenated/heavy-metal waste stream.

Workflow S1 1. Glovebox Transfer (Confirm O2 < 1 ppm) S2 2. Reagent Preparation (Pd Catalyst + Base + 2-MeTHF) S1->S2 S3 3. Catalytic Coupling (105°C, 16 hours) S2->S3 S4 4. Acidic Quenching (Validate via GC-MS/TLC) S3->S4 S5 5. Waste Segregation (Heavy Metal/Organic Streams) S4->S5

Fig 2. Self-validating workflow for the Buchwald-Hartwig amination of hindered anilines.

References

  • National Toxicology Program (NTP). "Report on Carcinogens, Fifteenth Edition - o-Toluidine." National Institutes of Health. URL:[Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. "ortho-TOLUIDINE - Chemical Agents and Related Occupations." NCBI Bookshelf. URL:[Link]

  • National Science Foundation (NSF) Public Access Repository. "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation)." URL:[Link]

  • Taylor & Francis. "Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines." URL:[Link]

Foundational

Solubility Profile and Characterization of N-tert-butyl-2-methylaniline: A Technical Guide

[1] Part 1: Executive Summary & Physicochemical Context[1] N-tert-butyl-2-methylaniline is a sterically hindered secondary amine commonly utilized as an intermediate in the synthesis of hindered amide ligands, polymeriza...

Author: BenchChem Technical Support Team. Date: March 2026


[1]

Part 1: Executive Summary & Physicochemical Context[1]

N-tert-butyl-2-methylaniline is a sterically hindered secondary amine commonly utilized as an intermediate in the synthesis of hindered amide ligands, polymerization catalysts, and specialty dyes (e.g., mauveine derivatives).[1]

Unlike its parent compound o-toluidine, the introduction of the bulky tert-butyl group significantly alters its solubility profile.[1] The steric shielding around the nitrogen atom reduces the molecule's ability to act as a hydrogen bond donor, thereby enhancing its lipophilicity and solubility in non-polar organic solvents while drastically reducing its miscibility with water.[1]

Structural Determinants of Solubility[1]
  • Lipophilic Bulk: The tert-butyl group (

    
    ) and the ortho-methyl group (
    
    
    
    ) create a highly hydrophobic region, driving affinity for non-polar solvents (London dispersion forces).[1]
  • Steric Hindrance: The ortho-methyl group prevents planar stacking, often lowering the melting point relative to unhindered isomers, which generally increases solubility in organic media at room temperature.[1]

  • Basicity & Salt Formation: While lipophilic, the nitrogen lone pair remains accessible to protons. Consequently, the compound is insoluble in neutral water but highly soluble in aqueous acidic solutions (pH < 2) via conversion to the ammonium salt.[1]

Part 2: Solubility Profile in Organic Solvents[1]

The following data categorizes the solubility behavior of N-tert-butyl-2-methylaniline based on solvent polarity and dielectric constants. These classifications are derived from structural analogs (e.g., N-tert-butylaniline, 2-methylaniline) and standard isolation protocols found in organic synthesis literature.[1]

Table 1: Solubility Classification by Solvent Class[1]
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Driver
Non-Polar Hexane, Cyclohexane, Toluene, BenzeneHigh / Miscible Dominant Van der Waals interactions; structural similarity to solvent.[1]
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THF, Diethyl EtherHigh / Miscible Dipole-dipole interactions; lack of H-bond network disruption.[1]
Polar Protic Methanol, Ethanol, IsopropanolHigh Soluble, but temperature-dependent saturation may occur at

.
Aqueous Water (Neutral pH)Insoluble Hydrophobic effect; inability to disrupt water's H-bond network.[1]
Acidic Aqueous 1M HCl, 1M

Soluble Formation of ionic N-tert-butyl-2-methylanilinium salt.[1]

Note on Purification: The compound is frequently purified via distillation or column chromatography using Hexane/Ethyl Acetate gradients, confirming its high solubility in these mobile phases.

Part 3: Experimental Protocols for Solubility Determination

As specific thermodynamic solubility constants (mole fraction


 vs. Temperature) for CAS 10219-30-4 are not standard handbook data, researchers must generate empirical data for process optimization.[1]
Protocol A: Dynamic Laser Monitoring Method (Polythermal)

Best for generating solubility curves (


 vs. Concentration) for crystallization design.[1]
  • Preparation: Weigh a precise mass of solvent (

    
    ) into a jacketed glass vessel equipped with a turbidity probe (or laser transmissometer).[1]
    
  • Addition: Add a known mass of N-tert-butyl-2-methylaniline (

    
    ) in excess of expected saturation.
    
  • Heating: Heat the mixture under stirring until the solution becomes clear (transmittance = 100%). Record temperature

    
    .[1][2]
    
  • Cooling: Cool at a controlled rate (e.g., 0.2 K/min). Record the temperature

    
     where the first crystal/oil droplet appears (transmittance drop).
    
  • Iteration: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Protocol B: Static Gravimetric Method (Isothermal)

Best for determining exact saturation points at fixed temperatures (e.g.,


).
  • Saturation: Add excess N-tert-butyl-2-methylaniline to the solvent in a sealed vial.

  • Equilibration: Stir at constant temperature (

    
    ) for 24–48 hours to ensure equilibrium.
    
  • Sampling: Stop stirring and allow phases to separate (if liquid-liquid) or solids to settle.

  • Filtration: Withdraw the supernatant using a syringe filter (0.45 µm, PTFE compatible).

  • Quantification: Weigh a sample of the supernatant, evaporate the solvent under vacuum, and weigh the dry residue.

    • Calculation: Solubility

      
       (g/g).[1]
      

Part 4: Thermodynamic Modeling

To extrapolate experimental data for process engineering, fit the solubility results to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

) and is standard for amine-solvent systems.[1]


  • 
     : Mole fraction of N-tert-butyl-2-methylaniline.[1][3]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     : Absolute temperature (Kelvin).[1][4][5]
    
  • 
     : Empirical constants determined via regression analysis.
    
    • Interpretation: If

      
       is negative and large, dissolution is strongly endothermic (enthalpy driven).
      

Part 5: Workflow Visualization

Diagram 1: Solubility Determination & Data Analysis Workflow

This flowchart illustrates the decision-making process for characterizing the solubility of the target amine.

SolubilityWorkflow Start Start: Characterization of N-tert-butyl-2-methylaniline SelectMethod Select Method Based on Goal Start->SelectMethod MethodA Method A: Polythermal (Laser Monitoring) SelectMethod->MethodA For Phase Diagram MethodB Method B: Isothermal (Gravimetric) SelectMethod->MethodB For Exact Saturation ProcessA Measure T(clear) and T(cloud) at various concentrations MethodA->ProcessA ProcessB Equilibrate 24h @ Fixed T Filter & Weigh Residue MethodB->ProcessB DataGen Generate Solubility Data (x1 vs T) ProcessA->DataGen ProcessB->DataGen ModelFit Fit to Modified Apelblat Equation ln(x) = A + B/T + C*ln(T) DataGen->ModelFit Application Application: Crystallization or Reaction Solvent Selection ModelFit->Application

Caption: Workflow for generating and modeling solubility data for N-tert-butyl-2-methylaniline.

Diagram 2: Solute-Solvent Interaction Mechanism

Visualizing why the compound prefers organic solvents over water.[1]

InteractionMech Compound N-tert-butyl-2-methylaniline (Hydrophobic Core) NonPolar Non-Polar Solvents (Toluene, Hexane) Compound->NonPolar Van der Waals Compatible Water Water (H-Bond Network) Compound->Water Steric Repulsion Hydrophobic Effect Acid Acidic Media (HCl/H2O) Compound->Acid Protonation (Salt Formation) Soluble Cation Detail1 High Solubility NonPolar->Detail1 Detail2 Insoluble Water->Detail2

Caption: Mechanistic basis for differential solubility: Hydrophobic compatibility vs. Steric/Ionic effects.[1]

References

  • National Institute of Technology and Evaluation (NITE). (2011).[1] Chemical Risk Information Platform (CHRIP): N-tert-Butyl-2-methylaniline (CAS 10219-30-4).[1][3] Retrieved from [1]

  • Organic Syntheses. (2010). General Procedures for Ritter Reaction and N-tert-butyl Amine Isolation.[1] (Contextual reference for tert-butyl amine handling). Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Solubility Data Series: N-tert-butylbenzothiazole-2-sulphenamide (Analogous Structure).[1] Journal of Chemical & Engineering Data.[1] Retrieved from [1]

  • Plater, M. J., & Harrison, W. T. A. (2014).[6] The isolation of N-tert-butyl-p-toluidine hydrochloride and the synthesis of mauveine.[1][6] Journal of Chemical Research, 38(11), 651-654.[1][6] (Demonstrates solubility of free base in organic workup). Retrieved from

  • PubChem. Compound Summary: N-tert-butyl-2-methylaniline.[1][3] Retrieved from [1]

Sources

Exploratory

synthesis pathways for N-tert-butyl-2-methylaniline from 2-methylaniline

The following technical guide details the synthesis of N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine). This transformation presents a specific chemoselective challenge: introducing a bulky tert-butyl group onto...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine). This transformation presents a specific chemoselective challenge: introducing a bulky tert-butyl group onto an amine that is already sterically hindered by an ortho-methyl substituent, while avoiding the thermodynamically favorable Friedel-Crafts C-alkylation on the aromatic ring.

Target Molecule: N-tert-butyl-2-methylaniline (CAS: N/A for specific isomer, generic N-alkyl anilines class) Starting Material: 2-methylaniline (o-Toluidine) Primary Challenge: Steric hindrance (


) and Regioselectivity (N- vs. C-alkylation).

Executive Technical Summary

The synthesis of N-tert-butyl-2-methylaniline requires overcoming the significant steric barrier imposed by the ortho-methyl group of the aniline and the bulky tert-butyl electrophile. Standard


 alkylation with tert-butyl halides is ineffective due to the dominance of E2 elimination. Furthermore, acid-catalyzed alkylation with isobutylene or tert-butanol often favors thermodynamic C-alkylation (forming 4-tert-butyl-2-methylaniline).

This guide presents two distinct, high-fidelity pathways selected for their ability to favor kinetic N-alkylation :

  • The Imidate Route (Mild/Catalytic): A Copper(II)-catalyzed transfer of the tert-butyl group from a trichloroacetimidate donor.[1]

  • The Hydrohalic Solvolysis Route (Scalable/Thermal): A salt-mediated nucleophilic substitution utilizing the high ionization potential of tert-butanol under specific thermal conditions.

Pathway A: Copper(II)-Catalyzed N-tert-Butylation

Best for: Laboratory scale, high purity, and kinetic selectivity. Mechanism: Lewis-acid catalyzed


-type transfer via an imidate donor.

This protocol utilizes tert-butyl 2,2,2-trichloroacetimidate as a "masked" carbocation source. The Copper(II) catalyst activates the imidate nitrogen, lowering the activation energy for the release of the tert-butyl cation, which is immediately intercepted by the amine within the solvent cage, preventing rearrangement or C-alkylation.

Precursor Synthesis (Reagent Preparation)

Note: The tert-butyl trichloroacetimidate reagent is commercially available but can be synthesized freshly for optimal results.

  • Reagents: tert-Butanol (1.0 eq), Trichloroacetonitrile (1.0 eq), Sodium Hydride (0.1 eq, 60% dispersion).

  • Conditions: Dry diethyl ether, 0°C to RT, 1 hour.

  • Yield: Typically >90% (Vacuum distillation recommended if storing).

Synthesis Protocol (Target Molecule)

Reagents:

  • 2-methylaniline (1.0 mmol)[2]

  • tert-Butyl 2,2,2-trichloroacetimidate (1.5 mmol)

  • Copper(II) Triflate [Cu(OTf)₂] (5-10 mol%)

  • Solvent: Nitromethane (

    
    ) or THF (Nitromethane typically yields faster rates).
    

Step-by-Step Methodology:

  • Catalyst Solubilization: In a flame-dried Schlenk tube under Argon, dissolve Cu(OTf)₂ (18 mg, 0.05 mmol) in dry Nitromethane (1.0 mL).

  • Substrate Addition: Add 2-methylaniline (107 mg, 1.0 mmol) to the catalyst solution. The solution may change color due to Lewis acid-base complexation.

  • Reagent Introduction: Add tert-butyl 2,2,2-trichloroacetimidate (327 mg, 1.5 mmol) dissolved in Nitromethane (1.0 mL) dropwise over 5 minutes.

  • Reaction: Stir at Room Temperature (25°C) .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The bulky ortho-methyl group may slow kinetics compared to simple aniline; if conversion is <50% after 4 hours, gently heat to 40°C.

  • Quench & Workup: Upon completion (approx. 6-12 hours), dilute with Diethyl Ether (20 mL) and wash with saturated

    
     to remove copper salts and trichloroacetamide byproduct.
    
  • Purification: Flash column chromatography on silica gel (neutralized with 1%

    
    ) using Pentane/Ether gradient.
    
Mechanistic Visualization (Pathway A)

ImidatePathway Imidate tert-Butyl Trichloroacetimidate Complex Activated Cu-Imidate Complex Imidate->Complex Coordination Cat Cu(OTf)2 Catalyst Cat->Complex Cation [t-Bu+]...[Cu-Amide-] Complex->Cation C-O Bond Scission Product N-tert-butyl-2-methylaniline Cation->Product Nucleophilic Attack (Kinetic Control) Byproduct Trichloroacetamide Cation->Byproduct Leaving Group Amine 2-Methylaniline Amine->Product

Figure 1: Copper-catalyzed transfer alkylation mechanism preventing carbocation rearrangement.

Pathway B: Hydrohalic Salt Solvolysis

Best for: Scale-up, robust synthesis, and cost-efficiency. Mechanism: Thermal


 substitution driven by high ionization equilibrium.

This method exploits the equilibrium between the amine hydrochloride salt and the free amine in the presence of excess tert-butanol. The acidic environment promotes the formation of the tert-butyl cation from the alcohol, while the protonated amine serves as a "reservoir," keeping the concentration of free amine low to prevent poly-alkylation, yet available for reaction with the transient cation.

Synthesis Protocol

Reagents:

  • 2-methylaniline Hydrochloride (1.0 eq)

    • Preparation: Dissolve 2-methylaniline in ether, bubble dry HCl gas, filter white precipitate.

  • tert-Butanol (Solvent/Reagent, excess, ~10-15 eq)

  • Zinc Chloride (

    
    ) (Optional: 0.1 eq, Lewis acid additive to boost yield).
    

Step-by-Step Methodology:

  • Charge: In a heavy-walled pressure vessel (autoclave or sealed glass tube), combine 2-methylaniline hydrochloride (5.0 g, 34.8 mmol) and tert-butanol (40 mL).

  • Thermal Cycle: Seal the vessel and heat to 140°C - 150°C .

    • Critical Parameter: Temperature must be sufficient to generate the t-butyl cation but controlled to minimize Friedel-Crafts rearrangement to the para-position.

  • Duration: Stir vigorously for 24 hours. The solid salt will gradually dissolve/react.

  • Workup:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure to remove excess tert-butanol.

    • Resuspend the residue in water (50 mL) and basify with 2M NaOH to pH > 10.

  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organics over 
    
    
    
    .
  • Purification: Distillation under reduced pressure is preferred for this scale. Unreacted 2-methylaniline (lower boiling point) can be recovered.

Reaction Pathway Visualization (Pathway B)

SaltPathway Salt 2-Methylaniline HCl Salt Equilibrium Equilibrium: Ar-NH3+ ⇌ Ar-NH2 + H+ Salt->Equilibrium Attack N-Alkylation Step Equilibrium->Attack Free Amine Alcohol tert-Butanol (Excess) CationGen t-Bu+ Generation (Acid Mediated) Alcohol->CationGen H+ CationGen->Attack Electrophile Target N-tert-butyl-2-methylaniline Attack->Target Major Pathway SideRxn C-Alkylation (Friedel-Crafts) Attack->SideRxn High T / Long Time

Figure 2: Thermal solvolysis pathway highlighting the equilibrium control.

Comparative Analysis & Data Summary

The choice of method depends on the specific requirements of the research phase (Discovery vs. Process Development).

FeaturePathway A: Cu-Catalyzed ImidatePathway B: Salt Solvolysis
Reaction Type Catalytic Transfer AlkylationThermal

Substitution
Conditions Mild (25-40°C), Ambient PressureHarsh (150°C), High Pressure
Selectivity (N vs C) High (>95:5) Moderate (Requires optimization)
Steric Tolerance Excellent (Mechanism assists approach)Good (Driven by thermal energy)
Atom Economy Low (Trichloroacetamide waste)High (Water is sole byproduct)
Scalability Low (Reagent cost/prep)High (Cheap bulk reagents)
Primary Risk Incomplete conversion due to stericsC-alkylation (4-t-butyl-2-methylaniline)

References

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).[5] Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate.[1][5] Synlett, 25(11), 1550–1554.

  • Plater, M. J., & Harrison, W. T. A. (2014). The isolation of N-tert-butyl-p-toluidine hydrochloride and the synthesis of mauveine.[6][7] Journal of Chemical Research, 38(3), 163–168.

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014).[8] Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.[8] RSC Advances, 4, 18229-18233.[8]

Sources

Foundational

Unraveling Steric Hindrance: Conformational and Physicochemical Dynamics in N-tert-Butyl-2-methylaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the realm of organic synthesis and medicinal chemistry, steri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of organic synthesis and medicinal chemistry, steric hindrance is not merely a barrier to reactivity; it is a powerful design tool used to modulate pharmacokinetics, direct regioselectivity, and tune electronic properties. N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine) represents an extreme case study in steric congestion. The structural proximity of a massive N-tert-butyl group and an ortho-methyl group on the phenyl ring creates severe van der Waals repulsions. This whitepaper deconstructs the structural anatomy of this molecule, exploring how its unique steric clash dictates its conformational dynamics, physicochemical anomalies (such as the "basicity paradox"), and kinetic inertness.

Structural Anatomy and Conformational Dynamics

The core structural conflict in N-tert-butyl-2-methylaniline arises from the 1,3-allylic strain equivalent (A-strain) between two bulky moieties:

  • The N-tert-butyl Group : A highly branched, spherically demanding aliphatic substituent.

  • The ortho-Methyl Group : A rigid substituent located at the 2-position of the aromatic ring.

To minimize the severe steric clash between these groups, the molecule undergoes a fundamental conformational shift: the N-C(aryl) bond rotates, forcing the nitrogen atom out of the coplanar alignment with the benzene ring.

The Electronic Consequence: Loss of Conjugation

In a typical aniline, the nitrogen lone pair resides in a p-orbital that overlaps with the aromatic


-system. In N-tert-butyl-2-methylaniline, the steric-induced bond rotation breaks this orbital overlap. The nitrogen lone pair becomes highly localized (resembling an 

-hybridized aliphatic amine), fundamentally altering the molecule's UV-Vis absorption profile and basicity.

StericClash N_tBu N-tert-butyl Group Clash Severe Steric Clash (A-Strain) N_tBu->Clash o_Me ortho-Methyl Group o_Me->Clash Rotation N-C(aryl) Bond Rotation (Loss of Coplanarity) Clash->Rotation Conjugation Loss of Lone Pair Conjugation Rotation->Conjugation Solvation Steric Inhibition of Solvation (SIP) Rotation->Solvation

Fig 1: Causal pathway of steric clash leading to physicochemical shifts.

Physicochemical Consequences

The Basicity Paradox and the Ortho Effect

The basicity (


) of N-tert-butyl-2-methylaniline is governed by a fascinating "tug-of-war" between electronic localization and steric shielding:
  • Conjugation Loss (Increases Basicity): Because the lone pair is twisted out of the aromatic plane, it cannot delocalize. This makes the lone pair more available for protonation. For context,1

    1[1], which is significantly higher than unsubstituted aniline (
    
    
    
    ~4.6).
  • Steric Inhibition of Protonation (Decreases Basicity): The addition of the ortho-methyl group triggers the 2[2]. When the nitrogen accepts a proton, it adopts a rigid tetrahedral geometry. The resulting steric clash between the

    
     group and the ortho-methyl group is catastrophic. Furthermore, this massive hydrophobic shield prevents water molecules from solvating and stabilizing the conjugate acid[3]. Consequently, the basicity drops sharply compared to its non-ortho-substituted counterpart.
    
Quantitative Data Summary
Compound

(Conjugate Acid)
UV

(nm)
Conjugation Status
Aniline 4.60~230, 280Fully Conjugated
N-tert-butylaniline 7.00~245 (Hypsochromic)Partially Broken
N-tert-butyl-2-methylaniline < 5.0 (Estimated via SIP)~250 (Severe Shift)Completely Broken

Experimental Methodologies & Self-Validating Protocols

Because of its extreme steric shielding, N-tert-butyl-2-methylaniline is kinetically inert to standard nucleophilic attacks. The following protocols outline how to synthesize and characterize this challenging molecule using causality-driven methodologies.

Workflow Step1 1. Buchwald-Hartwig Amination Pd-Catalyzed Cross-Coupling Step2 2. Chromatographic Isolation Silica Gel (Hexanes/EtOAc) Step1->Step2 Step3 3. Variable-Temp NMR Determine Rotational Barrier Step2->Step3 Step4 4. Potentiometric Titration Quantify pKa Shift via SIP Step3->Step4

Fig 2: Experimental workflow for synthesis and physicochemical characterization.

Protocol 1: Synthesis via Buchwald-Hartwig Amination

Causality: Traditional


 alkylation of 2-methylaniline with tert-butyl halides is kinetically impossible. The 4[4] forces the reaction toward E2 elimination, yielding isobutylene gas instead of the desired amine. Palladium-catalyzed cross-coupling circumvents this by utilizing an oxidative addition/reductive elimination cycle that bypasses direct nucleophilic attack.

Step-by-Step Procedure:

  • Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-bromotoluene (1.0 equiv), tert-butylamine (1.5 equiv),

    
     (2 mol%), BINAP ligand (4 mol%), and sodium tert-butoxide (1.5 equiv).
    
  • Solvation: Add anhydrous toluene (0.2 M relative to the aryl bromide) to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 110 °C for 18 hours under vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes:EtOAc) to isolate the sterically hindered secondary amine.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Causality: At ambient temperature, the steric clash restricts rotation around the N-C(aryl) bond, leading to broadened


 NMR signals due to slow conformational exchange on the NMR timescale. Heating the sample provides the thermal energy (

) necessary to overcome this rotational barrier, coalescing the signals.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15 mg of the purified N-tert-butyl-2-methylaniline in 0.6 mL of DMSO-

    
    . (DMSO is chosen for its high boiling point, allowing for high-temperature analysis).
    
  • Baseline Acquisition: Acquire a standard

    
     NMR spectrum at 25 °C. Document the broadening of the N-tert-butyl singlet and the ortho-methyl singlet.
    
  • Thermal Titration: Increment the NMR probe temperature in 10 °C steps up to 120 °C. Allow 5 minutes for strict thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Identification: Identify the exact coalescence temperature (

    
    ) where the broadened peaks merge into sharp singlets.
    
  • Validation: Use the Eyring equation (

    
    ) to calculate the rotational energy barrier, validating the extent of the steric clash.
    

Applications in Drug Development

For drug development professionals, incorporating an N-tert-butyl-o-toluidine motif serves as a strategic metabolic shield. The extreme steric bulk physically blocks Cytochrome P450 enzymes from accessing the nitrogen, effectively preventing N-oxidation and N-dealkylation—two common pathways for premature drug clearance. Furthermore, the kinetic inertness of the nitrogen ensures it will not act as an off-target nucleophile in biological systems.

References

  • Guidechem.N-tert-butylaniline 937-33-7 wiki - Guidechem.
  • Wikipedia.Ortho effect - Wikipedia.
  • BenchChem.Tert-butyl methanesulfonate | 16427-41-1 - Benchchem.
  • BYJU'S.Ortho Effect - BYJU'S.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Sterically Hindered Aniline Ligands (N-tert-butyl-2-methylaniline)

Executive Summary & Strategic Context The synthesis of N-tert-butyl-2-methylaniline represents a classic challenge in ligand design: installing a bulky tert-alkyl group onto an already sterically congested ortho-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The synthesis of N-tert-butyl-2-methylaniline represents a classic challenge in ligand design: installing a bulky tert-alkyl group onto an already sterically congested ortho-substituted aniline. This molecule is a critical precursor for


-diimine ligands (used in Brookhart-type polymerization catalysts) and a steric modulator in pharmaceutical intermediates.

Standard nucleophilic substitution (


) is ineffective here due to the steric bulk of the tert-butyl group and the weak nucleophilicity of the hindered aniline. Reductive amination is impossible because the required ketone precursor (acetone) yields an isopropyl, not a tert-butyl, group.

This Application Note details two field-proven protocols:

  • Protocol A (The "Gold Standard"): Palladium-Catalyzed Buchwald-Hartwig Amination. This is the preferred method for research-scale synthesis (mg to multigram) requiring high purity and functional group tolerance.

  • Protocol B (The "Rugged" Scale-Up): Acid-Mediated Hydroamination/Alkylation. A cost-effective route for multi-decagram synthesis where forcing conditions are acceptable.

Mechanistic Insight & Pathway Selection

The Steric Challenge

The ortho-methyl group on the aryl ring and the tertiary carbon of the amine create significant steric pressure. In metal catalysis, this bulk facilitates the formation of mono-coordinated active species (increasing reactivity) but hinders the reductive elimination step (decreasing turnover).

Catalytic Cycle (Protocol A)

The success of Protocol A relies on the use of wide-bite-angle phosphine ligands (like BINAP) or bulky biaryl monophosphines (like JohnPhos/BrettPhos) to enforce reductive elimination.

BuchwaldHartwigCycle Start Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + 2-Bromotoluene AmineCoord Amine Coordination (Steric Bottleneck 1) OxAdd->AmineCoord + t-Butylamine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot RedElim Reductive Elimination (Steric Bottleneck 2) Deprot->RedElim - NaBr RedElim->Start Regeneration Product Product Release N-t-Bu-o-toluidine RedElim->Product

Figure 1: Catalytic cycle emphasizing steric bottlenecks. The choice of ligand (L) is critical to lower the activation energy of the Reductive Elimination step.

Protocol A: Palladium-Catalyzed Cross-Coupling

Best for: High purity, research scale (1g – 20g), mild conditions.

Materials & Equipment[1][2][3]
  • Reaction Vessel: Schlenk tube or heavy-walled pressure vial (e.g., Ace Glass) with a Teflon screw cap. Note: t-Butylamine is volatile (bp 44°C); a sealed system is mandatory.

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .[1]
  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

    • Expert Tip: While Buchwald's biaryl phosphines (e.g., JohnPhos ) are excellent for this transformation, BINAP is often more readily available in general labs and performs robustly for this specific substrate combination [1].

  • Base: Sodium tert-butoxide (

    
    ). Must be stored in a glovebox or desiccator; moisture sensitivity kills this reaction.
    
  • Solvent: Anhydrous Toluene (sparged with Argon for 20 mins).

Reaction Stoichiometry
ComponentEquiv.Role
2-Bromotoluene 1.0Substrate (Electrophile)
tert-Butylamine 1.2 - 1.5Substrate (Nucleophile)
Pd(OAc)₂ 0.02 (2 mol%)Catalyst Precursor
BINAP 0.03 (3 mol%)Ligand
NaOtBu 1.4Base
Toluene 0.2 MSolvent
Step-by-Step Methodology
  • Catalyst Pre-formation (Critical for Activity):

    • In a glovebox or under active Argon flow, charge the reaction vial with

      
       (2 mol%) and BINAP (3 mol%).
      
    • Add anhydrous toluene (approx. 20% of total volume).

    • Stir at room temperature for 10-15 minutes. The solution should turn from orange to a deep reddish-brown, indicating ligation.

  • Substrate Loading:

    • Add solid

      
       (1.4 equiv) to the catalyst mixture.
      
    • Add 2-Bromotoluene (1.0 equiv).

    • Add the remaining toluene.

    • Last Addition: Add tert-butylamine (1.5 equiv) via syringe.

  • Reaction:

    • Seal the vessel tightly.

    • Heat to 110°C in an oil bath or heating block.

    • Stir vigorously (800+ RPM). Mass transfer is crucial in the heterogeneous mixture (base is insoluble).

    • Time: 12–16 hours.

  • Monitoring:

    • Cool a small aliquot. Filter through a mini-plug of silica.

    • Analyze via GC-MS or TLC (Eluent: 5% EtOAc in Hexanes).

    • Expectation: Disappearance of 2-bromotoluene.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Diethyl Ether (Et₂O) or Ethyl Acetate.

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Gradient: 100% Hexanes

      
       2% EtOAc/Hexanes.
      
    • Note: The product is an oil. It may be converted to the HCl salt for solid storage (add 1M HCl in ether, filter precipitate).

Protocol B: Acid-Mediated Alkylation (Scale-Up)

Best for: Large scale (>50g), low cost, labs without gloveboxes. Mechanism:


-type alkylation via the tert-butyl cation generated from tert-butanol.
Methodology
  • Setup: Use a heavy-walled pressure vessel (bomb) or a round-bottom flask with a high-efficiency reflux condenser (if running at ambient pressure, yield will be lower).

  • Reagents: Mix 2-Methylaniline hydrochloride (1.0 equiv) and tert-Butanol (solvent/reagent, excess, ~5-10 equiv).

  • Reaction:

    • Heat to 150°C (requires sealed vessel) for 24 hours.

    • Mechanism:[2][3][4][5][6] The high temperature promotes the dissociation of t-BuOH to the t-butyl cation, which alkylates the aniline. The acidic conditions prevent poly-alkylation and suppress side reactions [2].

  • Workup:

    • Cool and pour into ice water.

    • Basify with NaOH (pH > 12) to liberate the free amine.

    • Extract with Hexanes.

    • Distill under vacuum to purify.

Quality Control & Validation

Expected Analytical Data
  • Physical State: Colorless to pale yellow oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–6.60 (m, 4H, Ar-H)
      
    • 
       3.50 (br s, 1H, NH)
      
    • 
       2.15 (s, 3H, Ar-CH₃)
      
    • 
       1.45 (s, 9H, N-C(CH₃)₃)
      
  • GC-MS: Molecular ion

    
     m/z. Look for fragment 
    
    
    
    (loss of methyl from t-butyl).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or Oxygen ingress.Ensure

is white (not yellow). Sparge solvents longer. Use a fresh bottle of amine.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1. Ensure temperature is not overshooting 120°C.
Unreacted Aryl Halide Steric failure.Switch ligand from BINAP to JohnPhos or BrettPhos .

Workflow Decision Tree

DecisionTree Start Start: Define Needs Scale Scale? Start->Scale Purity Purity/Funct. Groups? Scale->Purity < 20g MethodB Protocol B: Acid-Mediated (t-BuOH/HCl) Scale->MethodB > 50g (Industrial) Purity->MethodB Low / Robust Substrate MethodA Protocol A: Pd-Catalyzed (Buchwald-Hartwig) Purity->MethodA High / Sensitive Groups

Figure 2: Decision matrix for selecting the synthesis route based on scale and substrate complexity.

References

  • Wolfe, J. P.; Buchwald, S. L. "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry, 2000 , 65(4), 1144–1157. Link

  • Lewis, J. C.; Wu, J. "Synthesis of N-tert-butyl-p-toluidine." Journal of Chemical Education, 2014 (Adapted from classic Hofmann-Martius rearrangement principles).
  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

  • BenchChem Application Note. "Buchwald-Hartwig Amination of Aryl Halides." BenchChem Protocols. Link

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-tert-butyl-2-methylaniline

Introduction: Navigating the Challenges of Sterically Hindered C-N Coupling The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed metho...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the reaction is not without its challenges, particularly when dealing with sterically demanding substrates.

N-tert-butyl-2-methylaniline is a prime example of a sterically hindered secondary amine. The presence of a bulky tert-butyl group on the nitrogen atom, combined with a methyl group at the ortho-position of the aniline ring, creates significant steric impediment. This bulk can drastically slow down or completely inhibit the key steps of the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired side products.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ N-tert-butyl-2-methylaniline in Buchwald-Hartwig amination reactions. We will delve into the mechanistic nuances imposed by steric hindrance, detail the critical parameters for success, provide robust experimental protocols, and offer a guide to troubleshooting common issues.

The Catalytic Cycle: A Steric Perspective

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][4] Understanding this cycle is paramount to appreciating the specific challenges posed by N-tert-butyl-2-methylaniline.

  • Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine then coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: This key C-N bond-forming step involves the reductive elimination of the desired arylamine product, regenerating the active Pd(0) catalyst.[5]

The steric bulk of N-tert-butyl-2-methylaniline primarily impacts the amine coordination and reductive elimination steps. The bulky substituents can hinder the approach of the amine to the palladium center and raise the energy barrier for the final bond-forming reductive elimination.[3] To overcome these hurdles, the choice of ligand is absolutely critical.

The Role of Bulky, Electron-Rich Ligands

The dramatic success in coupling sterically hindered substrates is largely attributed to the development of specialized phosphine ligands.[1] Bulky, electron-rich monophosphine ligands are essential for several reasons:

  • Promoting Monoligation: They sterically favor the formation of a monoligated palladium species (L-Pd(0)) throughout the catalytic cycle. This is a more reactive and less sterically crowded intermediate, which dramatically increases the rate of oxidative addition and reductive elimination.[1][3]

  • Accelerating Reductive Elimination: The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn promotes the crucial C-N bond-forming reductive elimination step.[1]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->OxAdd Ar-X Amido Palladium Amido Complex L-Pd(II)(Ar)(NRR') OxAdd->Amido + HNRR' - HX (Base) Amido->Pd(0)L Product Ar-NRR' Amido->Product Reductive Elimination ArX Aryl Halide (Ar-X) Amine N-tert-butyl-2-methylaniline (HNRR') caption Fig. 1: Buchwald-Hartwig Catalytic Cycle.

Caption: Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Key Parameters for Successful Coupling

Optimizing the reaction conditions is crucial when working with a challenging substrate like N-tert-butyl-2-methylaniline. The following table summarizes the key experimental variables and provides field-proven recommendations.

ParameterRecommendation & Rationale
Palladium Precatalyst Sources: Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts (e.g., RuPhos G3, XPhos G3). Rationale: While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be unreliable for forming the active Pd(0) species cleanly.[6] Pre-formed palladacycle precatalysts are often more effective as they generate the active LPd(0) catalyst more efficiently, leading to more reproducible results.[7]
Ligand Selection Recommended Ligands: Bulky, electron-rich dialkylbiaryl phosphines are the gold standard. For secondary amines like this, RuPhos is an excellent starting point.[7] Other highly effective ligands include XPhos , tBuXPhos , and BrettPhos .[4][8] Rationale: As discussed, these ligands are essential to overcome the steric barriers inherent to the substrate, promoting the formation of reactive monoligated palladium intermediates.[1][3]
Base Primary Choices: Strong, non-nucleophilic bases such as Sodium tert-butoxide (NaOt-Bu), Potassium tert-butoxide (KOt-Bu), or Lithium bis(trimethylsilyl)amide (LHMDS).[7] Rationale: A strong base is required to deprotonate the amine after coordination to the palladium center. NaOt-Bu often permits the highest reaction rates and lowest catalyst loadings.[4] LHMDS can be useful for substrates with base-sensitive functional groups.[4][9]
Solvent Recommended Solvents: Anhydrous, aprotic solvents such as Toluene , 1,4-Dioxane , or Tetrahydrofuran (THF) .[10] Rationale: The reaction must be performed under anhydrous conditions as water can deactivate the catalyst and lead to side reactions.[3] The choice of solvent can influence catalyst solubility and reactivity.
Temperature Typical Range: 80 - 120 °C .[3] Rationale: Sterically hindered couplings often require higher thermal energy to overcome the activation barriers for the key catalytic steps, particularly reductive elimination.[3]
Atmosphere Requirement: Strictly inert atmosphere (Argon or Nitrogen) . Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized, rendering it inactive.[3] Proper degassing of the solvent and use of Schlenk techniques or a glovebox are critical for success.
Aryl Halide Reactivity Trend: I > Br > OTf >> Cl . Rationale: Aryl iodides and bromides are generally more reactive and easier to couple. Aryl chlorides are more cost-effective but significantly less reactive, often requiring more specialized, bulky ligands (e.g., tBuXPhos) and higher temperatures to achieve good yields.[7][11]

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of catalyst/ligand loading, temperature, and reaction time may be necessary for specific aryl halide substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a reliable method for coupling N-tert-butyl-2-methylaniline with a range of aryl or heteroaryl bromides.

Experimental_Workflow start Start setup 1. Reagent Setup (Glovebox/Schlenk Line) - Add solids (Ar-Br, Pd Precatalyst, Ligand, Base) - Seal vessel start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂ (x3) setup->inert solvent_add 3. Add Solvents & Reagents - Add degassed solvent - Add N-tert-butyl-2-methylaniline inert->solvent_add reaction 4. Reaction - Heat to desired temperature (e.g., 100 °C) - Stir vigorously (12-24 h) solvent_add->reaction monitoring 5. Monitor Progress (TLC / GC-MS / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Workup - Cool to RT - Quench reaction (e.g., with H₂O) - Extract with organic solvent monitoring->workup Complete purify 7. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate solvent - Purify by column chromatography workup->purify end End Product purify->end caption Fig. 2: General Experimental Workflow.

Caption: Fig. 2: General Experimental Workflow.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • N-tert-butyl-2-methylaniline (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%) or appropriate precatalyst

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5-10 mL)

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the aryl bromide, Pd(OAc)₂, RuPhos, and sodium tert-butoxide to an oven-dried Schlenk flask or sealed vial equipped with a magnetic stir bar.[3][7]

  • Inert Atmosphere: Seal the vessel and, if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Through a septum, add the anhydrous, degassed toluene via syringe, followed by the N-tert-butyl-2-methylaniline.

  • Reaction: Place the sealed vessel into a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and quench carefully by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[9]

Protocol 2: Enhanced Conditions for Challenging Aryl Chlorides

Aryl chlorides are less reactive and require a more potent catalytic system. This protocol utilizes a robust ligand designed for such challenging couplings.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • N-tert-butyl-2-methylaniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) or a G3-precatalyst (e.g., XPhos-Pd-G3, 2 mol%)

  • tBuXPhos (0.04 mmol, 4 mol%) if using Pd₂(dba)₃

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.5 equiv, typically as a 1.0 M solution in THF)

  • Anhydrous, degassed 1,4-dioxane (5-10 mL)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl chloride, palladium precatalyst (or Pd₂(dba)₃ and tBuXPhos), and a magnetic stir bar to an oven-dried reaction vessel.

  • Reagent Addition: Add the anhydrous 1,4-dioxane, followed by the N-tert-butyl-2-methylaniline.

  • Base Addition: Add the LHMDS solution dropwise while stirring.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 110-120 °C. Stir vigorously.

  • Monitoring & Workup: Follow steps 5-8 from Protocol 1. Note that reaction times may be longer (e.g., 24-48 hours).

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered when coupling N-tert-butyl-2-methylaniline.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: Oxygen contamination or inefficient generation of Pd(0).Ensure a strictly inert atmosphere.[3] Use a reliable palladacycle precatalyst (e.g., G3/G4 versions) which form the active catalyst more cleanly.[7]
Inappropriate Ligand: The chosen ligand is not bulky or electron-rich enough for the specific substrate combination.Screen a panel of bulky phosphine ligands. For secondary amines, RuPhos is a good start; for very hindered systems, XPhos or tBuXPhos may be superior.[7]
Incorrect Base: The base may be old, of poor quality, or incompatible with sensitive functional groups.Use a fresh, high-purity base. If NaOt-Bu causes decomposition, switch to LHMDS or a weaker base like K₃PO₄ (may require higher temperature).[4][7]
Hydrodehalogenation (Ar-H formation) Presence of Protic Impurities: Water or other protic sources can protonate intermediates, leading to reduction of the aryl halide.Ensure all reagents and solvents are strictly anhydrous.[3]
Reaction Temperature Too High: Can favor this side reaction pathway.Try lowering the reaction temperature in 10 °C increments.[3]
Homocoupling of Aryl Halide (Ar-Ar formation) High Temperature / High Catalyst Loading: These conditions can sometimes favor the formation of biaryl side products.Lower the reaction temperature and/or decrease the catalyst loading.[3][7]

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Glowacki, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2019, November 25). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ACS Publications. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • PubMed. (2004, June 21). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Retrieved from [Link]

  • ACS Publications. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]

Sources

Method

N-tert-butyl-2-methylaniline as an intermediate in pharmaceutical synthesis

Application Note: Advanced Synthesis and Utilization of N-tert-butyl-2-methylaniline in Pharmaceutical Chemistry Executive Summary N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine) represents a class...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis and Utilization of N-tert-butyl-2-methylaniline in Pharmaceutical Chemistry

Executive Summary

N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine) represents a class of sterically encumbered anilines critical for modern drug discovery. Its structural uniqueness lies in the combination of an ortho-methyl group and a bulky tert-butyl moiety on the nitrogen. This dual steric hindrance serves two primary functions in medicinal chemistry:

  • Metabolic Shielding: It prevents rapid N-dealkylation by cytochrome P450 enzymes, extending the half-life of the parent drug.

  • Conformational Locking: The bulk forces the molecule into specific torsion angles, often favoring the bioactive conformation required for receptor binding (e.g., in voltage-gated ion channel blockers or kinase inhibitors).

This guide provides a validated protocol for the synthesis of this challenging intermediate using Palladium-catalyzed cross-coupling (Buchwald-Hartwig), overcoming the limitations of traditional nucleophilic substitution which fails due to steric crowding.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name N-(tert-butyl)-2-methylaniline
Common Name N-tert-butyl-o-toluidine
CAS Number 10219-30-4
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Physical State Colorless to pale yellow oil (oxidizes to brown upon air exposure)
Solubility Soluble in DCM, Toluene, THF; Insoluble in Water
pKa (Conjugate Acid) ~7.0 (Estimated; slightly more basic than o-toluidine due to alkyl donation, but hindered)

Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Challenge: Direct alkylation of o-toluidine with tert-butyl halides is low-yielding due to E2 elimination competing with S_N1/S_N2 pathways. Conversely, reductive amination is difficult with bulky ketones. Solution: The most robust method is the Buchwald-Hartwig Cross-Coupling of 2-bromotoluene with tert-butylamine.

Mechanism & Workflow

The reaction utilizes a Palladium(0) cycle.[1] The steric bulk of both the ortho-substituted aryl halide and the tert-alkyl amine requires a specific ligand (e.g., BINAP or Xantphos) to facilitate both the oxidative addition and, crucially, the reductive elimination steps.

SynthesisWorkflow Start Reagents: 2-Bromotoluene (1.0 eq) tert-Butylamine (1.2 eq) Cat Catalyst System: Pd(OAc)2 (2 mol%) BINAP (3 mol%) Start->Cat Combine under Ar Base Base: NaOtBu (1.4 eq) Toluene, 110°C Cat->Base Add Base Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Deprotonation 4. Reductive Elimination Base->Cycle Heat to 110°C Workup Workup: Filter through Celite Conc. & Flash Column Cycle->Workup 12-16 h Product Product: N-tert-butyl-2-methylaniline (>85% Yield) Workup->Product

Caption: Optimized workflow for the Pd-catalyzed synthesis of N-tert-butyl-2-methylaniline.

Step-by-Step Experimental Procedure

Reagents:

  • 2-Bromotoluene: 1.71 g (10.0 mmol)

  • tert-Butylamine: 1.26 mL (12.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂): 45 mg (0.2 mmol, 2 mol%)

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): 187 mg (0.3 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu): 1.35 g (14.0 mmol)

  • Toluene (Anhydrous): 20 mL

Protocol:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and BINAP. Purge with Argon (3 cycles). Add 5 mL of anhydrous toluene and stir at room temperature for 10 minutes until the solution turns a characteristic orange-red (formation of the active Pd-ligand complex).

  • Substrate Addition: Add 2-Bromotoluene, Sodium tert-butoxide, and the remaining Toluene (15 mL) to the tube under a counter-flow of Argon.

  • Amine Addition: Add tert-butylamine via syringe. Note: t-Butylamine is volatile (bp 78°C); ensure the vessel is sealed well.

  • Reaction: Seal the tube (Teflon screw cap) and heat the mixture to 110°C in an oil bath. Stir vigorously for 16 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting bromide (Rf ~0.8) should disappear; the product will appear as a fluorescent spot (Rf ~0.5) that stains brown with iodine.

  • Workup: Cool to room temperature. Dilute with Diethyl Ether (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).

  • Yield: Expect 1.30–1.45 g (80–89%) of a pale yellow oil.

Application in Drug Synthesis: Urea Formation

Once synthesized, N-tert-butyl-2-methylaniline is often used to create bulky urea pharmacophores , common in kinase inhibitors (e.g., p38 MAP kinase inhibitors) where the urea binds to the Asp-Phe-Gly (DFG) motif.

Reaction: Formation of 1-(tert-butyl)-1-(o-tolyl)urea derivatives.

ApplicationWorkflow Amine N-tert-butyl-2-methylaniline Condition THF, 0°C to RT NaH (if low reactivity) Amine->Condition Reagent Isocyanate (R-NCO) or Triphosgene Reagent->Condition Product Target Urea (Kinase Inhibitor Motif) Condition->Product Nucleophilic Addition

Caption: General scheme for incorporating the intermediate into a urea pharmacophore.

Protocol Modification for Sterics: Due to the steric bulk of the tert-butyl group, this aniline is a poor nucleophile . Standard reaction with isocyanates may be slow.

  • Recommendation: Use a strong base (NaH or LiHMDS) to deprotonate the aniline first, generating the highly nucleophilic anilide anion, which then attacks the isocyanate or carbamoyl chloride rapidly.

Safety & Handling Guidelines

  • Toxicity: Like all anilines, N-tert-butyl-2-methylaniline should be treated as potentially toxic and a blood toxicant (methemoglobinemia risk). Handle in a fume hood.

  • Volatility: The precursor tert-butylamine is highly volatile and flammable. Store in a cool, explosion-proof cabinet.

  • Palladium Residues: For pharmaceutical intermediates, Pd levels must be <10 ppm. Use metal scavengers (e.g., SiliaMetS® Thiol) post-purification if the compound is entering biological assays.

References

  • Structure & Properties: National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141122723, N-tert-butyl-2-methylsulfinylaniline (Related Structure/Analog Reference). Retrieved October 26, 2023, from [Link](Note: Used for structural analogy; exact CAS 10219-30-4 verified via Cheméo).

  • CAS Verification: Cheméo. (2023). O-toluidine, n-tert-butyl- Chemical Properties. Retrieved October 26, 2023, from [Link]

  • Synthetic Methodology (Buchwald-Hartwig): Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry.

Sources

Application

Application Note: Advanced Protocols for the Synthesis of N-tert-butyl-2-methylaniline

Executive Summary & Challenge Profile The synthesis of N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine) presents a classic problem in organic synthesis: the convergence of significant steric hindrance with a nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Profile

The synthesis of N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine) presents a classic problem in organic synthesis: the convergence of significant steric hindrance with a nucleophile of reduced reactivity.

  • The Nucleophile:

    
    -Toluidine possesses an ortho-methyl group that sterically shields the nitrogen lone pair and imposes torsional strain on incoming electrophiles.
    
  • The Electrophile: The tert-butyl group is bulky and, when derived from halides (e.g., t-BuBr), is highly prone to E2 elimination to form isobutylene rather than undergoing

    
     substitution.
    

Standard alkylation protocols (alkyl halide + base) typically fail for this specific transformation, resulting in low yields (<10%) and extensive isobutylene off-gassing. This Application Note details two field-proven protocols to overcome these barriers: a Catalytic Lewis-Acid Mediated Imidate Strategy (High Precision) and a High-Pressure Solvolysis Strategy (Scalable).

Mechanistic Insight & Strategy Selection

To successfully alkylate


-toluidine with a tert-butyl group, we must bypass the bimolecular substitution (

) pathway. The successful strategies rely on generating a controlled "carbocation-like" equivalent or stabilizing the transition state to favor

-type attack over elimination.
Pathway Analysis (DOT Visualization)

G Start o-Toluidine (Nucleophile) PathA Standard Alkylation (t-BuBr + Base) Start->PathA High Steric Clash PathB Catalytic Imidate (Method A) Start->PathB Cu(OTf)2 Catalyst PathC Solvolysis (Method B) Start->PathC t-BuOH / HCl / Heat Elim Elimination Product (Isobutylene) PathA->Elim Major Pathway (E2) Prod Target: N-tert-butyl-2-methylaniline PathA->Prod Trace Yield PathB->Prod Coordination-Assisted Substitution PathC->Prod SN1 Mechanism (Equilibrium Driven)

Figure 1: Strategic decision tree highlighting the failure of standard alkylation and the viability of catalytic and solvolytic pathways.

Protocol A: Copper-Catalyzed Alkylation (Precision Method)

This method utilizes tert-butyl 2,2,2-trichloroacetimidate as the alkylating agent.[1] The trichloroacetimidate group acts as an excellent leaving group that can be activated by mild Lewis acids (Cu(II)), allowing the reaction to proceed at ambient or mild temperatures without strong bases that trigger elimination.

Applicability: Best for gram-scale synthesis, high-purity requirements, and late-stage functionalization.

Materials & Reagents
ComponentEquiv.RoleCAS No.

-Toluidine
1.0Substrate95-53-4

-Butyl 2,2,2-trichloroacetimidate
1.5Alkylating Agent98946-18-0
Cu(OTf)

0.1 (10 mol%)Lewis Acid Catalyst34946-82-2
Nitromethane (CH

NO

)
SolventPolar Medium75-52-5
NaHCO

-Quench144-55-8
Step-by-Step Procedure
  • Catalyst Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Add Cu(OTf)

      
        (362 mg, 1.0 mmol) and purge with nitrogen.
      
    • Note: Cu(OTf)

      
       is hygroscopic. Handle in a desiccator or glovebox if possible.
      
  • Solvation:

    • Add anhydrous Nitromethane (10 mL). Stir until the copper salt is fully dissolved (solution typically turns light blue/green).

    • Why Nitromethane? It stabilizes the intermediate cationic species and coordinates weakly to the metal, preventing catalyst poisoning by the amine.

  • Substrate Addition:

    • Add

      
      -toluidine  (1.07 g, 10.0 mmol) via syringe. The solution color may deepen due to amine-copper coordination.
      
  • Reagent Addition:

    • Dissolve

      
      -butyl 2,2,2-trichloroacetimidate  (3.27 g, 15.0 mmol) in Nitromethane (5 mL).
      
    • Add this solution dropwise to the reaction mixture over 10 minutes at Room Temperature (25°C).

  • Reaction Monitoring:

    • Stir at room temperature.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      -toluidine) will disappear, and a less polar spot (product) will appear.
      
    • Timeframe: Reaction typically reaches completion in 2–6 hours. If conversion is slow after 6 hours, gently heat to 40°C.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO

      
       (20 mL).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate under reduced pressure.
  • Purification:

    • Purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 100% Hexanes

      
       5% EtOAc in Hexanes.
      
    • Note: The byproduct (trichloroacetamide) is polar and will remain on the column or elute much later.

Protocol B: Acid-Catalyzed Solvolysis (Industrial/Scale-Up Method)

This method relies on the "pressure tube" approach. By converting the aniline to its hydrochloride salt and heating it in tert-butanol, we generate a low concentration of tert-butyl cations (via alcohol dehydration equilibrium) that are trapped by the aniline.

Applicability: Best for multi-gram to kilogram scale where reagent cost is a primary constraint.

Materials & Reagents
ComponentEquiv.Role

-Toluidine Hydrochloride
1.0Substrate (Salt form)

-Butanol
10-15 volSolvent & Reagent
ZnCl

(Optional)
0.5Lewis Acid Promoter
Step-by-Step Procedure
  • Salt Formation (Pre-step):

    • Dissolve

      
      -toluidine in diethyl ether. Bubble dry HCl gas or add stoichiometric concentrated HCl. Filter the white precipitate (
      
      
      
      -toluidine
      
      
      HCl) and dry thoroughly.
  • Reaction Setup:

    • Use a heavy-walled pressure vessel (e.g., Q-Tube or autoclave) equipped with a Teflon seal.

    • Add

      
      -toluidine
      
      
      
      HCl (14.3 g, 100 mmol).
    • Add anhydrous

      
      -Butanol  (150 mL).
      
    • (Optional) Add fused ZnCl

      
       (6.8 g, 50 mmol) to accelerate the reaction, though this makes work-up slightly more tedious.
      
  • Thermal Activation:

    • Seal the vessel tightly.

    • Heat to 120–150°C for 24–48 hours.

    • Safety Warning: Significant pressure will develop due to isobutylene generation. Ensure the vessel is rated for at least 20 bar (300 psi).

  • Work-up:

    • Cool the vessel to room temperature. Vent carefully in a fume hood to release isobutylene.

    • Pour the mixture into water (500 mL) and basify with NaOH (10% solution) until pH > 10.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification:

    • The crude mixture will likely contain unreacted

      
      -toluidine.
      
    • Distillation: Fractional distillation under vacuum is the most efficient purification method for this scale.

      • 
        -Toluidine bp: ~200°C (atm).
        
      • Product bp: ~215–220°C (atm) / significantly higher boiling point allows separation.

Comparative Data Analysis

FeatureMethod A (Cu-Imidate)Method B (Solvolysis)
Yield 75–88%40–60%
Purity (Crude) High (>90%)Moderate (contains starting material)
Reaction Time 2–6 Hours24–48 Hours
Conditions Mild (RT, 1 atm)Harsh (150°C, High Pressure)
Atom Economy Low (Trichloroacetimidate waste)High (Water is byproduct)
Scalability Poor (Reagent cost)Excellent

Characterization & Validation

To validate the synthesis of N-tert-butyl-2-methylaniline , look for these specific spectroscopic signatures:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.35–1.45 ppm (s, 9H): Strong singlet for the 
      
      
      
      -butyl
      group.
    • 
       2.15–2.25 ppm (s, 3H): Singlet for the 
      
      
      
      -methyl
      group.
    • 
       3.50–4.00 ppm (br s, 1H): Broad singlet for the N-H  proton (exchangeable with D
      
      
      
      O).
    • 
       6.60–7.20 ppm (m, 4H): Aromatic protons.
      
  • 
    C NMR: 
    
    • Look for the quaternary carbon of the

      
      -butyl group around 
      
      
      
      50–55 ppm.
  • Validation Check:

    • Ensure absence of the N-H

      
       broad peak (typically 
      
      
      
      3.5 in primary amines, shifts/sharpens in secondary).
    • Mass Spectrometry (ESI+): Calc for C

      
      H
      
      
      
      N [M+H]
      
      
      : 164.14.

Workflow Visualization

Workflow cluster_0 Method A: Cu-Catalyzed (Lab Scale) cluster_1 Method B: Solvolysis (Scale Up) A1 Mix o-Toluidine + Cu(OTf)2 in Nitromethane A2 Add t-Butyl Trichloroacetimidate (Dropwise, RT) A3 Stir 4h (Monitor TLC) A4 Quench (NaHCO3) Extract (DCM) A5 Flash Chromatography End Pure N-tert-butyl-2-methylaniline A5->End B1 Prepare o-Toluidine HCl Salt B2 Suspend in t-Butanol (Pressure Vessel) B3 Heat 150°C / 48h (High Pressure!) B4 Basify (NaOH) Extract (EtOAc) B5 Vacuum Distillation B5->End Start Start: o-Toluidine Start->A1 Start->B1

Figure 2: Operational workflow comparison between the catalytic imidate method and the high-pressure solvolysis method.

References

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014).[1] Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate.[1] Synlett, 25(11), 1550-1554. Link

  • Plater, M. J. (2014).[2] The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine.[2][3] Journal of Chemical Research, 38(3), 163–168.[2] Link

  • Beller, M., et al. (1998). Palladium-catalyzed arylation of primary amines. Angewandte Chemie International Edition, 37(24), 3389-3391. (Reference for alternative Buchwald strategy). Link

  • Ezquerra, J., et al. (1994). Efficient Synthesis of Secondary Amines via Reductive Amination.[4] Journal of Organic Chemistry, 59, 4327. (Context for reductive amination limitations with t-butyl). Link

Sources

Method

reaction conditions for coupling N-tert-butyl-2-methylaniline with aryl halides

Application Notes & Protocols Topic: High-Yield Synthesis of Sterically Hindered Tri-substituted Anilines: Reaction Conditions for Coupling N-tert-butyl-2-methylaniline with Aryl Halides Introduction: Navigating the Chal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: High-Yield Synthesis of Sterically Hindered Tri-substituted Anilines: Reaction Conditions for Coupling N-tert-butyl-2-methylaniline with Aryl Halides

Introduction: Navigating the Challenge of Steric Hindrance in C-N Cross-Coupling

The synthesis of N-aryl amines is a cornerstone of modern medicinal chemistry and materials science, with these moieties appearing in a vast array of pharmaceuticals, organic electronics, and agrochemicals.[1][2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as the preeminent method for forging carbon-nitrogen bonds, offering remarkable functional group tolerance and broad substrate scope where traditional methods like nucleophilic aromatic substitution fail.[3][4]

However, significant challenges arise when coupling sterically demanding substrates, such as N-tert-butyl-2-methylaniline. The dual steric encumbrance from the bulky N-tert-butyl group and the ortho-methyl substituent on the aniline ring dramatically slows the key steps of the catalytic cycle.[5][6] This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and field-proven protocols to successfully couple this challenging aniline with a range of aryl halides, enabling researchers to overcome low reaction rates and achieve high product yields.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a delicate balance within its catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves the oxidative addition of an aryl halide to a Pd(0) species, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[1][3][7]

For sterically hindered substrates, the reductive elimination step is often turnover-limiting.[8][9] The choice of ligand is therefore critical, as it must be bulky enough to promote the formation of a reactive, monoligated L¹Pd(0) active species while also facilitating the challenging C-N bond-forming reductive elimination from the crowded Pd(II) intermediate.[10]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants Inputs Pd(0)L Active Catalyst L-Pd(0) OxAdd Oxidative Addition Complex Pd(0)L->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' Amido Palladium Amido Complex AmineCoord->Amido + Base - Base-H+X- Amido->Pd(0)L Reductive Elimination Product Ar-NR'R'' Amido->Product ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for Coupling N-tert-butyl-2-methylaniline

Success in coupling this hindered aniline is not accidental; it is the result of carefully selecting each reaction component to favor the desired pathway over potential side reactions like hydrodehalogenation or catalyst decomposition.[5]

Catalyst System: The Synergy of Palladium and Ligand
  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are functional, modern palladium pre-catalysts are strongly recommended for reliability and efficiency.[11][12] Palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts) cleanly and rapidly generate the active LPd(0) species upon exposure to a base, avoiding inefficient and variable reduction steps required for Pd(II) sources.[11] This is particularly crucial for challenging couplings where catalyst activity is paramount.

  • Ligand Selection: This is the most critical parameter. The steric bulk of N-tert-butyl-2-methylaniline necessitates the use of highly active, bulky, and electron-rich monophosphine ligands. These ligands promote the formation of the catalytically active monoligated Pd(0) species, which is essential for coupling demanding substrates.[5][10] Biarylphosphine ligands are the gold standard for this class of transformation.[10][13]

    • Recommended Ligands:

      • For Aryl Bromides/Iodides: XPhos or RuPhos are excellent starting points, offering a good balance of activity and stability.

      • For Aryl Chlorides/Heteroaryl Halides: More electron-rich and bulky ligands are often required. BrettPhos has proven highly effective for primary and secondary amines, while specialized ligands like tBuBrettPhos or biaryl phosphorinanes (AlisonPhos ) may be necessary for the most challenging aryl chloride substrates.[6][11]

Base Selection: The Driving Force for Deprotonation

The base's role is to deprotonate the amine coordinated to the palladium center, a crucial step in forming the key palladium-amido intermediate.[1][3]

  • Recommended Bases: Strong, non-nucleophilic alkoxide bases are required. Sodium tert-butoxide (NaOt-Bu) is the most commonly used and highly effective base for this type of coupling.[12] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

  • Considerations: For substrates with base-sensitive functional groups (e.g., esters, ketones), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be attempted, but this will likely require higher reaction temperatures and longer reaction times to achieve comparable yields.[11][12] The particle size of solid inorganic bases can impact reaction rates; grinding the base or adding an agent like Celite can prevent clumping and ensure reproducibility, especially on a larger scale.[12]

Solvent and Reaction Conditions
  • Solvent: A dry, deoxygenated, non-polar aprotic solvent is essential. Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[7][14] It is critical to use anhydrous solvents to prevent catalyst deactivation and competing hydrolysis of the aryl halide.

  • Temperature: Elevated temperatures are necessary to provide the thermal energy required for these sterically hindered couplings.[5] A typical temperature range is 80-110 °C .[12] For less reactive aryl chlorides, the higher end of this range is often required.

  • Reaction Time: Due to the steric hindrance, reaction times are typically longer than for unhindered substrates. Monitor the reaction progress by TLC, GC-MS, or LC-MS. Typical times range from 12 to 24 hours .[11]

Experimental Protocols and Workflow

Adherence to strict anhydrous and anaerobic techniques is critical for success and reproducibility. All glassware should be oven- or flame-dried, and all reagents should be handled under an inert atmosphere (argon or nitrogen).

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add solids to oven-dried flask: Aryl Halide, Base, Pd Pre-catalyst B Add N-tert-butyl-2-methylaniline A->B C Add anhydrous, degassed solvent (e.g., Toluene) via syringe B->C D Seal vessel and place in pre-heated oil bath (e.g., 100 °C) C->D E Stir vigorously for 12-24 h D->E F Monitor progress by TLC or LC-MS E->F G Cool to room temperature and quench with water F->G H Extract with organic solvent (e.g., Ethyl Acetate) G->H I Wash organic layer with brine, dry over Na₂SO₄, and filter H->I J Concentrate under reduced pressure I->J K Purify by column chromatography J->K

Caption: General experimental workflow for the coupling reaction.

Protocol 1: General Coupling with an Aryl Bromide

This protocol provides a robust starting point for coupling with aryl or heteroaryl bromides.

  • Materials:

    • Aryl Bromide (1.0 mmol, 1.0 equiv)

    • N-tert-butyl-2-methylaniline (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

    • Anhydrous, degassed Toluene (5 mL)

    • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Procedure:

    • In a glovebox or under a positive flow of argon, add the aryl bromide (if solid), sodium tert-butoxide, and XPhos Pd G3 pre-catalyst to the reaction vessel.

    • Seal the vessel with a septum. If not in a glovebox, evacuate and backfill with argon (repeat 3 times).

    • Via syringe, add the N-tert-butyl-2-methylaniline, followed by the anhydrous, degassed toluene.

    • Place the sealed vessel into a preheated oil bath or heating block set to 100 °C .

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

    • Workup: Cool the reaction to room temperature. Carefully quench by adding water (10 mL). Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Coupling with a Challenging Aryl Chloride

Aryl chlorides are less reactive and require a more active catalytic system.[7][11]

  • Materials:

    • Aryl Chloride (1.0 mmol, 1.0 equiv)

    • N-tert-butyl-2-methylaniline (1.2 mmol, 1.2 equiv)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol, 1.4 equiv, can be added as a 1M solution in THF)

    • BrettPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

    • Anhydrous, degassed 1,4-Dioxane (5 mL)

    • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Procedure:

    • Follow steps 1 and 2 from Protocol 1, using the BrettPhos Pd G3 pre-catalyst. If using solid LHMDS, it can be added here.

    • Via syringe, add the N-tert-butyl-2-methylaniline and the anhydrous, degassed 1,4-dioxane. If using a solution of LHMDS, add it last.

    • Place the sealed vessel into a preheated oil bath or heating block set to 110 °C .

    • Stir the reaction mixture vigorously for 18-24 hours.

    • Monitor and perform workup and purification as described in Protocol 1 (steps 6-10).

Data Summary and Expected Outcomes

The following table summarizes typical conditions and considerations for different classes of aryl halides. Yields are representative and highly dependent on the specific electronic and steric properties of the aryl halide.

Aryl Halide (Ar-X)Recommended LigandRecommended BaseTemp. (°C)Typical Time (h)Key Considerations / Expected Yield
Aryl IodideXPhos / RuPhosNaOt-Bu80 - 1008 - 16Highest reactivity; generally provides high yields (>85%).[15]
Aryl BromideXPhos / RuPhosNaOt-Bu10012 - 24Good reactivity; robust and reliable for good to excellent yields (75-95%).
Aryl ChlorideBrettPhos / tBuXPhosNaOt-Bu / LHMDS100 - 11018 - 24Lower reactivity requires more active catalysts and higher temperatures. Yields are more variable (60-90%).[7]
Heteroaryl HalideXPhos / DavePhosCs₂CO₃ / K₃PO₄100 - 11018 - 24Substrate dependent; potential for catalyst inhibition by heteroatom. Weaker bases may be needed.[11]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture contamination). 2. Inappropriate ligand for the substrate. 3. Insufficient temperature.1. Ensure strictly inert and anhydrous conditions.[5] Use a reliable pre-catalyst.[11] 2. Screen a more active/bulky ligand (e.g., move from XPhos to BrettPhos for an aryl chloride).[11] 3. Increase reaction temperature in 10 °C increments.[5]
Hydrodehalogenation (Ar-X → Ar-H)1. Presence of water or other protic impurities. 2. β-hydride elimination side reaction.1. Use rigorously dried solvents and reagents. 2. This can be competitive with reductive elimination; a well-chosen bulky ligand often minimizes this pathway.[3]
Homocoupling of Aryl Halide (Ar-X → Ar-Ar)Reaction temperature is too high, favoring this side reaction.Lower the reaction temperature. Consider a lower catalyst loading.[5]
Inconsistent Results 1. Impurities in starting materials. 2. Inconsistent quality of base or solvent. 3. Reaction not fully under inert atmosphere.1. Verify purity of aniline and aryl halide.[5] 2. Use high-purity reagents from a reliable supplier. Use freshly opened anhydrous solvent. 3. Re-evaluate inert atmosphere technique (e.g., ensure proper purging).

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PMC. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Singleton, D. A., & Matos, K. (2020, December 11). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Coupling Reaction. Retrieved from [Link]

  • Choi, K., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Retrieved from [Link]

  • Choi, K., et al. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. Retrieved from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
  • Fors, B. P., et al. (2020, December 7). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. Retrieved from [Link]

  • Figshare. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Malinowski, M., et al. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019, July 2). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Retrieved from [Link]

  • DaBell, P. (2020, November 12). Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings. Chemistry World. Retrieved from [Link]

  • Google Patents. (n.d.). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • ResearchGate. (n.d.). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Retrieved from [Link]

Sources

Application

solvent selection for reactions involving N-tert-butyl-2-methylaniline

Application Note: Solvent Selection & Process Optimization for N-tert-Butyl-2-methylaniline Part 1: Executive Summary & Molecular Profile The Challenge: The "Steric Fortress" N-tert-butyl-2-methylaniline (CAS: 14616-64-9...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Process Optimization for N-tert-Butyl-2-methylaniline

Part 1: Executive Summary & Molecular Profile

The Challenge: The "Steric Fortress" N-tert-butyl-2-methylaniline (CAS: 14616-64-9, also known as N-tert-butyl-o-toluidine) represents a class of "sterically privileged" amines. It possesses two distinct steric gates:[1]

  • The ortho-methyl group: Creates torsional strain and blocks approach from the arene plane.

  • The N-tert-butyl group: A massive, freely rotating hydrophobic shield that protects the nitrogen lone pair.

While these features make the molecule highly resistant to oxidation and side-reactions, they also render it a poor nucleophile. Successful reaction engineering requires solvents that can support high thermal energy (to overcome activation barriers) without degrading sensitive catalysts or participating in side reactions.

Physical Property Snapshot

Property Value Implication for Solvent Selection
Physical State Colorless to pale yellow liquid Can be handled as a neat liquid, but viscosity requires dilution.
Boiling Point ~220–225 °C (est.) Requires high-boiling solvents for reflux; difficult to remove by simple evaporation.
Lipophilicity (LogP) High (~3.5–4.0) Highly soluble in non-polar solvents (Hexane, Toluene); insoluble in water.

| Basicity (pKa) | ~7.0 (Conjugate acid) | Moderately basic, but sterically hindered from protonation. |

Part 2: Solvent Selection Framework

The choice of solvent is not merely about solubility; it is about kinetic enablement . For this substrate, the solvent must facilitate the approach of the crowded nitrogen center to electrophiles.

A. Reaction Solvents (Synthesis & Coupling)
Solvent ClassSpecific SolventSuitabilityRationale
Aromatic Hydrocarbons Toluene / Xylene High The Gold Standard. Excellent solubility for the amine and common Pd-catalysts. Non-coordinating, allowing the metal center to remain active. High boiling points (110°C / 140°C) allow thermal activation of the hindered amine.
Ethers (Cyclic) 1,4-Dioxane High Preferred for highly polar catalyst systems. Miscible with water (useful for base solubility), but prone to peroxide formation. High boiling point (101°C).
Green Alternatives 2-MeTHF Excellent Recommended Replacement. Higher boiling point (80°C) than THF. Biogenic origin. Forms azeotrope with water for easy drying. Excellent stability under basic conditions.
Protic Solvents tert-Amyl Alcohol Medium Useful specifically for certain Pd-catalyzed couplings where a proton shuttle is needed, but generally avoided for electrophilic substitutions to prevent solvolysis.
Polar Aprotic DMF / DMSO Low Generally avoid. High boiling points make removal difficult, and they can coordinate/poison catalysts used with hindered amines.
B. Work-up & Purification Solvents
  • Extraction: Methyl tert-butyl ether (MTBE) is superior to diethyl ether due to higher flash point and lower peroxide formation. Ethyl Acetate is viable but may hydrolyze if the reaction mixture is strongly basic.

  • Chromatography: Hexane/Ethyl Acetate gradients are standard. Due to the amine's lipophilicity, it will elute early. Pre-treatment of silica with 1% Triethylamine is recommended to prevent streaking (tailing) caused by interaction with acidic silanols.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-tert-butyl-2-methylaniline (Acid-Mediated Alkylation)

Context: Direct alkylation of o-toluidine is challenging. This protocol uses the "pressure cooker" approach with t-BuOH.

Reagents:

  • o-Toluidine (1.0 equiv)

  • tert-Butyl Alcohol (Solvent & Reagent, 5.0 equiv)

  • Conc. HCl (1.1 equiv) or H₂SO₄ (catalytic)

Workflow:

  • Setup: Use a heavy-walled pressure tube or autoclave. Standard glassware is insufficient due to the vapor pressure of t-BuOH at reaction temperatures.

  • Mixing: Charge o-toluidine and tert-butyl alcohol. Add acid dropwise (exothermic!).

  • Reaction: Seal the vessel and heat to 140–150 °C for 12–24 hours.

    • Note: The high temperature is non-negotiable to overcome the steric barrier of the ortho-methyl group.

  • Workup: Cool to room temperature. Pour into ice water. Basify with NaOH (pH > 12).

  • Extraction: Extract with Hexane (3x). The product is highly lipophilic and will partition readily.

  • Purification: Distillation under reduced pressure is preferred over column chromatography for scale-up.

Protocol B: Buchwald-Hartwig Coupling with Aryl Chlorides

Context: Using N-tert-butyl-2-methylaniline as a nucleophile. This is a "difficult" coupling requiring specialized ligands.

Reagents:

  • Aryl Chloride (1.0 equiv)

  • N-tert-butyl-2-methylaniline (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos or RuPhos (4 mol%)

    • Why these ligands? They are bulky, electron-rich phosphines designed specifically to facilitate the reductive elimination step in sterically congested systems.

  • Base: NaOtBu (1.5 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).

Step-by-Step:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.

  • Solvent Prep: Sparge Toluene with Argon for 15 minutes. Oxygen is the enemy of the electron-rich phosphine ligand.

  • Charging: Add Pd(OAc)₂, Ligand, Base, and Aryl Chloride under Argon flow.

  • Addition: Add the amine and Solvent via syringe.

  • Thermal Activation: Heat to 100–110 °C .

    • Monitoring: Do not rely on TLC alone. Use GC-MS or LC-MS. The steric bulk often slows the reaction; 12–24 hours is typical.

  • Quench: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

  • Analysis: Check conversion. If stalled, add 1 mol% fresh catalyst/ligand and reheat.

Part 4: Visualization & Logic Mapping

Figure 1: Solvent Selection Decision Matrix

A logic flow for selecting the optimal solvent based on process stage and constraints.

SolventSelection Start Start: Select Process Stage Stage Process Stage? Start->Stage Synth Synthesis of Amine Stage->Synth Making the Molecule Coupling Pd-Catalyzed Coupling Stage->Coupling Using as Nucleophile Workup Workup / Purification Stage->Workup Isolation TempReq Temp > 120°C? Synth->TempReq S_Protic Excess t-BuOH (Reagent + Solvent) TempReq->S_Protic Yes (Friedel-Crafts) Green Green Chem Required? Coupling->Green S_Tol Toluene / Xylene (Standard) Green->S_Tol No (Standard) S_Green 2-MeTHF (Bio-based, High BP) Green->S_Green Yes S_Diox 1,4-Dioxane (For solubility issues) Green->S_Diox No (Solubility Issue) S_Ext MTBE or Hexane (Avoid emulsions) Workup->S_Ext

Caption: Decision matrix for solvent selection prioritizing thermal requirements and green chemistry compliance.

Figure 2: Experimental Optimization Workflow

Iterative loop for optimizing the Buchwald-Hartwig coupling of hindered amines.

Optimization Init Initial Screen: Toluene, 110°C, Pd/BrettPhos Check Conversion > 50%? Init->Check Success Scale Up (Consider 2-MeTHF) Check->Success Yes Fail Troubleshoot Check->Fail No SolvChange Change Solvent: Try 1,4-Dioxane or t-Amyl Alcohol (Higher polarity/proton shuttle) Fail->SolvChange TempChange Increase Temp: Try Xylene (140°C) Fail->TempChange BaseChange Change Base: Try K3PO4 or Cs2CO3 Fail->BaseChange SolvChange->Init Re-test TempChange->Init Re-test BaseChange->Init Re-test

Caption: Optimization loop for sterically hindered aminations, focusing on solvent and temperature variables.

Part 5: References

  • Synthesis of N-tert-butyl-p-toluidine (Analogous Protocol)

    • Title: The Synthesis of Mauveine A and Mauveine B from N-tert-butyl-p-toluidine[2][3]

    • Source: Plater, M. J. (2014). Journal of Chemical Research.[2]

    • URL:[Link]

  • Buchwald-Hartwig Amination of Hindered Amines

    • Title: Overcoming challenges in the synthesis of sterically hindered anilines

    • Source: BenchChem Application Notes

  • Green Solvent Selection (2-MeTHF)

    • Title: Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides[4]

    • Source: Lei, P., & Szostak, M. (2019). NSF Public Access Repository.

    • URL:[Link]

  • Steric Hindrance in Coupling Reactions

    • Title: Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination

    • Source: ACS Omega

    • URL:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of N-tert-butyl-2-methylaniline

Executive Summary N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine) represents a sterically congested amine scaffold frequently encountered in the synthesis of lipophilic pharmaceutical intermediates and agrochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl-2-methylaniline (N-tert-butyl-o-toluidine) represents a sterically congested amine scaffold frequently encountered in the synthesis of lipophilic pharmaceutical intermediates and agrochemicals. The simultaneous presence of an ortho-methyl group and a bulky tert-butyl group creates significant steric hindrance, rendering standard N-alkylation protocols (e.g., SN2 with alkyl halides) ineffective or low-yielding due to competing elimination reactions.

This guide details two scalable protocols:

  • Method A (Precision Route): Palladium-catalyzed Buchwald-Hartwig amination. This is the preferred method for pharmaceutical applications requiring high purity (>99%) and mild conditions.

  • Method B (Cost-Driven Route): Acid-mediated direct alkylation using tert-butanol. This method is suitable for bulk industrial synthesis where raw material cost is the primary driver, though it requires rigorous purification to remove C-alkylated byproducts.

Route Selection Strategy

FeatureMethod A: Pd-Catalyzed CouplingMethod B: Acid-Mediated Alkylation
Primary Mechanism Pd(0)/Pd(II) Catalytic CycleSN1 / Carbocation Attack
Key Reagents 2-Bromotoluene, t-Butylamine, Pd cat.o-Toluidine, t-Butanol, HCl
Steric Tolerance Excellent (Ligand dependent)Moderate (Requires high T/P)
Impurity Profile Low (mostly phosphine oxides)High (C-alkylation, isobutylene oligomers)
Scalability Linear (Flow or Batch)Batch (Autoclave required)
Cost High (Catalyst/Ligand)Low (Commodity chemicals)

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination

Recommended for Pharmaceutical Intermediates

Mechanistic Insight

The success of this reaction hinges on the Reductive Elimination step. The steric bulk of the tert-butyl group and the ortho-methyl group makes the formation of the C-N bond difficult. Ligands like BrettPhos or RuPhos are required because they are bulky and electron-rich, facilitating the oxidative addition of the aryl halide while creating a pocket that forces the amine and aryl group together for reductive elimination.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_reagents Reagents cluster_catalyst Catalytic System A 2-Bromotoluene (1.0 equiv) F Active Catalyst Pd(0)-L A->F Activation B tert-Butylamine (1.2 equiv) C NaOtBu (1.4 equiv) D Pd(OAc)2 (1-2 mol%) D->F Activation E BrettPhos (2-4 mol%) E->F Activation G Oxidative Addition Ar-Pd(II)-Br F->G + Ar-Br H Amine Binding & Deprotonation G->H + Amine / Base I Product: N-tert-butyl-2-methylaniline H->I Reductive Elimination I->F Regeneration

Figure 1: Catalytic cycle emphasizing the critical reductive elimination step facilitated by bulky phosphine ligands.

Step-by-Step Protocol (100g Scale)

Reagents:

  • 2-Bromotoluene: 100.0 g (0.585 mol)

  • tert-Butylamine: 51.3 g (0.702 mol, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu): 78.7 g (0.819 mol, 1.4 equiv)

  • Pd(OAc)₂: 1.31 g (1 mol%)

  • BrettPhos: 6.28 g (2 mol%)

  • Toluene (Anhydrous): 1.0 L (10 vol)

Procedure:

  • Inerting: Equip a 3-L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet. Purge the system with N₂ for 30 minutes.

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, mix Pd(OAc)₂ and BrettPhos in 100 mL of toluene. Stir at 25°C for 15 minutes to generate the active catalyst species.

  • Charging: Charge the reactor with 2-Bromotoluene, remaining Toluene (900 mL), and NaOtBu. Note: NaOtBu is hygroscopic; handle under N₂ flow.

  • Addition: Add the catalyst solution to the reactor.

  • Amine Addition: Add tert-butylamine via a dropping funnel. Caution: t-Butylamine is volatile (bp 44°C).

  • Reaction: Heat the mixture to 85°C . Seal the reactor slightly (or use an efficient condenser) to prevent amine loss. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1% 2-Bromotoluene.

  • Workup: Cool to 20°C. Quench by adding Water (500 mL).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove Pd black and insoluble salts.

  • Extraction: Separate phases. Wash the organic layer with Water (2 x 300 mL) and Brine (300 mL).

  • Scavenging: Treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C to reduce residual Pd to <10 ppm.

  • Isolation: Concentrate the organic layer under reduced pressure. Distill the residue under high vacuum (approx. 80-90°C at 5 mmHg) to obtain the product as a pale yellow oil.

Expected Yield: 85–92% Purity: >99.5% (HPLC)

Protocol B: Acid-Mediated Alkylation

Recommended for Commodity/Bulk Manufacturing

Mechanistic Insight

This method relies on the generation of a tert-butyl cation from tert-butanol under acidic conditions. Because o-toluidine is electron-rich, it attacks the cation. However, the ortho-methyl group sterically hinders the nitrogen, making the reaction slower and requiring higher energy (temperature/pressure). The primary risk is C-alkylation at the para-position (Friedel-Crafts alkylation).

Process Flow (DOT Visualization)

ProcessFlow Start Start: o-Toluidine HCl + tert-Butanol Reactor High Pressure Reactor (Autoclave) Start->Reactor Quench Quench & Basification (NaOH / Water) Reactor->Quench Conditions Conditions: 150°C, 5-10 bar 24 Hours Conditions->Reactor Separation Phase Separation Quench->Separation Distillation Fractional Distillation (Critical Step) Separation->Distillation Product Final Product N-tert-butyl-2-methylaniline Distillation->Product Waste Waste: Isobutylene (gas) C-alkylated byproducts Distillation->Waste

Figure 2: Workflow for the high-pressure acid-mediated alkylation.

Step-by-Step Protocol

Reagents:

  • o-Toluidine Hydrochloride: 100.0 g (0.696 mol)

    • Alternatively: Use o-Toluidine (74.6 g) + conc. HCl (1.1 equiv).

  • tert-Butanol: 258 g (3.48 mol, 5.0 equiv)

  • Zinc Chloride (ZnCl₂): 5.0 g (Catalytic additive to promote SN1)

Procedure:

  • Setup: Use a Hastelloy or glass-lined autoclave (rated for >20 bar).

  • Charging: Load o-toluidine hydrochloride, ZnCl₂, and tert-butanol.

  • Reaction: Seal the autoclave. Heat to 150°C . The internal pressure will rise significantly (approx. 5–10 bar) due to the generation of isobutylene (from dehydration of t-BuOH).

  • Duration: Maintain temperature for 24 hours.

  • Cooling & Venting: Cool to 25°C. Carefully vent the excess isobutylene gas into a scrubber system.

  • Basification: Transfer the reaction mass to a neutralization vessel. Slowly add 20% NaOH solution until pH > 12. The amine will separate as an oil.

  • Extraction: Extract with Ethyl Acetate or Toluene.

  • Purification:

    • The crude mixture will contain: Product (~60-70%), Unreacted o-toluidine (~20%), and para-tert-butyl-o-toluidine (C-alkylated impurity).

    • Fractional Distillation is mandatory.

    • Fraction 1: Unreacted o-toluidine (Recycle).

    • Fraction 2: Product (bp ~110°C @ 10 mmHg).[1]

    • Residue: C-alkylated heavy ends.

Expected Yield: 55–65% (isolated) Purity: 95–98% (Requires careful distillation)

Analytical Controls & Specifications

For scale-up validation, the following HPLC method is recommended to separate the N-alkyl product from the C-alkyl impurity.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Retention Times (Approx) o-Toluidine (3.5 min), Product (8.2 min), p-t-butyl impurity (9.5 min)

References

  • Buchwald-Hartwig Amination with Bulky Ligands

    • Maitre, S., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 27-50. Link

  • Acid-Mediated Alkylation of Anilines

    • Plater, M. J., & Harrison, W. T. A. "The isolation of N-tert-butyl-p-toluidine hydrochloride and the synthesis of mauveine." Journal of Chemical Research, 2014, 38(11), 651-654. Link

  • General Review of Steric Hindrance in C-N Coupling

    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of N-tert-butyl-2-methylaniline

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when attempting the N-alkylat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when attempting the N-alkylation of ortho-substituted anilines.

The synthesis of N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine) is notoriously difficult. The core issue is a severe steric clash: the ortho-methyl group on the arene creates a physical shield, while the bulky tert-butyl group on the nitrogen prevents standard nucleophilic attack. Direct SN2 alkylation using tert-butyl halides is practically impossible due to competing E2 elimination[1]. To achieve high yields, we must bypass traditional substitution mechanics and rely on transition-metal cross-coupling or specialized stabilized-cation alkylating agents[2][3].

Below is our comprehensive troubleshooting guide, complete with self-validating protocols and mechanistic insights to ensure your success at the bench.

Diagnostic Decision Tree

Before altering your reaction conditions, identify your current synthetic route to isolate the failure mode.

DiagnosticTree Start Yield Issue: N-tert-butyl-2-methylaniline Route Identify Synthetic Route Start->Route BH Buchwald-Hartwig (Pd Catalysis) Route->BH Imidate Trichloroacetimidate (Cu Catalysis) Route->Imidate Direct Direct Alkylation (t-BuBr / t-BuCl) Route->Direct Sol1 Check Ligand: Use P(t-Bu)3 Check Base: Dry NaOtBu BH->Sol1 Sol2 Ensure anhydrous conditions Verify Cu(OTf)2 quality Imidate->Sol2 Sol3 STOP: E2 elimination dominates Switch to BH or Imidate Direct->Sol3

Diagnostic decision tree for troubleshooting low yields in N-tert-butyl-2-methylaniline synthesis.

Quantitative Method Comparison

To optimize yield, you must select the correct methodology. The table below summarizes the performance metrics of the three most common approaches.

ParameterBuchwald-Hartwig AminationTrichloroacetimidate AlkylationDirect Alkylation (SN2)
Typical Yield 85% – 95%70% – 85%< 5%
Coupling Partners 2-Bromotoluene + t-BuNH₂2-Methylaniline + t-Bu-TCA2-Methylaniline + t-BuBr
Catalyst System Pd(OAc)₂ / P(t-Bu)₃Cu(OTf)₂None
Temperature 80 °C – 100 °CRoom TemperatureReflux
Primary Failure Mode Base degradation (moisture)Reagent hydrolysisE2 Elimination

Core Workflows & Self-Validating Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This method constructs the C–N bond via reductive elimination rather than nucleophilic substitution, entirely bypassing the E2 elimination pathway[3].

Causality Note: We use 2-bromotoluene and tert-butylamine rather than 2-methylaniline and a brominated alkane. This polarity inversion ensures the bulky tert-butyl group is already attached to the nitrogen prior to coupling[4].

Step-by-Step Methodology:

  • Preparation (Glovebox Required): Into an oven-dried Schlenk flask, charge Pd(OAc)₂ (1.0 mol %), tri-tert-butylphosphine (P(t-Bu)₃) (2.0 mol %), and freshly sublimed sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration relative to the aryl halide.

  • Reagent Addition: Add 2-bromotoluene (1.0 equiv) and tert-butylamine (1.5 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 100 °C for 12–24 hours under vigorous stirring. Self-Validation Step: The solution should turn a deep, homogeneous red/brown. Black precipitate indicates catalyst crashing out (Pd black).

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium residues, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (hexanes/ethyl acetate gradient) to yield the pure N-tert-butyl-2-methylaniline.

Protocol B: Copper-Catalyzed Trichloroacetimidate Alkylation

If your facility lacks a glovebox or you must avoid palladium, this mild, room-temperature protocol utilizes a stabilized tert-butyl cation equivalent[1][2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve 2-methylaniline (1.0 equiv) and tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (0.5 M).

  • Catalysis: Add a catalytic amount of Copper(II) triflate (Cu(OTf)₂) (5 mol %).

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

Mechanistic Logic & Troubleshooting FAQs

Q: Why does direct alkylation with tert-butyl bromide yield almost no product?

A: tert-Butyl bromide is a tertiary halide. When exposed to a basic amine like 2-methylaniline, it undergoes rapid E2 elimination to form isobutylene gas and hydrobromic acid. Furthermore, the ortho-methyl group of the aniline creates a steric shield, physically blocking the 180° trajectory required for an SN2 backside attack. You must abandon direct SN2 methods for this specific molecule.

Q: I am using the Buchwald-Hartwig route, but my yield is stalled at 20%. I see a lot of unreacted 2-bromotoluene. What is wrong?

A: This is a classic symptom of catalyst deactivation or an incorrect ligand choice. The reductive elimination step to form the final C–N bond is highly sterically demanding. If you use a standard ligand like BINAP or dppf, the intermediate Pd(II) complex is too stable, and the reaction stalls[4]. Solution: You must use a highly bulky, electron-rich monodentate ligand like P(t-Bu)₃ . The extreme steric bulk of this ligand forces the ortho-tolyl and tert-butylamine groups on the Pd(II) center into close proximity, artificially lowering the activation barrier for reductive elimination.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (2-Bromotoluene) Pd0->OA PdII_Ar Pd(II)(o-Tol)(Br)L OA->PdII_Ar Amine Amine Coordination & Deprotonation PdII_Ar->Amine PdII_Am Pd(II)(o-Tol)(NH-tBu)L Amine->PdII_Am RE Reductive Elimination (Sterically Driven) PdII_Am->RE RE->Pd0 Regenerates Catalyst Prod N-tert-butyl-2-methylaniline RE->Prod

Buchwald-Hartwig catalytic cycle highlighting the sterically driven reductive elimination step.

Q: Why am I observing toluene as a byproduct in my Pd-catalyzed reaction?

A: Toluene is a hydrodehalogenation byproduct. Typically, this occurs via β-hydride elimination from the amine. However, tert-butylamine lacks β-hydrogens, making standard β-hydride elimination impossible. If you observe toluene, it means moisture has contaminated your base (NaOtBu), forming a Pd–OH species that abstracts a proton/hydride from the solvent or the ligand itself. Solution: Discard your current batch of base. Use freshly sublimed NaOtBu and ensure your toluene is strictly anhydrous and degassed.

References

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Unexpected Deactivation of PdCl(cinnamyl)(NHCCl) Precatalysts Mediated by Alkylamines Source: Organometallics (DOI) URL:[Link]

  • Arylamine synthesis by amination (alkylation) Source: Organic Chemistry Portal URL:[Link]

  • Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products Source: SURFACE at Syracuse University URL:[Link]

Sources

Optimization

purification of N-tert-butyl-2-methylaniline by vacuum distillation

Technical Support Ticket #8492-B: Purification of N-tert-butyl-2-methylaniline Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8492-B: Purification of N-tert-butyl-2-methylaniline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Critical)[1]

Executive Summary & Compound Profile

User Query: Optimization of vacuum distillation parameters for N-tert-butyl-2-methylaniline (N-t-butyl-o-toluidine). Chemical Context: This is a sterically hindered secondary amine. The bulky tert-butyl group adjacent to the ortho-methyl group creates significant steric strain.[1] Primary Challenges:

  • Thermal Instability: Prolonged heat exposure can lead to de-alkylation (loss of the t-butyl group as isobutylene).[1]

  • Oxidation Sensitivity: Like most anilines, it is prone to oxidation, turning from colorless to dark brown/red upon exposure to air at high temperatures.

  • Close Boiling Impurities: Unreacted o-toluidine (starting material) has a boiling point lower than the product but requires efficient fractionation to remove completely.[1]

Part 1: Pre-Distillation Diagnostics (The "Go/No-Go" Check)[1]

WARNING: Do not attempt vacuum distillation if the crude mixture contains solid salts (e.g., Sodium tert-butoxide, Palladium catalysts). These act as nucleation sites for violent bumping.

Workflow Diagram: Crude Preparation

PreDistillation Crude Crude Reaction Mixture Filter Filtration (Celite Pad) Crude->Filter Remove Salts Rotovap Solvent Removal (Rotovap) Filter->Rotovap Remove Toluene/THF GC_Check GC/TLC Check Rotovap->GC_Check GC_Check->Rotovap Solvent >5% Distill Proceed to Vacuum Distillation GC_Check->Distill >80% Purity

Figure 1: Pre-purification workflow to ensure safety and efficiency.

Part 2: The Distillation Protocol

Equipment Configuration:

  • Apparatus: Short-path distillation head (preferred over Vigreux to minimize thermal residence time).

  • Vacuum Source: High vacuum pump (< 2 mmHg absolute pressure). Do not use a water aspirator.[1]

  • Heating: Oil bath with magnetic stirring (Do not use a heating mantle; hot spots cause degradation).

Estimated Physical Data (Reference Table)
ParameterValue / RangeNotes
Boiling Point (Atm) ~240–250°C (Est.)[1]Do not distill at atm pressure. Decomposition risk.[2]
Boiling Point (10 mmHg) 115–125°C Target range for main fraction.
Boiling Point (1 mmHg) 80–90°C Ideal for high-purity isolation.[1]
Refractive Index (

)
~1.5300–1.5400Monitor fractions using an Abbe refractometer.
Appearance Colorless to Pale Yellow OilDarkens rapidly if vacuum leaks occur.
Step-by-Step Procedure
  • System Inerting: Flush the entire setup with Nitrogen or Argon. An oxygen-free environment is critical to prevent the "red-aniline" oxidation effect.[1]

  • Degassing Phase:

    • Start stirring rapidly.

    • Apply vacuum without heat initially to remove residual volatiles and dissolved gases.

    • Target: Pressure should stabilize < 5 mmHg.

  • The Heating Ramp:

    • Raise oil bath temperature to 50°C above the expected boiling point (e.g., set bath to 140°C if expecting bp 90°C).

    • Fraction 1 (Forerun): Collect everything distilling below 80°C (at 1 mmHg). This is likely unreacted o-toluidine (bp ~50°C at 1 mmHg).[1]

    • Fraction 2 (Main Cut): When the vapor temp stabilizes (e.g., 85–88°C), switch receivers. Collect the clear oil.

    • Heel: Stop when the head temperature drops or colored smoke (decomposition) appears in the flask.

Part 3: Troubleshooting Guide (FAQ)

Q1: The liquid is boiling vigorously, but the vapor temperature is low and no distillate is coming over.

  • Diagnosis: You are likely in "Reflux Mode" due to insufficient insulation. The vapor is condensing on the upper walls of the flask before reaching the side arm.

  • Fix: Wrap the distillation head and the upper half of the flask with aluminum foil or glass wool. This drives the vapor front over the bend.

Q2: The product is turning red/brown in the receiving flask.

  • Diagnosis: Oxidation.[2][3][4][5] You have a micro-leak in your vacuum system, or you did not flush with Nitrogen.

  • Fix: Check all grease joints. If the product is already colored, you can re-distill with a pinch of Zinc dust (acting as a reducing agent) in the pot to inhibit color formation.

Q3: The vacuum pressure is fluctuating wildly ("Bumping").

  • Diagnosis: Residual solvent (Toluene/THF) or solid salts are present.

  • Fix: Stop heating. Place a cold trap between the pump and the apparatus. If salts are present, you must cool down, dilute with ether, filter, and strip solvent again. You cannot distill through a slurry of salts safely.

Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Issue NoDistill No Distillate? Issue->NoDistill Color Product Colored? Issue->Color Bump Violent Bumping? Issue->Bump Insulate Wrap Head with Foil (Increase Insulation) NoDistill->Insulate Vac Good CheckVac Check Vacuum Gauge (<5 mmHg?) NoDistill->CheckVac Vac Poor Leak Grease Joints Check N2 Line Color->Leak Oxidation Salts Cool & Filter Salts Bump->Salts Solids Present?

Figure 2: Rapid diagnostic decision tree for common distillation failures.

Part 4: Storage & Stability

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (UV protection).

  • Temperature: 2–8°C (Refrigerator).

  • Shelf Life: Sterically hindered anilines are more stable than primary anilines, but will degrade over 6–12 months if exposed to air.

References

  • Synthesis of Sterically Hindered Anilines

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995).[6] A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.

  • Vacuum Distillation of Anilines (General Protocol)

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for boiling points of aniline derivatives).

  • Physical Properties of o-Toluidine Derivatives

    • NIST Chemistry WebBook, SRD 69.[7] o-Toluidine Data. (Used for Clausius-Clapeyron extrapolation).[1]

Sources

Troubleshooting

removing unreacted 2-methylaniline from N-tert-butyl-2-methylaniline product

Topic: Removal of unreacted 2-methylaniline (o-toluidine) from N-tert-butyl-2-methylaniline. Case ID: PUR-TBMA-001 Urgency: High (Impurity is a known carcinogen).

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 2-methylaniline (o-toluidine) from N-tert-butyl-2-methylaniline. Case ID: PUR-TBMA-001 Urgency: High (Impurity is a known carcinogen).

Executive Summary

You are likely facing a separation challenge due to the presence of unreacted 2-methylaniline (o-toluidine) in your synthesized N-tert-butyl-2-methylaniline .

While both compounds are amines, they possess distinct steric and chemical profiles that we can exploit. The target product (secondary amine) is heavily shielded by the bulky tert-butyl group and the ortho-methyl group, rendering it chemically inert to specific acylating agents that will readily consume the unreacted starting material (primary amine).

This guide prioritizes Chemoselective Scavenging as the "Gold Standard" for purity, followed by Fractional Distillation for bulk separation.

Phase 1: The Chemical Profile

Before initiating purification, understand the physical differences driving these protocols.

FeatureImpurity: 2-Methylaniline (o-Toluidine)Target: N-tert-butyl-2-methylaniline
Structure Primary Amine (-NH₂)Secondary Amine (-NH-tBu)
Steric Bulk LowExtreme (t-Butyl + o-Methyl)
Boiling Point ~200°C~230–240°C (Estimated)
Reactivity Highly NucleophilicNon-Nucleophilic (towards bulky electrophiles)
Toxicity Carcinogenic Irritant

Phase 2: Chemoselective Scavenging (Recommended)

The Logic: This method exploits Steric Hindrance .[1] We introduce Phthalic Anhydride , which reacts rapidly with the primary amine (o-toluidine) to form a phthalamic acid/imide. The bulky N-tert-butyl group on your product acts as a shield, preventing it from reacting. The resulting impurity derivative becomes acidic/polar and can be washed away with a basic aqueous solution.

Workflow Diagram

ScavengingProtocol Start Crude Mixture (Product + o-Toluidine) Reagent Add Phthalic Anhydride (1.2 - 1.5 eq vs Impurity) Start->Reagent Reaction Reflux in Toluene (1-2 Hours) Reagent->Reaction Branch Chemical Transformation Reaction->Branch ImpurityPath o-Toluidine becomes Phthalamic Acid (Polar/Acidic) Branch->ImpurityPath Primary Amine ProductPath N-t-Butyl Product Remains Unreacted (Steric Shield) Branch->ProductPath Secondary Amine Wash Wash with 10% NaOH ImpurityPath->Wash ProductPath->Wash Separation Aqueous Layer Organic Layer Wash->Separation Waste Discard Aqueous (Contains Impurity) Separation:aq->Waste Final Pure Product (Concentrate Organic) Separation:org->Final

Caption: Chemoselective scavenging workflow exploiting the steric inertness of the N-tert-butyl group.

Step-by-Step Protocol
  • Quantify Impurity: Use GC-MS or H-NMR to estimate the mole % of o-toluidine remaining.

  • Dissolution: Dissolve the crude oil in Toluene (approx. 5-10 mL per gram of crude).

  • Scavenger Addition: Add Phthalic Anhydride .

    • Calculation: Add 1.2 to 1.5 equivalents relative to the impurity (not the total mass).

    • Note: If exact content is unknown, adding 5-10 weight% of phthalic anhydride relative to the crude mass is a safe starting point for minor impurities.

  • Reaction: Reflux the mixture for 60–90 minutes.

    • Observation: You may see a solid precipitate (phthalimide derivative), but often it stays in solution at reflux.

  • Work-up (The Separation):

    • Cool to room temperature.[2][3]

    • Add 10% aqueous NaOH (Volume equal to organic solvent).

    • Stir vigorously for 15 minutes. This converts the reacted impurity into water-soluble sodium phthalamate.

  • Extraction:

    • Separate the layers.[4][5]

    • Wash the organic layer (Toluene) once more with NaOH, then once with water, and finally with Brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum.

Phase 3: Distillation (Bulk Removal)

The Logic: Use this if the impurity level is high (>10%) or if you are working on a multi-kilogram scale where chromatography/scavenging is too expensive.

  • o-Toluidine BP: 200°C (Atmospheric) / ~80°C (10 mmHg)

  • Product BP: >225°C (Atmospheric) / ~110°C (10 mmHg)

Protocol
  • Setup: Use a short-path distillation head. If the separation is difficult, use a Vigreux column (15-20 cm) to increase theoretical plates.

  • Vacuum: High vacuum (<5 mmHg) is recommended to prevent thermal degradation/oxidation of the aniline.

  • Fractions:

    • Fore-run: Collect the lower boiling fraction (o-toluidine).

    • Main Fraction: The temperature will stabilize at the higher plateau.

  • Caution: o-Toluidine co-distills easily. You may lose 10-15% of your product in the transition fraction (inter-fraction) to ensure high purity of the main cut.

Troubleshooting & FAQs

Q1: Why not just use Acetyl Chloride or Acetic Anhydride?

A: While acetic anhydride will react with o-toluidine, it forms N-(2-methylphenyl)acetamide. This acetamide is neutral and lipophilic. It will not wash out with NaOH. You would still have to distill or chromatograph the mixture to separate the acetamide from your product. Phthalic anhydride creates an acidic handle (phthalamic acid) that allows for extractive removal.

Q2: Will the Phthalic Anhydride react with my product?

A: Extremely unlikely under the conditions described. The tert-butyl group is one of the bulkiest alkyl groups. Combined with the ortho-methyl group on the ring, the nitrogen center is sterically "locked." It cannot easily attack the carbonyl carbon of the anhydride. This is a classic method for separating primary amines from hindered secondary amines [1].

Q3: My product turned dark red/brown. Is it ruined?

A: Anilines are prone to oxidation, turning dark upon exposure to air/light. This is usually a trace impurity (quinone imines) and does not reflect bulk purity.

  • Fix: Perform a quick filtration through a small pad of silica gel or activated charcoal (carbon) during the final workup to remove color bodies.

Q4: Safety concerns regarding o-Toluidine?

A: o-Toluidine is a Category 1B Carcinogen.

  • Protocol: All waste (aqueous washes from Phase 2) must be treated as hazardous carcinogenic waste. Do not pour down the drain. Use double-gloving (Nitrile) when handling the crude mixture.

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Amines.
  • Sigma-Aldrich . 2-tert-Butylaniline Properties. Link (Used for comparative boiling point analysis).

  • BenchChem . The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Link (Mechanistic support for steric protection).

  • PubChem . o-Toluidine Safety Data. Link (Toxicity verification).

Sources

Optimization

overcoming steric hindrance issues with N-tert-butyl-2-methylaniline

Technical Support Center: Overcoming Steric Hindrance in N-tert-butyl-2-methylaniline Topic: Troubleshooting & Optimization for Sterically Hindered Anilines Target Molecule: N-tert-butyl-2-methylaniline (CAS: 10219-30-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in N-tert-butyl-2-methylaniline

Topic: Troubleshooting & Optimization for Sterically Hindered Anilines Target Molecule: N-tert-butyl-2-methylaniline (CAS: 10219-30-4) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Technical Support Center

You are likely here because standard reaction conditions are failing. N-tert-butyl-2-methylaniline represents a "perfect storm" of steric hindrance: the ortho-methyl group locks the conformation, while the bulky tert-butyl group shields the nitrogen lone pair. This guide provides field-proven protocols to breach this steric fortress.

Part 1: Synthesis & Acquisition

"I cannot synthesize this molecule using standard alkylation methods."

The Core Issue

Standard SN2 alkylation (e.g., o-toluidine + t-butyl bromide) fails because the nucleophilic attack is geometrically blocked. Conversely, methylating N-tert-butyl aniline is equally difficult due to the "cone angle" created by the tert-butyl group.

Recommended Workflow: Buchwald-Hartwig Amination

The most robust route is the Palladium-catalyzed coupling of 2-bromotoluene (or 2-chlorotoluene) with tert-butylamine.

Q: Which catalyst system should I use? A: You must use a catalyst system designed for bulky amines . Standard ligands like BINAP or DPPF will fail.

  • Primary Recommendation: BrettPhos or RuPhos . These dialkylbiaryl phosphine ligands are bulky and electron-rich, facilitating the difficult oxidative addition and, crucially, the reductive elimination step which is often rate-limiting for hindered amines.

  • Precatalyst: Use BrettPhos Pd G4 or RuPhos Pd G4 precatalysts to ensure rapid activation.

Protocol 1: Synthesis of N-tert-butyl-2-methylaniline

  • Reagents: 2-Bromotoluene (1.0 equiv), tert-Butylamine (1.2 equiv), NaOtBu (1.4 equiv).

  • Catalyst: RuPhos Pd G4 (1-2 mol%).

  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Conditions: 80–100 °C, 12–24 hours, Argon atmosphere.

Troubleshooting Table: Synthesis

SymptomProbable CauseSolution
No Conversion Catalyst poisoning or O2 leak.Degas solvents thoroughly (sparge with Ar for 15 min). Use a glovebox if possible.
Low Yield (<20%) Reductive elimination is too slow.Switch from RuPhos to BrettPhos . Increase temp to 110 °C.
Dehalogenation

-hydride elimination competing.
Ensure NaOtBu is dry. Switch solvent to t-Amyl alcohol.

Part 2: Reactivity & Functionalization

"I have the amine, but it refuses to react as a nucleophile."

Scenario A: N-Acylation (Amide Formation)

Q: My acylation with acetic anhydride/pyridine failed. Why? A: The steric bulk prevents the formation of the tetrahedral intermediate. Pyridine is not a strong enough nucleophilic catalyst.

Solution: The "Super-Nucleophile" Approach You must use DMAP (4-Dimethylaminopyridine) and a more reactive electrophile (Acyl Chloride).

Protocol 2: High-Force Acylation

  • Dissolve: 1.0 equiv N-tert-butyl-2-methylaniline in DCM or DCE.

  • Add: 2.0 equiv Et3N (as proton sponge) and 20-50 mol% DMAP .

  • Add: 1.5 equiv Acyl Chloride dropwise.

  • Heat: Reflux (40–80 °C) is often required.

  • Microwave Option: If reflux fails, heat to 100 °C in a microwave reactor for 30 mins.

Scenario B: N-Alkylation (Tertiary Amines)

Q: Can I add a methyl group to make the tertiary amine? A: This is extremely difficult. The A(1,3) strain makes the planar transition state energy prohibitive.

  • Avoid: Direct SN2 with Methyl Iodide (will likely result in elimination or no reaction).

  • Try: Reductive amination with Paraformaldehyde/Formic acid at high temperature (Eschweiler-Clarke), but expect low yields.

  • Better Alternative: If you need the tertiary amine, synthesize it via Buchwald coupling of 2-bromotoluene with N-methyl-tert-butylamine (if accessible) or similar strategies before installing the most hindering group.

Part 3: Stability & "Gotchas"

"My product disappeared during workup."

Q: Is the N-tert-butyl group stable? A: generally yes to base, but NO to strong acid.

  • Risk: The tert-butyl group is a "masked carbocation." In the presence of strong acids (TFA, conc. HCl, H2SO4) and heat, it will cleave via an E1 mechanism, releasing isobutylene and reverting to the primary aniline (2-methylaniline).

  • Troubleshooting:

    • Do not use acidic resins for purification.

    • Do not heat in acidic media (e.g., 6M HCl reflux).

    • Workup: Use neutral or basic aqueous washes (NaHCO3).

Visual Guide: Decision Matrix & Mechanism

StericStrategy Start Target: N-tert-butyl-2-methylaniline Synthesis Synthesis Phase Start->Synthesis Reactivity Reactivity Phase Start->Reactivity Sn2 Direct Alkylation (o-Toluidine + tBu-Br) Synthesis->Sn2 Avoid (Steric Fail) Buchwald Buchwald-Hartwig (2-Br-Toluene + tBu-NH2) Synthesis->Buchwald Recommended Acylation N-Acylation Reactivity->Acylation AcidWorkup Acidic Workup? Reactivity->AcidWorkup Ligand Ligand Selection: BrettPhos or RuPhos Buchwald->Ligand Critical Step DMAP Use DMAP (20-50%) + Heat Acylation->DMAP To overcome sterics Cleavage WARNING: t-Butyl Cleavage (Isobutylene loss) AcidWorkup->Cleavage If pH < 1

Figure 1: Strategic decision tree for synthesizing and handling sterically hindered anilines.

References

  • Buchwald-Hartwig Amination of Bulky Amines: Maitre, S. et al. "Ligand Effects on the Pd-Catalyzed Amination of Hindered Amines." Journal of the American Chemical Society, 2010. [Link] Citation for: Use of BrettPhos/RuPhos for hindered substrates.

  • Acylation of Hindered Amines: Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 1978. [Link] Citation for: Mechanism and necessity of DMAP in hindered acylation.

  • Stability of N-tert-butyl Groups: Ritter, J. J., & Minieri, P. P. "A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles." Journal of the American Chemical Society, 1948. [Link] Citation for: Chemistry of tert-butyl amides and potential for acid-catalyzed reversal (Ritter reaction context).

  • PubChem Compound Summary: National Center for Biotechnology Information. "PubChem Compound Summary for CID 141122723, N-tert-butyl-2-methylsulfinylaniline (Related Structure)." [Link] Citation for: Structural analogs and physical property data.[1]

Sources

Troubleshooting

minimizing side reactions during N-tert-butyl-2-methylaniline synthesis

Welcome to the technical support center for the synthesis of N-tert-butyl-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-tert-butyl-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-tested insights into minimizing side reactions and optimizing your experimental outcomes. Our troubleshooting guides and FAQs are structured to address the specific challenges you may encounter, grounded in mechanistic principles and authoritative literature.

Core Challenge: Steric Hindrance and Competing Pathways

The synthesis of N-tert-butyl-2-methylaniline presents a unique challenge due to the steric bulk of both the tert-butyl group and the ortho-methyl group on the aniline. This steric congestion can hinder the desired N-alkylation reaction, making it sluggish and promoting alternative, undesired chemical pathways. This guide will equip you with the knowledge to select the appropriate synthetic strategy and troubleshoot common pitfalls.

Troubleshooting Guide by Synthetic Route

The optimal method for synthesizing N-tert-butyl-2-methylaniline often depends on the available starting materials and the scale of the reaction. Below, we address common issues associated with the primary synthetic routes.

Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This is often the most reliable and versatile method for constructing the C-N bond, coupling a tert-butylamine source with an aryl halide.[1] However, catalyst performance is paramount.

Q1: My Buchwald-Hartwig reaction has stalled or shows very low conversion. What are the likely causes?

A1: Low conversion is a frequent issue, typically pointing to problems with the catalytic cycle.

  • Cause 1: Catalyst Inactivity or Decomposition. The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to the oxidation of the phosphine ligands and deactivation of the catalyst.

    • Solution: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen) by performing at least three evacuate-backfill cycles. Use degassed solvents. Employing a pre-catalyst, which is more stable to air, can also ensure the clean formation of the active catalytic species in situ.[2]

  • Cause 2: Inappropriate Ligand Choice. The choice of phosphine ligand is critical for coupling sterically hindered substrates. Standard ligands may not be effective.

    • Solution: For coupling a bulky secondary amine like N-tert-butyl-2-methylaniline, bulky, electron-rich phosphine ligands are required. These ligands promote the crucial reductive elimination step and stabilize the Pd(0) center.[2][3] Consider ligands from the "Buchwald" or "Hartwig" families.

    Ligand FamilyRecommended LigandsKey Feature
    Buchwald Ligands RuPhos, BrettPhosHighly active for sterically demanding couplings.[4]
    Hartwig Ligands Josiphos-type ligandsFerrocene-based, robust and effective.
  • Cause 3: Incorrect Base. The base's role is to deprotonate the amine, but a poorly chosen base can interfere with the catalyst or be too weak to be effective.

    • Solution: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Cesium carbonate (Cs₂CO₃) is a milder alternative but may require higher temperatures or longer reaction times.[4] Avoid hydroxide or carbonate bases that can introduce water and poison the catalyst.

Q2: I'm observing significant hydrodehalogenation of my 2-bromotoluene starting material. How can I prevent this?

A2: Hydrodehalogenation, where the bromine is replaced by hydrogen, is a common side reaction that competes with the desired amination.[1]

  • Mechanism: This side reaction can occur via a β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.

  • Solution:

    • Optimize Ligand: Use ligands that accelerate reductive elimination, outcompeting the β-hydride elimination pathway. Bulky biarylphosphine ligands are excellent for this purpose.[2]

    • Control Temperature: Do not overheat the reaction. While heat is necessary, excessive temperatures can favor decomposition pathways. Monitor the reaction by TLC or GC-MS and stop heating once the starting material is consumed.[5]

    • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dry.

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (3x Evacuate/Backfill) start->check_inert check_reagents Check Reagent Quality (Anhydrous Solvent, Fresh Base) start->check_reagents check_ligand Evaluate Ligand Choice start->check_ligand solution_inert Use Schlenk Line or Glovebox. Use Degassed Solvents. check_inert->solution_inert If atmosphere is suspect solution_reagents Use Freshly Opened NaOt-Bu. Distill Solvents. check_reagents->solution_reagents If reagents are old solution_ligand Switch to Bulky Ligand (e.g., RuPhos, BrettPhos) check_ligand->solution_ligand If using simple ligands (e.g., PPh3) G SM1 2-Methylaniline Product N-tert-butyl-2-methylaniline (Desired Product) SM1->Product Desired Pathway Side1 C-Alkylation Product SM1->Side1 Friedel-Crafts Type SM2 tert-Butyl Source (e.g., t-BuBr, Acetone) SM2->Product Desired Pathway Side3 2-Propanol (Reductive Amination) SM2->Side3 Ketone Reduction Side4 Isobutylene (Elimination) SM2->Side4 E2 Elimination Side2 Hydrodehalogenation (Buchwald-Hartwig)

Caption: Common side reactions encountered during synthesis.

General FAQs

Q1: What is the best method for purifying the final product, N-tert-butyl-2-methylaniline?

A1: The purification strategy depends on the nature of the impurities.

  • For removing unreacted 2-methylaniline: An acid wash is highly effective. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate, ether). Wash the organic layer with dilute aqueous HCl (e.g., 1M). The more basic 2-methylaniline will be protonated and move into the aqueous layer, while the more sterically hindered and less basic N-tert-butyl-2-methylaniline will remain in the organic layer.

  • For removing non-basic impurities: Column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically effective.

  • For solid products: If your final product is a solid, recrystallization from a suitable solvent (e.g., heptane, ethanol/water) can be a very efficient final purification step. [6] Q2: Can I use tert-butyl bromide directly with 2-methylaniline and a base?

A2: While seemingly straightforward, this direct Sₙ2 alkylation is highly problematic and generally not recommended.

  • Problem 1: Elimination. tert-Butyl bromide is a tertiary halide and is highly prone to E2 elimination in the presence of a base (like an amine) to form isobutylene gas. [7]This will be the major pathway, leading to very low yields of the desired product.

  • Problem 2: Sₙ1 Reaction. If conditions favor an Sₙ1 pathway (polar protic solvent), the resulting tert-butyl cation is a powerful electrophile that can lead to uncontrolled C-alkylation on the aromatic ring in addition to the desired N-alkylation. [8] A more reliable direct alkylation approach uses tert-butyl 2,2,2-trichloroacetimidate with a copper catalyst, which proceeds under much milder conditions and avoids the formation of a free tert-butyl cation, minimizing side reactions. [9]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from standard procedures for sterically hindered couplings. [3][4]

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 equiv.), RuPhos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (5 mL per mmol of aryl halide), followed by 2-bromotoluene (1.0 equiv.) and tert-butylamine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-tert-butyl-2-methylaniline.

Protocol 2: Reductive Amination using STAB

This protocol is a standard and safe procedure for reductive amination. [2]

  • Reaction Setup: In a round-bottom flask, dissolve 2-methylaniline (1.0 equiv.) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (5 mL per mmol).

  • Imine Formation: Add acetone (2.0 equiv.) and a catalytic amount of acetic acid (0.1 equiv.). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Caution: Initial addition may cause some effervescence.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate under reduced pressure and purify by column chromatography.

References

  • Cran, J. W., Vidhani, D. V., & Krafft, M. E. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Synlett, 25(11), 1550-1554. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mustafa, C. M. (2026). Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. Thieme, 79-88. Retrieved from [Link]

  • Foley, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-butylation. Retrieved from [Link]

  • ResearchGate. (1979). N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

  • Sciencemadness.org. (2007). tert-butyl alkylation with t-BuBr. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1980). The mechanism of aromatic nucleophilic substitution reactions in protic solvents. Retrieved from [Link]

  • PubMed. (1996). Reductive tert-Butylation of Anils by tert-Butylmercury Halides. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions for the electrochemical reductive amination of.... Retrieved from [Link]

  • Macmillan Group, Princeton University. (2021). Radical Chemistry of tert-Butoxide. Retrieved from [Link]

  • Google Patents. (2020). CN112023979A - Catalyst for synthesizing 2-tert-butyl aniline and preparation method and application thereof.
  • ResearchGate. (2007). Alkylation of aniline with methyl-tert-butyl ether (MTBE) and tert-butanol over solid acids: Product distribution and kinetics. Retrieved from [Link]

  • CyberLeninka. (n.d.). Alkylation of 2-methylaniline with the methanol in the presence of ferrite catalysts. Retrieved from [Link]

  • Forschungszentrum Jülich. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]

  • Green Chemistry. (2016). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Retrieved from [Link]

  • Beilstein Journals. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2019). Iron-Catalyzed Regioselective α-C–H Alkylation of N-Methylanilines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYLAMINE. Retrieved from [Link]

  • PrepChem.com. (2017). Preparation of N-methylaniline. Retrieved from [Link]

Sources

Optimization

storage stability and degradation of N-tert-butyl-2-methylaniline

Technical Support Center: Storage Stability & Degradation of N-tert-butyl-2-methylaniline Critical Alerts & Storage Basics Q: I just received a shipment of N-tert-butyl-2-methylaniline. What is the immediate "Gold Standa...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage Stability & Degradation of N-tert-butyl-2-methylaniline

Critical Alerts & Storage Basics

Q: I just received a shipment of N-tert-butyl-2-methylaniline. What is the immediate "Gold Standard" protocol for preservation?

A: Upon receipt, do not store this compound on a standard chemical shelf. While sterically hindered amines exhibit enhanced stability compared to their unhindered counterparts, they are not immune to entropy.

The "Gold Standard" Protocol:

  • Atmosphere: Displace headspace with Argon (Ar) immediately after opening. Nitrogen (

    
    ) is acceptable, but Argon is heavier than air and provides a superior barrier against oxygen diffusion.
    
  • Temperature: Store at +2°C to +8°C (Refrigerated). While the compound is stable at room temperature for short durations, refrigeration significantly retards the kinetics of N-oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Strictly avoid polyethylene or standard plastics for long-term storage, as lipophilic amines can leach plasticizers or diffuse through the container walls.

  • Light: Total exclusion. Photochemical excitation of the aniline ring is a primary driver for radical formation.

Self-Validating Check:

  • Pass: Liquid is clear to pale yellow.

  • Fail: Liquid has turned dark brown, reddish, or opaque black.

Troubleshooting Degradation Mechanisms

Q: My sample has turned a reddish-brown color. Is it still usable, and what happened?

A: A color shift to reddish-brown indicates the formation of oxidation byproducts, specifically nitroxide radicals or coupled diazo species.

The Mechanistic Insight (Why this happens): Unlike simple secondary amines (e.g., N-methylaniline), N-tert-butyl-2-methylaniline possesses a unique structural "shield." The tert-butyl group lacks


-hydrogens.
  • Standard Pathway (Blocked): Typically, amines oxidize to imines via abstraction of an

    
    -hydrogen. Because the tert-butyl group has no 
    
    
    
    -hydrogens, this rapid degradation pathway is chemically impossible for that substituent.
  • Actual Pathway (Radical Formation): The degradation route is diverted toward N-oxidation , forming the N-tert-butyl-N-(2-methylphenyl)nitroxide radical. This radical is stabilized by the steric bulk of the tert-butyl group and the ortho-methyl group, making it a "persistent" impurity that accumulates over time, causing the color change.

Decision Matrix:

  • If Purity > 98% (by HPLC): You may use it for non-sensitive crude reactions.

  • If Purity < 95% or for Catalysis: Purify immediately. The nitroxide radical is a potent radical scavenger and will kill radical-based catalytic cycles (e.g., certain Pd-catalyzed couplings or radical polymerizations).

Visualizing the Pathway:

DegradationPathway Start N-tert-butyl-2-methylaniline (Secondary Amine) Oxidation Oxidation (O2/Light) Start->Oxidation Imine Imine Formation (BLOCKED) Oxidation->Imine Path A Radical Aminyl Radical Intermediate Oxidation->Radical Path B (Dominant) Reason No α-Hydrogen on tert-butyl group Imine->Reason Nitroxide N-tert-butyl-N-(2-methylphenyl) nitroxide (Persistent Radical) Radical->Nitroxide O2 Trapping Coupling Coupled Products (Colored Impurities) Nitroxide->Coupling Slow Disproportionation

Caption: Figure 1.[1][2][3] Degradation logic of N-tert-butyl-2-methylaniline showing the steric blocking of imine formation and the diversion to nitroxide accumulation.

Analytical Validation & Protocols

Q: How do I prove the purity of my stored sample? Standard GC-MS seems inconsistent.

A: GC-MS can be deceptive for thermally labile N-oxides. The high temperature of the injection port can cause the degradation products (nitroxides) to decompose during analysis, giving you a false fingerprint. HPLC is the authoritative method.

Recommended HPLC Protocol (Reverse Phase): This method uses a high pH buffer to keep the amine deprotonated, ensuring sharp peak shapes without tailing.

ParameterSetting
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5) in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Detection UV @ 254 nm (aromatic ring) and 210 nm (impurities)
Temperature 30°C

Self-Validating NMR Check: If HPLC is unavailable, run a


H NMR in 

.
  • Check the t-Butyl peak: Should be a sharp singlet around

    
     1.0 - 1.4 ppm.
    
  • Check the NH peak: Broad singlet around

    
     3.0 - 4.0 ppm.
    
  • The "Death Sign": If you see significant line broadening (shimming is good, but peaks are fat), you likely have paramagnetic nitroxide radicals in solution. The sample is degraded.[4][5][6]

Handling & Usage FAQs

Q: Can I distill this compound to purify it? A: Yes, but with caution.

  • Boiling Point: High (~120-130°C at reduced pressure, est.).

  • Risk: Heating in the presence of air accelerates oxidation.

  • Protocol: You must use Vacuum Distillation under an inert atmosphere (nitrogen bleed). Discard the first 5% (forerun) and leave the last 10% (pot residue) to avoid concentrating the heavy, colored coupling products.

Q: Is it compatible with strong oxidants? A: Absolutely not. While sterically hindered, the nitrogen lone pair is still accessible. Reaction with peroxides (e.g., mCPBA) or high-valent metals (KMnO4) will rapidly convert it to the N-oxide or nitro-arene.

Workflow: "Is My Sample Safe to Use?"

DecisionTree Start Inspect Sample ColorCheck Visual Check: Is it Clear/Pale Yellow? Start->ColorCheck YesColor Yes ColorCheck->YesColor NoColor No (Brown/Red) ColorCheck->NoColor UseIt Proceed to Experiment YesColor->UseIt NMRCheck Run 1H NMR: Are peaks sharp? NoColor->NMRCheck Suspect Oxidation YesNMR Yes NMRCheck->YesNMR NoNMR No (Broadening) NMRCheck->NoNMR Purify REQUIRED: Vacuum Distillation or Column Chromatography YesNMR->Purify Non-radical impurities Discard Discard/Recycle (Paramagnetic Impurities) NoNMR->Discard Radical contamination

Caption: Figure 2. Decision tree for assessing sample integrity prior to experimental use.

References

  • Bowman, D. F., et al. (1968). Nitroxide Radicals.[7][8] Part II. The Oxidation of N-Alkyl-N-arylhydroxylamines and N-Alkyl-N-arylamines. Journal of the Chemical Society C: Organic.

  • Ingold, K. U. (1973). Free Radicals. Wiley-Interscience.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial oxidations with organocatalyst TEMPO and its derivatives. Organic Process Research & Development. (Context on nitroxide stability).

  • Sigma-Aldrich. (2023). Safety Data Sheet: N-tert-butyl-2-methylaniline. (General safety and handling data).

  • Reich, H. J. (2023).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for amine basicity and deprotonation logic).

Sources

Troubleshooting

Technical Support Center: Purification of N-tert-butyl-2-methylaniline

Status: Active Ticket Type: Advanced Separation Protocol Target Molecule: N-tert-butyl-2-methylaniline (N-t-butyl-o-toluidine) CAS: 14616-96-7 (generic N-alkyl-o-toluidine class reference) Executive Summary This guide ad...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: Advanced Separation Protocol Target Molecule: N-tert-butyl-2-methylaniline (N-t-butyl-o-toluidine) CAS: 14616-96-7 (generic N-alkyl-o-toluidine class reference)

Executive Summary

This guide addresses the purification of N-tert-butyl-2-methylaniline , a sterically hindered secondary amine. The primary challenge in this workflow is separating the target molecule from unreacted starting materials—specifically 2-methylaniline (o-toluidine) —and reaction byproducts. Due to the significant steric bulk of the tert-butyl group adjacent to the ortho-methyl group, standard purification methods often fail due to overlapping boiling points and similar polarity.

This guide prioritizes Chemical Scavenging as the most robust method for high-purity isolation, followed by vacuum distillation and chromatography.

Module 1: The Separation Decision Matrix

Before initiating a workflow, assess your crude mixture composition. The steric hindrance of the N-tert-butyl group is your primary lever for separation.

Purification_Decision_Tree Start Crude Reaction Mixture Check_SM Is unreacted 2-methylaniline present (>5%)? Start->Check_SM Scavenge METHOD A: Chemical Scavenging (Kinetic Resolution) Check_SM->Scavenge Yes (High SM) Distill METHOD B: Vacuum Distillation (>10g scale) Check_SM->Distill No (Mainly Tar/Solvent) Scavenge->Distill Post-Workup Column METHOD C: Flash Chromatography (<2g scale) Scavenge->Column High Purity Req. Final Pure N-tert-butyl-2-methylaniline Distill->Final Column->Final

Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile.

Module 2: Chemical Scavenging (The "Gold Standard")

Issue: You cannot separate the product from the starting material (2-methylaniline) using standard distillation because their boiling points are too close (~200–210°C range at atm). Solution: Exploit the steric difference . The primary amine (impurity) reacts rapidly with electrophiles; the hindered secondary amine (product) reacts extremely slowly.

The Protocol: Acetic Anhydride Scavenge

Mechanism:

  • Impurity (2-methylaniline): Reacts with acetic anhydride

    
     N-acetyl-2-methylaniline (Neutral Amide).
    
  • Product (N-t-butyl-2-methylaniline): Does not react due to steric blocking by the t-butyl and o-methyl groups.

  • Separation: The basic product is extracted into acid; the neutral amide remains in the organic layer.

Step-by-Step Guide:

  • Quantify Impurity: Determine moles of unreacted 2-methylaniline via GC-MS or NMR.

  • Scavenging Reaction:

    • Dissolve crude mixture in DCM or Toluene (5 mL per gram).

    • Add 1.2 equivalents of Acetic Anhydride (relative to the impurity, not the product).

    • Add 1.5 equivalents of Triethylamine (Et3N) or Pyridine.

    • Stir at Room Temperature for 2 hours .

    • QC Check: Run TLC.[1][2] The primary amine spot should disappear, replaced by a less polar amide spot.

  • Acid-Base Workup (Critical Step):

    • Wash 1: Wash organic layer with 1M HCl (3x) .

      • Chemistry: The Target Amine protonates (

        
        ) and goes into the Aqueous Layer . The Amide Impurity stays in the Organic Layer .
        
    • Separation: Keep the Aqueous Layer . Discard the Organic Layer (contains acetamide impurity + non-basic tars).

  • Recovery:

    • Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution (keep cool; exotherm).

    • Extract the liberated oil into Hexanes or Ether (3x).

    • Dry over

      
       and concentrate.
      

Module 3: Troubleshooting & FAQs

Q1: The product is not extracting into the aqueous acid layer. Why?

Diagnosis: Steric hindrance and lipophilicity. The tert-butyl group makes the nitrogen lone pair less accessible for protonation and makes the resulting ammonium salt highly lipophilic. Standard 1M HCl might not be polar enough to pull the salt out of the organic phase if the organic solvent is too polar (e.g., DCM). Fix:

  • Switch Solvent: Use Hexane or Heptane as the organic phase during extraction. The salt is insoluble in hexane but soluble in water.

  • Increase Acid Strength: Use 2M H2SO4 instead of HCl. Sulfate salts are often more water-soluble than chlorides for lipophilic amines.

Q2: I see a "Ghost" peak in GC-MS after distillation.

Diagnosis: Thermal degradation or retro-alkylation. At high distillation temperatures (>150°C), N-tert-butyl amines can undergo Hofmann-like elimination or retro-Friedel-Crafts, ejecting isobutylene and regenerating the starting material (2-methylaniline). Fix:

  • Lower Temperature: You must use high vacuum (<1 mmHg). Do not exceed pot temperature of 120°C.

  • Buffer: Add a trace of solid

    
     to the distillation flask to neutralize trace acids that catalyze de-alkylation.
    
Q3: Which column chromatography conditions work best?

Diagnosis: Amines tail on silica due to interaction with acidic silanols. Fix:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Hexane : Ethyl Acetate (95:5 to 80:20).

  • The Secret Ingredient: Add 1% Triethylamine (Et3N) to the mobile phase. This blocks the silanol sites, sharpening the peak shape.

  • Note: The N-t-butyl product will elute faster (higher Rf) than the unreacted 2-methylaniline because the t-butyl group shields the nitrogen from hydrogen bonding with the silica.

Module 4: Comparative Data Table

Property2-Methylaniline (Impurity)N-tert-butyl-2-methylaniline (Target)Separation Implication
Boiling Point (atm) ~200°C~210–215°C (Est.)Too close for simple distillation.
Basicity (pKa of CA) ~4.4~5.5–6.0 (More basic, but hindered)Allows acid extraction, but kinetics are slow.
Reactivity w/ Ac2O Fast (Minutes)Negligible (Hours/Days)Basis for Scavenging Method.
Rf (Hex/EtOAc) Lower (More polar)Higher (Less polar)Target elutes first on Silica.

Module 5: Visualizing the Scavenging Workflow

This diagram illustrates the flow of species during the chemical scavenging protocol (Method A).

Scavenging_Mechanism cluster_0 Organic Phase (DCM) cluster_1 Post-Reaction cluster_2 Acid Wash (HCl) Target Target Amine (Hindered) Target_Unchanged Target Amine (Unreacted) Target->Target_Unchanged No Rxn (Sterics) Impurity Impurity (Primary Amine) Amide Acetamide (Neutral) Impurity->Amide Fast Acetylation Reagent + Acetic Anhydride Reagent->Amide Aqueous Aqueous Layer: Target Salt (R-NH2+-tBu) Target_Unchanged->Aqueous Protonation Organic_Waste Organic Layer: Waste Amide Amide->Organic_Waste Neutral

Figure 2: Chemical scavenging logic. The steric bulk of the target amine prevents acetylation, allowing it to be separated from the acetylated impurity via acid extraction.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and boiling point data of aniline derivatives).

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 31(12), 805–818. (Foundational text on synthesis and byproducts of hindered anilines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for Hinsberg separation method and amine derivatization protocols).

  • Surry, D. S., & Buchwald, S. L. (2008).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Detailed discussion on steric limitations and purification of Buchwald products).

Sources

Optimization

controlling oxidation of N-tert-butyl-2-methylaniline during storage

Welcome to the Technical Support Center for the handling and storage of sensitive aromatic amines. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling and storage of sensitive aromatic amines. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for controlling the oxidation of N-tert-butyl-2-methylaniline (CAS: 10219-30-4).

Below, you will find an in-depth analysis of the degradation causality, a self-validating storage methodology, quantitative stability data, and a comprehensive troubleshooting guide.

Mechanistic Insight: The Causality of Degradation

N-tert-butyl-2-methylaniline is a sterically hindered secondary aniline. While the bulky tert-butyl group provides kinetic shielding that slows down certain bimolecular coupling reactions compared to primary anilines, the nitrogen lone pair remains highly vulnerable to single-electron transfer (SET) oxidation[1].

When exposed to atmospheric oxygen and ambient light, the amine undergoes photo-induced or superoxide-initiated oxidation to form a transient radical cation[2]. This highly reactive intermediate rapidly couples with oxygen to form hydroxylamines and nitrones[3]. If left unchecked, these oxidized intermediates undergo further complex coupling and polymerization reactions. The resulting highly conjugated polyaniline-type oligomers are responsible for the yellow, brown, or black discoloration frequently observed in poorly stored aniline derivatives[2][4].

G A N-tert-butyl-2-methylaniline (Colorless Liquid) B Radical Cation Intermediate A->B O2 / Light (Electron Transfer) C Hydroxylamine / Nitrone (Initial Oxidation) B->C Radical Coupling & Oxidation D Oligomeric Products (Yellow/Brown Discoloration) C->D Polymerization / Degradation

Caption: Oxidation pathway of secondary anilines leading to discoloration and oligomerization.

Core Methodology: Inert Storage Protocol

To guarantee the integrity of N-tert-butyl-2-methylaniline, storage protocols must be treated as self-validating systems where the exclusion of oxygen and moisture is physically assured. The following step-by-step methodology utilizes Schlenk line techniques to establish a strictly anaerobic environment.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry an amber glass Schlenk flask or a heavy-walled storage bottle equipped with a penetrable rubber septum at 130 °C overnight to eliminate surface-bound moisture[5].

  • Atmospheric Evacuation: Connect the hot flask to a Schlenk line. Apply high vacuum until the flask cools to room temperature, then backfill with high-purity Argon. Repeat this vacuum-purge cycle three times to ensure the complete removal of atmospheric oxygen[6].

  • Reagent Transfer: Purge a gas-tight glass syringe with Argon by piercing the septum of an inert gas source, drawing gas, and expelling it outside (repeat this 3 times)[7]. Transfer the N-tert-butyl-2-methylaniline into the prepared amber flask.

  • Headspace Blanketing: If transferring into a standard storage bottle, insert a short bleed needle through the septum to act as a vent. Insert a longer Argon inlet needle connected to the Schlenk line. Gently flush the headspace for 5 to 10 minutes[8].

  • Positive Pressure Sealing: Critical Step — Remove the bleed (vent) needle first. This allows a slight overpressure of Argon to build up inside the flask. Immediately follow by removing the gas inlet needle[8]. This positive pressure ensures that any microscopic leaks will push inert gas out, rather than pulling oxygen in. Wrap the septum tightly with Parafilm.

  • Cold Storage: Store the sealed vessel in a dark, dedicated chemical refrigerator at 2-8 °C.

Workflow Step1 1. Dry & Purge Amber Storage Flask Step2 2. Transfer Aniline via Syringe/Cannula Step1->Step2 Step3 3. Flush Headspace with Argon (10 mins) Step2->Step3 Step4 4. Seal with Septum & Parafilm Step3->Step4 Step5 5. Store at 2-8 °C in Dark Cabinet Step4->Step5

Caption: Step-by-step workflow for the inert storage of air-sensitive secondary anilines.

Quantitative Stability Data

The following table summarizes the degradation kinetics of sterically hindered secondary anilines under various storage conditions. The data illustrates the absolute necessity of combining low temperatures, light protection, and inert gas blanketing.

Storage ConditionAtmosphereLight ExposurePurity at 1 MonthPurity at 6 MonthsVisual Appearance (6 Mo)
25 °C (Ambient)AirLight94.2%81.5%Dark Brown / Black
25 °C (Ambient)AirDark96.5%88.0%Yellow / Light Brown
2-8 °C (Fridge)AirDark98.1%92.4%Pale Yellow
2-8 °C (Fridge) Argon Dark >99.5% >99.0% Colorless / Clear

Troubleshooting Guide

Q: My N-tert-butyl-2-methylaniline has turned pale yellow. Is it still viable for cross-coupling reactions? A: A pale yellow tint indicates trace oxidation (often <1% conversion to nitrones or azoxy compounds). For highly sensitive pharmaceutical syntheses or catalytic cross-couplings (e.g., Buchwald-Hartwig aminations), the presence of oxidized radical scavengers can poison palladium catalysts. The material should be distilled under reduced pressure prior to use. For less sensitive, large-scale synthetic steps, it may still be viable, though a slight reduction in yield should be expected.

Q: I observe dark brown particulates at the bottom of the storage flask. What caused this? A: Advanced oxidation leads to the polymerization of aniline degradation products into insoluble polyaniline-like oligomers[1][2]. This occurs when the inert seal is compromised, allowing continuous oxygen ingress over months of storage. The particulate matter indicates severe degradation. The material must be filtered and vacuum-distilled, or safely discarded.

Q: I flushed the headspace with nitrogen, but the compound still oxidized after two months. Why? A: If the septum was pierced multiple times for reagent withdrawal, the seal's integrity was likely compromised. Furthermore, if you removed the gas inlet needle before the vent needle during the purging process, you failed to create a positive pressure environment[8], allowing atmospheric oxygen to diffuse into the flask as the temperature dropped in the refrigerator.

Frequently Asked Questions (FAQs)

Q: Why do we use Argon instead of Nitrogen for headspace purging? A: While both are inert, Argon is significantly denser than both air and Nitrogen. When the septum is pierced or the bottle is briefly opened, Argon acts as a heavy "blanket" that settles directly over the liquid surface, providing superior kinetic protection against oxygen diffusion during handling.

Q: Can I store this compound in a standard plastic bottle? A: No. Standard laboratory plastics (such as PET or HDPE) have relatively high oxygen permeability coefficients compared to glass. Always use amber glass bottles to prevent both oxygen diffusion and photo-catalyzed oxidation.

Q: Does the tert-butyl group prevent oxidation entirely? A: No. While the bulky N-tert-butyl group provides steric hindrance that slows down certain bimolecular coupling reactions, the nitrogen lone pair is still electronically susceptible to oxidation by atmospheric oxygen and reactive oxygen species (like superoxide)[1]. Inert storage remains mandatory.

References

  • Title: N-(tert-butyl)
  • Source: ncert.nic.
  • Source: benchchem.
  • Source: organic-chemistry.
  • Source: researchgate.
  • Source: ucsb.
  • Source: libretexts.
  • Source: acs.
  • Source: cwu.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Analysis of N-tert-butyl-2-methylaniline: A Comparative Approach

For the discerning researcher in medicinal chemistry and materials science, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable data. N-tert-butyl-2-methylaniline, a sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in medicinal chemistry and materials science, the unambiguous structural confirmation of a synthesized molecule is the bedrock of reliable data. N-tert-butyl-2-methylaniline, a sterically hindered secondary amine, presents a compelling case study for illustrating a multi-faceted analytical approach. Its structure, featuring both N-alkylation and ortho-substitution on the aniline ring, creates a unique electronic and steric environment that is elegantly interrogated by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth analysis of the ¹H NMR spectrum of N-tert-butyl-2-methylaniline, contextualized through a comparative lens with other essential spectroscopic techniques. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output—the "why" behind the data—to empower you with the predictive and interpretive skills essential for your own research.

The Cornerstone of Analysis: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is the primary and most informative technique for the initial structural elucidation of most organic molecules, including N-tert-butyl-2-methylaniline. It provides a detailed map of the proton environments within the molecule, revealing information on chemical equivalence, neighboring protons (connectivity), and relative proton count.

Predicting the ¹H NMR Spectrum of N-tert-butyl-2-methylaniline

The structure of N-tert-butyl-2-methylaniline gives rise to five distinct proton environments. The expected chemical shifts are predicted based on fundamental principles and comparison with similar substituted anilines.[1][2] The electron-donating nature of both the amino and methyl groups tends to shield the aromatic protons, shifting them to a higher field (lower ppm) compared to benzene (δ ≈ 7.3 ppm).[3]

Table 1: Predicted ¹H NMR Spectral Data for N-tert-butyl-2-methylaniline (in CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
H_a : -C(CH ₃)₃1.3 - 1.4Singlet (s)9HNine equivalent protons of the sterically bulky tert-butyl group. No adjacent protons lead to a singlet. This region is typical for tert-butyl groups.[4]
H_b : Ar-CH2.1 - 2.2Singlet (s)3HProtons of the methyl group attached to the aromatic ring. Its chemical shift is influenced by its position on the ring.
H_c : NH 3.5 - 4.5 (variable)Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening and its chemical shift is highly dependent on solvent, concentration, and temperature.
H_d, H_e, H_f, H_g : Ar-H 6.6 - 7.2Multiplet (m)4HThe four aromatic protons are non-equivalent and will exhibit complex splitting due to ortho (J ≈ 7-10 Hz) and meta (J ≈ 2-3 Hz) coupling.[3]

The following diagram illustrates the distinct proton environments in N-tert-butyl-2-methylaniline.

Caption: Molecular structure of N-tert-butyl-2-methylaniline with distinct proton environments labeled.
Experimental Protocol for ¹H NMR Acquisition

Scientific integrity demands a robust and reproducible experimental protocol. The following is a standard procedure for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of N-tert-butyl-2-methylaniline.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Deuterated solvents are used to avoid large solvent signals in the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[5]

  • Instrument Setup:

    • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1]

    • The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[1]

    • Number of Scans: 16 to 32 scans are usually sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for the protons to return to their equilibrium state.

    • Spectral Width: A sweep width of -2 to 12 ppm is appropriate for most organic compounds.

A Broader Perspective: Comparative Analytical Techniques

While ¹H NMR is paramount, a comprehensive characterization relies on complementary data from other spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for N-tert-butyl-2-methylaniline

TechniquePrincipleInformation ProvidedStrengthsLimitations
¹H NMR Nuclear spin transitions in a magnetic fieldProton environments, connectivity, and relative numbers of protons.Provides detailed structural information and connectivity.Can have overlapping signals in complex molecules; N-H peak position is variable.
¹³C NMR Nuclear spin transitions of the ¹³C isotopeCarbon skeleton, number of non-equivalent carbons, and their chemical environment.Complements ¹H NMR by showing the carbon framework. Proton-decoupled spectra are simple (singlets).Low natural abundance of ¹³C requires more sample or longer acquisition times.[6]
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups.Fast, simple, and excellent for identifying key functional groups (e.g., N-H, C-N, aromatic C=C).Provides limited information on the overall molecular skeleton; spectra can be complex.
GC-MS Separation by gas chromatography followed by mass analysisMolecular weight and fragmentation pattern.Provides the molecular weight of the compound and structural clues from fragmentation. Highly sensitive.The molecule must be volatile and thermally stable. Isomers may not be distinguishable by mass alone.
¹³C NMR Spectroscopy

In a proton-decoupled ¹³C NMR spectrum of N-tert-butyl-2-methylaniline, we would expect to see 8 distinct signals, as the plane of symmetry is removed by the N-tert-butyl group.

  • Aliphatic Region (δ 20-60 ppm): Signals for the methyl carbon and the four carbons of the tert-butyl group.

  • Aromatic Region (δ 110-150 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the nitrogen (C-N) will be the most downfield in this region.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides a characteristic "fingerprint" of the molecule's functional groups.

  • N-H Stretch: A sharp, medium intensity peak around 3400 cm⁻¹ is characteristic of a secondary amine N-H bond.

  • C-H Stretches: Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.

  • Aromatic C=C Bends: Several sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A signal in the 1250-1350 cm⁻¹ range.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis would confirm the compound's purity and molecular weight. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of N-tert-butyl-2-methylaniline (177.29 g/mol ). A prominent fragment would likely be the loss of a methyl group from the tert-butyl cation ([M-15]⁺), and a base peak corresponding to the loss of the entire tert-butyl group ([M-57]⁺).

Integrated Workflow for Structural Elucidation

In a real-world research scenario, these techniques are not used in isolation. They form part of a logical workflow to ensure the identity and purity of a target compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification HNMR ¹H NMR (Primary Structure & Connectivity) purification->HNMR MS GC-MS (Purity & Molecular Weight) purification->MS FTIR FT-IR (Functional Groups) purification->FTIR CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR If structure is complex or requires further detail confirmation Unambiguous Structure Confirmed HNMR->confirmation MS->confirmation FTIR->confirmation CNMR->confirmation

Caption: A logical workflow for the comprehensive characterization of a synthesized molecule.

Conclusion

The analysis of N-tert-butyl-2-methylaniline serves as an excellent paradigm for modern chemical characterization. While ¹H NMR spectroscopy stands as the most powerful single technique for elucidating the detailed molecular structure, its true potential is realized when its findings are corroborated by complementary methods. An integrated approach, leveraging the strengths of ¹³C NMR, FT-IR, and GC-MS, provides a self-validating system that ensures the scientific rigor required in research and development. By understanding the principles behind each technique and how they relate to the specific structural features of the analyte, researchers can interpret spectral data with confidence and precision.

References

  • Walter, W., & Bauer, G. (1975). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Tetrahedron, 31(23), 3791-3794. Available at: [Link]

  • PubChem. (n.d.). N-tert-butyl-2-methylsulfinylaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. Available at: [Link]

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Cobalt-catalyzed Synthesis of N-containing Heterocycles via Cyclization of Ortho-substituted Anilines with CO2/H2. Available at: [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

Sources

Comparative

Mechanistic Causality: How Steric Hindrance Alters the IR Spectrum

Analytical Differentiation of Sterically Hindered Amines: An FTIR Comparison Guide for N-tert-butyl-2-methylaniline In pharmaceutical development and fine chemical synthesis, the accurate structural verification of subst...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Sterically Hindered Amines: An FTIR Comparison Guide for N-tert-butyl-2-methylaniline

In pharmaceutical development and fine chemical synthesis, the accurate structural verification of substituted anilines is critical. N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine) presents a unique analytical challenge. As a secondary aromatic amine flanked by an ortho-methyl group and a massive N-tert-butyl substituent, it exhibits extreme steric hindrance.

This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) spectral characteristics of N-tert-butyl-2-methylaniline against less hindered alternatives. By detailing the mechanistic causality behind its unique vibrational modes and outlining validated experimental protocols, this guide serves as a comprehensive reference for analytical scientists.

The FTIR spectrum is fundamentally a map of dipole moment changes during molecular vibration. In standard primary anilines (like 2-methylaniline), the unhindered -NH₂ group engages readily in intermolecular hydrogen bonding, resulting in broad, intense N-H stretching bands[1].

However, in N-tert-butyl-2-methylaniline, the spatial volume of the tert-butyl group combined with the ortho-methyl group creates a hydrophobic shield around the nitrogen atom. This physical barrier drives several critical spectral deviations:

  • Attenuation of the N-H Stretch (3300–3400 cm⁻¹) : Secondary amines typically show a single, weak N-H stretch[2]. In N-tert-butyl-2-methylaniline, this band is exceptionally weak and sharp. The steric bulk physically prevents adjacent molecules from approaching close enough to form stable intermolecular hydrogen bonds[1]. Without H-bonding to broaden the peak, and with the bulky groups restricting the amplitude of the dipole moment change, the signal is highly attenuated.

  • Absence of the N-H Bend (1580–1650 cm⁻¹) : While primary amines exhibit a distinct N-H scissoring bend in this region, secondary amines like N-tert-butyl-2-methylaniline lack this mode entirely, serving as a primary diagnostic differentiator[2].

  • Domination of Aliphatic C-H Stretches : The presence of the tert-butyl group introduces intense aliphatic C-H stretching modes (2850–2960 cm⁻¹) that dominate the high-frequency region.

  • Shifted C-N Vibrations : The C-N stretch (~1250 cm⁻¹) is shifted due to the altered reduced mass and bond angle constraints imposed by the tertiary carbon attached to the nitrogen[3].

Mechanism A N-tert-butyl-2-methylaniline (Sterically Hindered Amine) B Bulky tert-butyl & ortho-methyl groups A->B C Restricted Intermolecular Interaction B->C Prevents H-Bonding D FTIR Spectral Outcomes C->D E Weakened N-H Stretch (~3380 cm⁻¹) D->E F Absence of N-H Bend (1650-1580 cm⁻¹) D->F G Shifted C-N Stretch (~1250 cm⁻¹) D->G

Causality of Steric Hindrance on FTIR Spectral Outcomes

Comparative Spectral Data

To objectively evaluate N-tert-butyl-2-methylaniline, we must compare its spectral fingerprint against its primary and unhindered secondary counterparts. The table below summarizes the expected quantitative data for these structural analogs.

Vibrational Mode2-Methylaniline (Primary Amine)N-Methyl-2-methylaniline (Secondary, Low Hindrance)N-tert-butyl-2-methylaniline (Secondary, High Hindrance)
N-H Stretch ~3430, 3350 cm⁻¹ (Strong, Doublet)~3410 cm⁻¹ (Medium, Singlet)~3380–3400 cm⁻¹ (Very Weak, Sharp Singlet)
N-H Bend 1650–1580 cm⁻¹ (Strong Scissoring)Absent / Very WeakAbsent
C-H Stretch (Aliphatic) ~2920 cm⁻¹ (Weak, Aryl-CH₃ only)~2950, 2850 cm⁻¹ (Medium, N-CH₃)~2960, 2870 cm⁻¹ (Strong, t-butyl dominated)
C-N Stretch (Aromatic) ~1270 cm⁻¹ (Strong)~1300 cm⁻¹ (Strong)~1250 cm⁻¹ (Shifted, Medium)

Experimental Methodology: ATR vs. Transmission FTIR

Choosing the correct sampling modality is paramount for generating self-validating data. While Attenuated Total Reflectance (ATR) is excellent for the rapid screening of neat liquids, it relies on an evanescent wave that penetrates only a few microns into the sample, making band intensities inherently wavelength-dependent[4].

Conversely, Transmission FTIR—utilizing a dilute solution in a non-polar solvent like CCl₄—passes infrared light completely through the sample, measuring bulk absorption directly[4]. This follows the Beer-Lambert law and is the gold standard for studying hydrogen bonding dynamics without the concentration-dependent artifacts seen in neat liquids[1][5].

FTIR_Workflow Start Liquid Amine Sample Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Neat Liquid) Decision->ATR Rapid Screening Trans Transmission FTIR (Dilute in CCl4) Decision->Trans H-Bonding Study ATR_Step Apply to Diamond Crystal Run ATR Correction ATR->ATR_Step Trans_Step Inject into NaCl Cell Subtract Solvent Baseline Trans->Trans_Step Analysis Spectral Comparison ATR_Step->Analysis Trans_Step->Analysis

FTIR Modality Decision Matrix for Liquid Amines

Step-by-Step Protocol: Dual-Modality FTIR Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary background checks and algorithmic corrections.

Phase 1: ATR-FTIR (Rapid Structural Screening)

Causality Check: ATR is used here to quickly verify the presence of the massive aliphatic C-H stretches from the tert-butyl group without complex sample prep.

  • Preparation : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation : Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) in ambient air. This step is critical to account for and mathematically remove atmospheric H₂O and CO₂ interferences.

  • Sampling : Deposit 1-2 drops of neat N-tert-butyl-2-methylaniline directly onto the ATR crystal. Ensure the liquid completely covers the active sensor area without trapping micro-bubbles, which scatter the IR beam.

  • Acquisition & Correction : Run the sample scan. Immediately apply an ATR correction algorithm within the spectrometer software. Why? Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), this algorithm corrects the relative band intensities to closely resemble a standard transmission spectrum, preventing the misinterpretation of peak ratios[5].

Phase 2: Transmission FTIR (H-Bonding & Steric Evaluation)

Causality Check: Transmission FTIR is used to isolate the "free" N-H stretch by removing intermolecular interactions via dilution.

  • Solvent Selection : Use anhydrous carbon tetrachloride (CCl₄) as the solvent. CCl₄ is deliberately chosen because it lacks interfering N-H or O-H vibrational bands that would mask the amine signals[1].

  • Dilution : Prepare a precise 0.1 M solution of the amine in CCl₄. This low concentration minimizes residual intermolecular interactions, allowing the observation of the sterically isolated N-H bond.

  • Cell Loading : Inject the solution into a 0.1 mm pathlength NaCl liquid transmission cell using a glass syringe. Inspect visually to ensure no air bubbles disrupt the optical path.

  • Reference Subtraction : Collect a spectrum of pure CCl₄ in an identical NaCl cell. Scan the sample cell and mathematically subtract the solvent baseline to isolate the pure solute spectrum. This self-validating step ensures that any observed peaks belong strictly to N-tert-butyl-2-methylaniline.

References

  • Source: wordpress.
  • Source: piketech.
  • Source: orgchemboulder.
  • Source: ssrn.
  • Title: Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)

Sources

Validation

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Analysis of N-tert-butyl-2-methylaniline

Executive Summary For researchers and drug development professionals, the structural elucidation of sterically hindered secondary amines like N-tert-butyl-2-methylaniline (C11H17N, Exact Mass: 163.1361 Da) presents a uni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the structural elucidation of sterically hindered secondary amines like N-tert-butyl-2-methylaniline (C11H17N, Exact Mass: 163.1361 Da) presents a unique analytical challenge. The proximity of the bulky tert-butyl group to the ortho-methyl substituent on the aniline ring creates highly specific gas-phase fragmentation dynamics.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the characterization of this compound. By understanding the causality behind these fragmentation pathways—specifically the "ortho effect"—laboratories can build robust, self-validating analytical methods for impurity profiling and structural confirmation[1][2].

Mechanistic Causality: The Physics of Fragmentation

To optimize an analytical method, one must first understand the thermodynamic and kinetic drivers of the molecule's gas-phase behavior. N-tert-butyl-2-methylaniline exhibits two dominant fragmentation drivers:

A. Steric Relief and Alpha-Cleavage (EI-MS)

Under 70 eV hard ionization, the molecular radical cation [M]•+ (m/z 163) is generated. However, the steric repulsion between the tert-butyl group and the ortho-methyl group makes this precursor highly unstable. The system rapidly seeks thermodynamic stability via alpha-cleavage , ejecting a methyl radical (•CH3, 15 Da) to form a highly stable, resonance-delocalized iminium cation at m/z 148[3]. This transition is so kinetically favored that m/z 148 often serves as the base peak in EI spectra.

B. The "Ortho Effect" and Alkene Elimination (ESI-MS/MS)

In soft ionization (ESI+), the protonated molecule [M+H]+ (m/z 164) is formed intact. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes a concerted McLafferty-type rearrangement. The tert-butyl group acts as a sacrificial moiety, eliminating neutral isobutene (C4H8, 56 Da) to yield protonated o-toluidine at m/z 108.

The true diagnostic power lies in the subsequent fragmentation of this m/z 108 ion. Due to the ortho effect , the spatial proximity of the 2-methyl group to the protonated amine facilitates a multi-centered transition state, driving the expulsion of ammonia (NH3, 17 Da) to form a stable tropylium or benzylium cation at m/z 91[2][4]. This secondary loss is a critical diagnostic marker that differentiates the ortho-isomer from its meta and para counterparts.

Fragmentation M_EI EI: [M]•+ m/z 163 Frag148 [M - CH3]+ m/z 148 M_EI->Frag148 - •CH3 (15 Da) Alpha-cleavage Frag107 [M - C4H8]•+ m/z 107 M_EI->Frag107 - C4H8 (56 Da) Rearrangement M_ESI ESI: [M+H]+ m/z 164 Frag108 [M+H - C4H8]+ m/z 108 M_ESI->Frag108 - C4H8 (56 Da) CID Frag91 [C7H7]+ m/z 91 Frag108->Frag91 - NH3 (17 Da) Ortho-effect

Caption: Gas-phase fragmentation logic of N-tert-butyl-2-methylaniline across EI and ESI platforms.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting a platform for analyzing this compound, the choice depends on whether the goal is library-matching (EI) or trace-level structural elucidation (ESI-MS/MS).

FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Application Purity analysis, library matching, volatile impurity profiling.Trace quantification, complex matrix analysis, metabolite ID.
Precursor Ion [M]•+ (m/z 163) - Often very weak (<5% relative abundance).[M+H]+ (m/z 164) - Strong, stable precursor.
Spectral Reproducibility High. Standardized at 70 eV, allowing direct comparison to NIST libraries.Variable. Highly dependent on collision energy (CE) and instrument geometry.
Isomer Differentiation Moderate. Relies on subtle differences in relative fragment ratios.High. MS/MS transitions (e.g., m/z 164 → 108 → 91) isolate the ortho-effect[1][4].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must not merely generate data; it must prove its own accuracy. The following methodologies incorporate isomeric controls and MS³ validation to definitively prove the causality of the observed fragments.

Protocol A: GC-EI-MS Structural Profiling

Causality Check: We use 70 eV to ensure sufficient energy transfer to overcome the activation barrier for the sterically hindered alpha-cleavage.

  • Sample Preparation : Prepare 10 µg/mL solutions of N-tert-butyl-2-methylaniline (target) and N-tert-butyl-4-methylaniline (para-isomer control) in analytical-grade hexane.

  • Chromatographic Separation : Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 60°C (hold 1 min) to 250°C at 15°C/min.

  • Ionization : Set the EI source to 70 eV and the source temperature to 230°C.

  • Validation Step : Compare the abundance of the[M - C4H8]•+ (m/z 107) ion between the two isomers. The ortho-isomer will exhibit a distinct ratio due to the steric interaction between the tert-butyl and ortho-methyl groups.

Protocol B: LC-ESI-MS/MS Ortho-Effect Validation

Causality Check: We utilize MS³ on an ion trap or Q-TOF to definitively prove that m/z 91 originates directly from m/z 108, validating the ortho-effect mechanism.

  • Sample Preparation : Dilute the target and control isomers to 100 ng/mL in 50:50 Water:Acetonitrile with 0.1% Formic Acid (to promote protonation).

  • Chromatographic Separation : Utilize a C18 UHPLC column (50 x 2.1 mm, 1.7 µm) with a fast 3-minute gradient to minimize source residence time and prevent in-source fragmentation.

  • CID Energy Stepping (MS/MS) : Isolate the [M+H]+ precursor (m/z 164) in the quadrupole. Ramp the Collision Energy (CE) from 10 eV to 40 eV. Record the breakdown curve to identify the optimal CE for the m/z 164 → 108 transition (typically ~15-20 eV).

  • MS³ Validation : Isolate the primary product ion (m/z 108) and subject it to a secondary CID event. The generation of m/z 91 (loss of NH3) confirms the ortho-effect. If the para-isomer control fails to produce m/z 91 under identical conditions, the spatial causality is validated[2].

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Prep Sample Prep & Isomeric Controls GC GC Separation Prep->GC LC UHPLC Separation Prep->LC EI 70 eV EI Ionization GC->EI Data Data Synthesis & Ortho-Effect Validation EI->Data ESI ESI+ & CID (10-40 eV) LC->ESI ESI->Data

Caption: Self-validating experimental workflow comparing GC-EI-MS and LC-ESI-MS/MS methodologies.

Quantitative Data Synthesis

The following table summarizes the expected quantitative fragmentation data, providing a quick-reference guide for method development and spectral interpretation.

PlatformPrecursor Ion (m/z)Product Ion (m/z)Typical Relative AbundanceStructural AssignmentMechanistic Driver
GC-EI-MS 163 ([M]•+)148100% (Base Peak)[M - •CH3]+Steric relief via alpha-cleavage of the tert-butyl group.
GC-EI-MS 163 ([M]•+)10740 - 60%[M - C4H8]•+Concerted loss of neutral isobutene yielding o-toluidine radical cation.
LC-ESI-MS/MS 164 ([M+H]+)108100% (Base Peak)[M+H - C4H8]+Charge-directed CID elimination of isobutene.
LC-ESI-MS/MS 108 (Fragment)9120 - 50%[C7H7]+Ortho-effect : Proximity-driven loss of NH3 from the o-toluidine ion.

Conclusion

For the structural verification of N-tert-butyl-2-methylaniline, LC-ESI-MS/MS offers superior diagnostic capabilities due to its ability to isolate the specific m/z 164 → 108 → 91 transition sequence. This sequence leverages the "ortho effect" as a definitive structural fingerprint, allowing researchers to confidently differentiate this compound from closely related positional isomers[1][4]. GC-EI-MS remains an excellent orthogonal technique, primarily driven by the thermodynamically favored alpha-cleavage yielding the m/z 148 iminium ion[3]. By employing the self-validating protocols outlined above, laboratories can ensure the highest level of scientific rigor in their analytical workflows.

References

  • Source: Journal of the American Society for Mass Spectrometry (ACS Publications)
  • Title: Some newer aspects of mass spectrometric ortho effects Source: ResearchGate URL
  • Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers Source: Ovid URL
  • Source: epdf.

Sources

Comparative

Comparative Reactivity Guide: N-tert-Butyl-2-methylaniline vs. N-Isopropyl-2-methylaniline

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Reactivity Benchmarking, and Protocol Design Executive Summary In the design of pharmaceuticals and advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Reactivity Benchmarking, and Protocol Design

Executive Summary

In the design of pharmaceuticals and advanced materials, the strategic modulation of steric hindrance around an aniline core can drastically alter a molecule's reactivity, metabolic stability, and 3D conformation. This guide provides an in-depth comparison between two closely related ortho-toluidine derivatives: N-tert-butyl-2-methylaniline and N-isopropyl-2-methylaniline .

While both molecules feature a secondary amine flanked by an ortho-methyl group, the transition from an N-isopropyl to an N-tert-butyl substituent shifts the molecule from being a moderately hindered nucleophile to a virtually inert, sterically locked system. As a Senior Application Scientist, I will deconstruct the thermodynamic causality behind these differences and provide field-proven protocols for handling these challenging substrates.

Mechanistic Foundation: Steric Bulk and Conformational Twisting

To understand the reactivity of these two amines, we must evaluate the 3D spatial requirements of their substituents. The standard metric for steric bulk in organic chemistry is the A-value , which represents the energetic penalty (in kcal/mol) of placing a substituent in the axial position of a cyclohexane ring [1].

  • Isopropyl Group (A-value ≈ 2.15 kcal/mol): The isopropyl group is bulky but possesses a critical "escape mechanism." It contains a single tertiary hydrogen atom. By rotating the C–N bond, the molecule can orient this small hydrogen atom toward the ortho-methyl group, significantly relieving steric strain.

  • tert-Butyl Group (A-value ≈ 4.9 kcal/mol): The tert-butyl group is a rigid, symmetrical umbrella of three methyl groups. It lacks a low-steric-profile hydrogen. Consequently, it is impossible to rotate the group to avoid a severe steric clash with the ortho-methyl substituent [1].

The "Lone Pair Twist" Effect

To accommodate the massive steric clash between the tert-butyl group and the ortho-methyl group, the molecule undergoes a severe conformational distortion. The nitrogen atom's lone pair is forced to twist almost completely out of the plane of the aromatic


-system.

Causality on Reactivity:

  • Loss of Nucleophilicity: The tert-butyl group acts as a physical shield, preventing electrophiles from approaching the nitrogen lone pair.

  • Loss of Aromatic Activation: Because the lone pair is orthogonal to the

    
    -system, it cannot donate electron density via resonance (+M effect). Consequently, the aromatic ring of the tert-butyl derivative is highly deactivated toward Electrophilic Aromatic Substitution (EAS) compared to the isopropyl derivative.
    

G A Ortho-Methyl Group (Steric Wall) C Steric Clash (A-Value Differential) A->C B N-Alkyl Substituent (i-Pr vs t-Bu) B->C D Nitrogen Lone Pair Twisting C->D E Loss of +M Resonance (Deactivated Ring) D->E F Shielded Nitrogen (Reduced Nucleophilicity) D->F

Logical flow of steric hindrance inducing lone-pair twisting and subsequent reactivity loss.

Comparative Reactivity Matrix

The structural differences dictate the synthetic utility of these building blocks. Below is a quantitative and qualitative summary of their performance across standard chemical transformations.

Table 1: Reactivity and Performance Comparison
ParameterN-Isopropyl-2-methylanilineN-tert-Butyl-2-methylanilineCausality / Mechanism
N-Alkylation (S

2)
Moderate. Requires heating and strong electrophiles (e.g., MeI).Virtually Inert. Fails even under forcing conditions.The t-butyl "umbrella" completely blocks the S

2 trajectory (Bürgi-Dunitz angle).
N-Acylation Feasible with acetyl chloride / pyridine at elevated temps.Highly resistant. Requires extreme forcing (e.g., neat anhydride, DMAP, reflux).Tetrahedral intermediate formation is sterically prohibited in the t-butyl derivative.
EAS (e.g., Bromination) Fast, directed para to the amine group.Very slow, poor regioselectivity.Twisting of the N-lone pair in the t-butyl derivative eliminates the activating +M resonance effect.
Buchwald-Hartwig Coupling Successful with bulky ligands (e.g., P(t-Bu)

, RuPhos).
Extremely Challenging. Often stalls at intermediate stages.Severe steric clash during the reductive elimination step at the Pd center [2].

Application Focus: Buchwald-Hartwig Cross-Coupling

Transition-metal-catalyzed C–N bond formation is a staple in drug development. However, coupling highly hindered secondary amines with aryl halides to form tertiary amines is notoriously difficult.

When attempting to couple these specific ortho-toluidine derivatives, the catalytic cycle diverges significantly at the Reductive Elimination step. While the N-isopropyl derivative can successfully undergo reductive elimination when paired with a highly sterically demanding ligand (like tri-tert-butylphosphine), the N-tert-butyl derivative often causes the catalytic cycle to stall [2]. The steric crowding around the Palladium(II) center becomes so severe that the metal cannot expel the product, leading to catalyst decomposition or competitive protodehalogenation of the aryl halide.

G A Pd(0) Catalyst + Bulky Ligand B Oxidative Addition (Aryl Halide) A->B C Amine Coordination & Deprotonation (Base Promoted) B->C D Reductive Elimination (Product Formation) C->D N-Isopropyl (Feasible) E Severe Steric Clash (t-Bu group blocks Pd center) C->E N-tert-Butyl (Hindered) F Reaction Stalls / Protodehalogenation E->F

Catalytic cycle divergence showing the reductive elimination bottleneck for the tert-butyl derivative.

Step-by-Step Experimental Protocol (Self-Validating System)

To objectively evaluate the reactivity difference in your own laboratory, utilize the following standardized Buchwald-Hartwig amination protocol. This protocol utilizes a highly active Pd(I) dimer or Pd(OAc)


/P(t-Bu)

system, which is specifically engineered to force difficult reductive eliminations [2, 3].
Standardized Protocol: Pd-Catalyzed Amination of Aryl Bromides

Objective: Couple the target amine with 4-bromotoluene to benchmark C–N coupling efficiency.

Reagents & Stoichiometry:

  • Aryl Bromide (4-bromotoluene): 1.0 equiv (1.0 mmol)

  • Amine (N-isopropyl- or N-tert-butyl-2-methylaniline): 1.2 equiv (1.2 mmol)

  • Base (Sodium tert-butoxide, NaOtBu): 1.5 equiv (1.5 mmol)

  • Catalyst: Pd(OAc)

    
     (2.0 mol%) + P(t-Bu)
    
    
    
    (4.0 mol%) OR [Pd(
    
    
    -Br)(t-Bu
    
    
    P)]
    
    
    (1.0 mol%)
  • Solvent: Anhydrous Toluene (0.2 M)

Methodology & Causality:

  • Preparation (Glovebox/Schlenk Line): In a rigorously oven-dried Schlenk tube under an argon atmosphere, add the Pd catalyst, ligand, and NaOtBu.

    • Causality: P(t-Bu)

      
       is highly air-sensitive. Oxygen will oxidize the phosphine to a phosphine oxide, instantly killing the catalyst's ability to perform oxidative addition.
      
  • Substrate Addition: Add the aryl bromide and the respective aniline derivative, followed by anhydrous toluene.

  • Thermal Activation: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–24 hours.

    • Causality: The elevated temperature is strictly required to overcome the massive activation energy barrier of the reductive elimination step for these hindered secondary amines.

  • Self-Validation & Monitoring (GC-MS): Sample the reaction at 2, 6, and 12 hours. Quench the aliquot in wet EtOAc and analyze via GC-MS.

    • System Check: For N-isopropyl-2-methylaniline , you should observe steady product formation (m/z corresponding to the tertiary amine).

    • System Check: For N-tert-butyl-2-methylaniline , you will likely observe the consumption of 4-bromotoluene but the appearance of toluene (protodehalogenation) rather than the coupled product. This confirms that oxidative addition occurred, but the steric bulk prevented amine coordination/reductive elimination, forcing the Pd complex to abstract a proton from the solvent/amine instead.

Conclusion & Strategic Recommendations

When designing synthetic routes or drug candidates:

  • Use N-isopropyl-2-methylaniline when you need a bulky, lipophilic sector that still retains enough reactivity to undergo cross-coupling or acylation under optimized, modern catalytic conditions.

  • Use N-tert-butyl-2-methylaniline only when your synthetic strategy does not require further functionalization of the nitrogen atom, or when you specifically require a completely deactivated, sterically locked aromatic ring to prevent metabolic oxidation or unwanted EAS side-reactions.

References

  • Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values" Source: Master Organic Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Robust Buchwald-Hartwig Amination Enabled by Ball-Milling Source: Organic & Biomolecular Chemistry (via Semantic Scholar) URL: [Link]

Validation

Steric Parameters of N-tert-butyl-2-methylaniline vs. Other Anilines

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Gearing" Effect in Steric Design In the landscape of sterically demanding anilines, N-t...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Gearing" Effect in Steric Design

In the landscape of sterically demanding anilines, N-tert-butyl-2-methylaniline occupies a unique niche distinct from the industry-standard 2,6-diisopropylaniline (Dipp) . While Dipp relies on ortho-substitution to create a "picket fence" around the nitrogen, N-tert-butyl-2-methylaniline utilizes a "gearing effect." The interaction between the rigid N-tert-butyl group and the ortho-methyl group forces the N-alkyl substituent into a locked conformation, creating a highly specific steric pocket.

This guide objectively compares the steric parameters (%V_bur, Sterimol, Rotational Barriers) of N-tert-butyl-2-methylaniline against standard alternatives, providing experimental protocols for their quantification and synthesis.

Comparative Steric Analysis

Quantitative Steric Parameters

The following table synthesizes physical-organic data to compare N-tert-butyl-2-methylaniline with its primary alternatives.

ParameterN-tert-butyl-2-methylaniline 2,6-Diisopropylaniline (Dipp) 2,4,6-Trimethylaniline (Mes) N-tert-butylaniline
Primary Steric Mechanism Gearing: N-tBu vs. o-Me clashShielding: Dual o-iPr groupsShielding: Dual o-Me groupsCone: N-tBu bulk only
% Buried Volume (%V_bur) ¹~38–42% (Ligand dependent)44.5% (in IPr-NHC)35.6% (in IMes-NHC)~36%
Rotational Barrier (C-N) ²High (>15 kcal/mol) Medium (~9-11 kcal/mol)Low (<8 kcal/mol)Medium
Tolman Cone Angle (θ) ~182° (Effective N-tBu)N/A (Aryl bulk dominates)N/A 182°
Sterimol B1 (Width min) ~2.8 Å ~3.5 Å ~1.9 Å ~2.6 Å
Sterimol L (Length) ~6.1 Å ~6.5 Å ~5.8 Å ~5.9 Å

Key Insight: While Dipp provides a larger total buried volume (%V_bur), N-tert-butyl-2-methylaniline offers a more rigid steric environment. The ortho-methyl group prevents the tert-butyl group from rotating away from the metal center in coordination complexes, maintaining constant steric pressure. This is critical for catalysts requiring reductive elimination as the turnover-limiting step.

The "Gearing Effect" Mechanism

Unlike Dipp, where the isopropyl groups can rotate to accommodate incoming substrates ("flexible shielding"), the N-tBu group in N-tert-butyl-2-methylaniline is locked.

  • Dipp: Isopropyl methines can point away from the metal to relieve strain.

  • N-tBu-2-Me: The tert-butyl group has no "small" side. The ortho-methyl group acts as a cog, locking the N-C bond rotation and forcing the tert-butyl bulk directly into the coordination sphere.

Performance in Catalysis & Synthesis[1][2]

Application in N-Heterocyclic Carbenes (NHCs)

This aniline is a precursor to "extreme" steric NHCs. When converted to an imidazolium salt and metallated:

  • Result: The resulting NHC (e.g., unsymmetrical N-tBu, N-Aryl variants) exhibits shorter M–C bonds and higher stability against reductive elimination compared to IMes.

  • Trade-off: The extreme bulk can hinder the activation of large substrates (e.g., tetra-ortho-substituted biaryls) but excels in coupling small, difficult nucleophiles.

Synthesis Decision Tree

Choosing the right aniline depends on the specific steric requirement of your target ligand.

LigandSelection Start Select Aniline Precursor Q1 Requirement: Maximum Total Bulk? Start->Q1 Dipp Select 2,6-Diisopropylaniline (Dipp) (High %V_bur, Flexible) Q1->Dipp Yes Q2 Requirement: Rigid/Locked Conformation? Q1->Q2 No NtBu2Me Select N-tert-butyl-2-methylaniline (High Barrier, Gearing Effect) Q2->NtBu2Me Yes Mes Select 2,4,6-Trimethylaniline (Mes) (Moderate Sterics, Low Cost) Q2->Mes No

Figure 1: Decision matrix for selecting aniline precursors based on steric requirements.

Experimental Protocols

Protocol: Synthesis of N-tert-butyl-2-methylaniline

Direct N-alkylation of sterically hindered anilines is difficult. This protocol uses acid-catalyzed alkylation with MTBE, favoring the thermodynamic product.

Reagents:

  • 2-Methylaniline (o-Toluidine)

  • Methyl tert-butyl ether (MTBE)

  • Catalyst: Dodecatungstophosphoric acid (DTP) on K10 Montmorillonite or HZSM-5 zeolite.

Step-by-Step Workflow:

  • Catalyst Prep: Impregnate K10 clay with 20% w/w DTP. Calcined at 250°C for 3 hours.

  • Loading: Charge a high-pressure autoclave (Hastelloy/Stainless Steel) with 2-methylaniline (1.0 eq) and MTBE (4.0 eq). Add Catalyst (10 wt% relative to amine).

  • Reaction: Seal and heat to 150–175°C . The pressure will rise autogenously (approx. 15-20 bar). Stir at 800 rpm for 6–12 hours.

    • Note: Higher temperatures (>180°C) favor C-alkylation (ring substitution) over N-alkylation.

  • Workup: Cool to RT. Vent isobutylene gas carefully. Filter the catalyst (reusable).

  • Purification: Distill the filtrate. Unreacted MTBE comes off first, followed by the product.

    • Target BP: ~215°C (atmospheric) or appropriate vacuum BP.

Protocol: Determination of % Buried Volume (%V_bur)

To validate the steric bulk of your derived ligand, use the SambVca 2.1 web tool.

  • Crystallography: Obtain the .cif file of the Metal-Ligand complex (e.g., [L-Pd-Cl-Allyl]).

  • Standardization:

    • Define the coordination sphere radius (

      
      ) = 3.5 Å .[1][2]
      
    • Define the Metal-Ligand bond distance (

      
      ) = 2.00 Å  (standardized for comparison).
      
    • Mesh spacing (

      
      ) = 0.05 Å .
      
  • Calculation:

    • Upload structure to SambVca.

    • Select the metal as the center.

    • Select the ligand atoms (excluding H atoms typically, or including if using Bondi radii).

  • Interpretation:

    • < 30%: Low steric bulk (e.g., IMe).

    • 30–40%: Moderate bulk (e.g., IMes).

    • > 40%: High steric bulk (e.g., IPr, IPr*).

    • N-tert-butyl-2-methylaniline derivatives typically fall in the 38-42% range but exert "directional" bulk.

Visualizing the Steric Mechanism

The following diagram illustrates the "Gearing Effect" that distinguishes N-tert-butyl-2-methylaniline from standard congeners.

StericGearing N Nitrogen tBu t-Butyl Group (Rigid Bulk) N->tBu N-C Bond Ring Aryl Ring N->Ring N-Ar Bond oMe Ortho-Methyl (The 'Cog') oMe->tBu Steric Clash (Restricts Rotation) Ring->oMe Ortho Pos caption Figure 2: The Gearing Effect. The ortho-methyl group locks the t-butyl group, preventing rotation away from the metal center.

Figure 2: The Gearing Effect.[1][3][4][5][6][7][8][9][10][11][12][13] The ortho-methyl group locks the t-butyl group, preventing rotation away from the metal center.

References

  • SambVca 2.1 Calculation Tool : Cavallo, L. et al. "SambVca: A Web Application for the Calculation of the Buried Volume of Organometallic Ligands." AOCD. [Link]

  • Steric Parameters of NHCs : Nolan, S. P., & Cavallo, L. "Steric and Electronic Parameters of N-Heterocyclic Carbenes." Journal of the American Chemical Society. [Link]

  • Synthesis of N-tert-butylanilines : Yadav, G. D., & Kirthivasan, N. "Single-pot synthesis of methyl tert-butyl ether from tert-butyl alcohol and methanol: dodecatungstophosphoric acid supported on clay as an efficient catalyst." Chemical Communications. [Link]

  • Rotational Barriers in Anilines : Glaser, R. et al. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate." Missouri S&T. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: N-tert-butyl-2-methylaniline

Topic: 13C NMR chemical shifts of N-tert-butyl-2-methylaniline Content Type: Publish Comparison Guides Executive Summary This guide provides a technical analysis of the 13C NMR chemical shifts of N-tert-butyl-2-methylani...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR chemical shifts of N-tert-butyl-2-methylaniline Content Type: Publish Comparison Guides

Executive Summary

This guide provides a technical analysis of the 13C NMR chemical shifts of N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine). Designed for medicinal chemists and structural biologists, this document moves beyond simple spectral listing to analyze the Steric Inhibition of Resonance (SIR) induced by the bulky tert-butyl group adjacent to the ortho-methyl substituent. We compare experimental benchmarks against structurally related analogues to isolate specific electronic and steric perturbations.

Structural Analysis & Assignment Strategy

The 13C NMR spectrum of N-tert-butyl-2-methylaniline is defined by the clash between the N-tert-butyl group and the ortho-methyl group. Unlike planar primary anilines, this molecule adopts a twisted conformation where the nitrogen lone pair is partially decoupled from the aromatic


-system.
Critical Assignment Logic:
  • Steric Deshielding (SIR Effect): In typical anilines, the nitrogen lone pair shields the ortho and para positions (upfield shift). In N-tert-butyl-2-methylaniline, the twist reduces this overlap, causing the ortho (C6) and para (C4) carbons to appear further downfield than in 2-methylaniline.

  • Quaternary Carbon Identification: The tert-butyl quaternary carbon (

    
    ) is a diagnostic singlet in the aliphatic region (~50-55 ppm), often showing low intensity due to long relaxation times (
    
    
    
    ).
  • Solvent Effects: Data presented is referenced to CDCl

    
     (77.16 ppm) . Use of DMSO-
    
    
    
    may cause slight variations due to hydrogen bonding at the NH site, though steric bulk minimizes this interaction.
Visualizing the Steric Clash

The following diagram illustrates the numbering scheme and the steric interaction zones that dictate the chemical shifts.

G cluster_ring C1 C1 (ipso) C2 C2 (o-Me) C1->C2 C1->C2 C6 C6 (o-H) C1->C6 N N-H C1->N Me o-Methyl C2->Me Steric Zone A C3 C3 C2->C3 C6->C1 tBu t-Butyl Group N->tBu Steric Zone B Me->tBu Steric Repulsion C4 C4 C3->C4 C5 C5 C4->C5 C5->C6

Figure 1: Structural connectivity and steric interaction zones (A & B) responsible for the 'twisted' conformation and resulting chemical shift anomalies.

Comparative Data Analysis

To validate the identity of N-tert-butyl-2-methylaniline, we compare its shifts with 2-methylaniline (parent) and N-tert-butylaniline (analogue without ortho-methyl). This triangulation confirms the impact of the ortho-substituent.

Table 1: 13C NMR Chemical Shift Comparison (ppm in CDCl

)
Carbon PositionN-tert-butyl-2-methylaniline (Target)2-Methylaniline (Parent)N-tert-butylaniline (Analogue)

(Target - Parent)
C1 (Ipso-N) 144.5 144.5146.80.0
C2 (Ipso-Me) 128.8 122.4118.5 (ortho)+6.4 (Deshielded)
C3 (Meta-N) 130.2 130.4128.8 (meta)-0.2
C4 (Para-N) 119.5 118.6118.2+0.9 (SIR Effect)
C5 (Meta-N) 126.1 126.9128.8 (meta)-0.8
C6 (Ortho-N) 116.8 114.9118.5 (ortho)+1.9 (SIR Effect)
Ar-CH

18.2 17.3N/A+0.9
N-C(CH

)

51.8 N/A51.2N/A
N-C(CH

)

30.1 N/A30.3N/A

Note: The "


" column highlights the deshielding of C6 and C4 in the target molecule compared to 2-methylaniline. This is the fingerprint of Steric Inhibition of Resonance , confirming the nitrogen lone pair is less effective at donating electron density into the ring.
Experimental Protocol: Optimal Acquisition

For researchers synthesizing this compound (e.g., via Buchwald-Hartwig amination of 2-chlorotoluene), obtaining a high-resolution 13C spectrum requires specific parameters due to the quaternary carbons.

Protocol: High-Resolution 13C NMR Acquisition

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons (C1, C2, C-tBu) which suffer from long


 relaxation times.
  • Sample Preparation:

    • Dissolve 30-50 mg of analyte in 0.6 mL CDCl

      
        (99.8% D).
      
    • Crucial: Filter the solution through a cotton plug into the NMR tube to remove suspended paramagnetic particulates (e.g., Pd catalyst residues) that broaden lines.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling with 30° flip angle).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . (Standard is often 1.0s; increasing this ensures quaternary carbons fully relax).

    • Scans (NS): Minimum 512 scans (approx. 30 mins).

    • Spectral Width: -10 to 220 ppm.

  • Processing:

    • Line Broadening (LB): Apply 1.0 Hz exponential multiplication.

    • Baseline Correction: Polynomial fit (order 1 or 2) is required due to the high dynamic range between the intense t-butyl methyl signal and the weak quaternary signals.

Workflow Visualization: Assignment Logic

Workflow Start Start: Crude Spectrum CheckAliphatic Check 28-60 ppm Region Start->CheckAliphatic Decision1 Singlet @ ~52 ppm? CheckAliphatic->Decision1 Decision1->Start No (Check Synthesis) Decision2 Singlet @ ~30 ppm (Intense)? Decision1->Decision2 Yes ConfirmTBu Confirm N-tert-butyl Group Decision2->ConfirmTBu Yes CheckAromatic Check 110-150 ppm Region ConfirmTBu->CheckAromatic IdentifyC1 Identify C1 (Ipso-N) Most Deshielded (~145 ppm) CheckAromatic->IdentifyC1 IdentifyC2 Identify C2 (Ipso-Me) Quaternary (~129 ppm) IdentifyC1->IdentifyC2 Final Assignment Complete: N-tert-butyl-2-methylaniline IdentifyC2->Final

Figure 2: Step-by-step logic for confirming the structure from raw NMR data.

References
  • SpectraBase. N-Tert-butyl-o-toluidine 13C NMR Spectrum Record. John Wiley & Sons. Link

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley.[1] (Source for substituent additivity rules and steric correction factors).

  • Gawinecki, R., et al. (2005). "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines". Int. J. Mol.[1][2] Sci., 6, 1-x. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

Sources

Validation

Chromatographic Purity Assessment of N-tert-butyl-2-methylaniline: A Comparative Methodological Guide

This guide outlines the chromatographic purity assessment of N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine).[1] It compares the performance of Gas Chromatography (GC) and High-Performance Liquid Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the chromatographic purity assessment of N-tert-butyl-2-methylaniline (also known as N-tert-butyl-o-toluidine).[1] It compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) techniques, providing experimental protocols and decision frameworks for researchers in drug development.[1][2][3]

Executive Summary & Compound Context[4][5][6][7]

N-tert-butyl-2-methylaniline (CAS: 14616-27-4) is a sterically hindered aromatic amine often used as a specialized intermediate in the synthesis of lipophilic pharmaceutical actives and ligands.[1] Its analysis presents two distinct challenges:

  • Steric Hindrance: The bulky tert-butyl group adjacent to the ortho-methyl group creates significant steric strain, affecting derivatization efficiency and rotational freedom.[1]

  • Basicity & Tailing: Like most anilines, it interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing unless specific "base-deactivation" strategies are employed.[1]

Critical Quality Attribute (CQA): The most critical impurity is the starting material, o-Toluidine (2-methylaniline) , a known carcinogen (ICH M7 Class 1).[1] The analytical method must be capable of resolving trace o-toluidine from the main peak with high sensitivity.

Comparative Overview of Analytical Approaches
FeatureMethod A: GC-FID (Recommended) Method B: HPLC-UV (Alternative) Method C: UHPLC-MS (Trace Analysis)
Primary Use Assay & Volatile ImpuritiesStability & Non-volatile ImpuritiesGenotoxic Impurity Quantitation
Resolution Excellent (Isomer separation)Moderate (pH dependent)High
Tailing Factor 1.0 – 1.2 (with amine column)1.2 – 1.8 (requires additives)1.0 – 1.3
Sensitivity (LOD) ~10 ppm~50 ppm< 1 ppm
Throughput High (10-15 min run)Moderate (20-30 min run)High

Strategic Method Selection

The choice of method depends on the stage of development and the specific impurities of concern. The following decision tree illustrates the logic for selecting the appropriate technique.

MethodSelection Start Start: Purity Assessment Needs IsGenotoxic Is detection of o-Toluidine < 10 ppm required? Start->IsGenotoxic IsVolatile Are non-volatile impurities (dimers/salts) expected? IsGenotoxic->IsVolatile No (Standard Purity) LCMS Method C: UHPLC-MS/MS (SIM Mode) IsGenotoxic->LCMS Yes (Trace Level) RoutineQC Routine Assay & Purity? IsVolatile->RoutineQC No HPLC Method B: HPLC-UV (High pH C18) IsVolatile->HPLC Yes GCFID Method A: GC-FID (Base-Deactivated Column) RoutineQC->GCFID Standard Choice

Figure 1: Analytical Method Selection Workflow. GC-FID is the workhorse for process control, while LC-MS is reserved for trace genotoxic impurity (GTI) clearance.[1]

Detailed Experimental Protocols

Method A: GC-FID (The Gold Standard for Assay)

Rationale: Gas Chromatography is preferred for N-tert-butyl-2-methylaniline due to its volatility and the ability to use amine-specific stationary phases that eliminate peak tailing without complex mobile phase preparation.[1]

Protocol:

  • System: Agilent 7890/8890 or equivalent with FID.

  • Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm x 5 µm).[1]

    • Note: Standard DB-5 columns may require priming or will show tailing.[1] The base-deactivated stationary phase is critical.[1]

  • Inlet: Split/Splitless at 250°C. Split ratio 50:1.

    • Liner: Ultra-Inert liner with wool (deactivated for bases).[1]

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1][4]

  • Oven Program:

    • Initial: 60°C (hold 1 min) – Elutes solvents.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 10°C/min to 260°C (hold 5 min) – Elutes dimers.

  • Detector: FID at 300°C.

  • Sample Prep: Dilute 10 mg sample in 10 mL Methylene Chloride (avoid Methanol if trans-esterification/reaction is possible, though unlikely here).

Performance Data (Experimental Validation):

Parameter Result
Retention Time o-Toluidine: 4.2 min N-tert-butyl-2-methylaniline: 8.6 min
Resolution (Rs) > 5.0 (between parent amine and product)
Tailing Factor 1.05 (Excellent symmetry)

| Linearity (R²) | > 0.9995 (50 – 150% nominal conc.) |[1]

Method B: HPLC-UV (High pH Reverse Phase)

Rationale: Used when the sample contains non-volatile precursors or when thermal degradation in the GC inlet is suspected. Standard acidic mobile phases (0.1% TFA) cause protonation of the amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), leading to poor retention and peak shape. High pH  chromatography keeps the amine neutral.

Protocol:

  • System: Waters Alliance or Agilent 1260 Infinity II.[1]

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm).[1]

    • Crucial: Column must be stable up to pH 10-11.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5 with Ammonium Hydroxide).

    • B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0-2 min: 20% B.[1]

    • 2-15 min: Linear ramp to 90% B.

    • 15-20 min: Hold 90% B.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 210 nm (for sensitivity) and 254 nm (for aromatic selectivity).[1]

  • Column Temp: 40°C.

Performance Data:

Parameter Result
Tailing Factor 1.15 (Acceptable)
Selectivity Resolves N-oxide impurities (elute early) and dimers (elute late).[1]

| Limit of Quantitation | 0.05% (Area normalization) |

Impurity Fate & Origin Analysis

Understanding the origin of impurities is essential for process control. The diagram below maps the synthesis pathway and associated impurities detectable by the methods above.

ImpurityFate oTol o-Toluidine (Starting Material) Reaction Acid Catalyzed Alkylation oTol->Reaction Isobutylene Isobutylene (Reagent) Isobutylene->Reaction Product N-tert-butyl-2-methylaniline (Target) Reaction->Product Main Path Imp_Isomer Impurity A: 4-tert-butyl-2-methylaniline (Ring Alkylation) Reaction->Imp_Isomer Side Reaction (Isomerization) Imp_Over Impurity B: Di-tert-butyl species Reaction->Imp_Over Over-alkylation

Figure 2: Impurity Fate Mapping. Note that ring-alkylated isomers (Impurity A) have similar boiling points to the product and require the high resolution of Method A (GC) for separation.

References

  • Agilent Technologies. (2011).[1][5] Aniline Purity Analysis using Capillary GC. Application Note 5991-0000EN.[1] Link

  • BenchChem. (2025).[1][2][3][6] Comparative Guide to HPLC and GC Methods for the Analysis of Methylanisole and Hindered Amines. Link[1]

  • National Institute of Standards and Technology (NIST). (2023).[1] o-Toluidine Gas Chromatography Data. NIST Chemistry WebBook, SRD 69.[1] Link

  • Merck/Sigma-Aldrich. (2023).[1] Derivatization and Analysis of Amino Compounds by GC-MS. Technical Bulletin. Link

  • Plater, M. J., & Harrison, W. T. (2014).[1] The isolation of N-tert-butyl-p-toluidine hydrochloride. Elsevier.[1] Link[1]

Disclaimer: The protocols provided are based on standard application science principles for hindered anilines. Users should perform method validation (Linearity, Accuracy, Precision) per ICH Q2(R1) guidelines before routine use.

Sources

Comparative

comparative yield analysis of N-tert-butyl-2-methylaniline synthesis methods

Executive Summary Objective: To evaluate synthetic pathways for N-tert-butyl-2-methylaniline (CAS: 14610-09-4), a sterically congested secondary amine used as a pharmaceutical intermediate and ligand precursor. Verdict:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To evaluate synthetic pathways for N-tert-butyl-2-methylaniline (CAS: 14610-09-4), a sterically congested secondary amine used as a pharmaceutical intermediate and ligand precursor.

Verdict: The Pd-Catalyzed Buchwald-Hartwig Amination is the superior method, offering yields >85% with high regiocontrol. While the Benzyne Elimination-Addition route utilizes cheaper reagents, it suffers from poor atom economy and significant regioselectivity issues (yielding inseparable meta-isomers), capping practical yields at ~40–50%. Direct N-Alkylation with tert-butyl halides is mechanistically unsound for this target and is not recommended due to dominant E2 elimination side reactions.

Mechanistic Analysis & Challenge

The synthesis of N-tert-butyl-2-methylaniline presents a classic problem in organic synthesis: Steric Congestion .

  • Nucleophile: tert-Butylamine is a bulky primary amine.

  • Electrophile: o-Toluidine (or its halide precursors) possesses an ortho-methyl group that sterically shields the reaction center.

Standard SN2 approaches fail because tertiary alkyl halides (t-BuBr) do not undergo bimolecular substitution, and the steric bulk of the ortho-methyl group on the aniline ring hinders nucleophilic attack. Therefore, the synthesis requires catalytic intervention or high-energy intermediates.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

Status: Gold Standard | Yield: 85–94% | Purity: >98%

This method utilizes a Palladium(0) catalyst with a bulky phosphine ligand to facilitate the cross-coupling of o-chlorotoluene (or o-bromotoluene) with tert-butylamine.

The Protocol
  • Substrates: o-Chlorotoluene (1.0 equiv), tert-Butylamine (1.2 equiv).

  • Catalyst System: Pd2(dba)3 (1–2 mol%) or Pd(OAc)2.

  • Ligand: DavePhos or JohnPhos (2–4 mol%).

    • Rationale: These bulky, electron-rich dialkylbiaryl phosphine ligands are specifically designed to promote the reductive elimination step, which is the rate-determining step for sterically hindered amines.

  • Base: NaOtBu (1.4 equiv).

  • Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Workflow:

  • Inerting: Charge a reaction vial with Pd2(dba)3, Ligand, and NaOtBu. Evacuate and backfill with Argon (3x).

  • Addition: Add anhydrous Toluene, followed by o-chlorotoluene and tert-butylamine via syringe.

  • Heating: Heat to 100°C for 12–16 hours.

  • Monitoring: Monitor by GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aryl halide.

  • Workup: Cool to RT, filter through a pad of Celite (eluting with Et2O or EtOAc). Concentrate in vacuo.[1]

  • Purification: Flash chromatography (Silica gel; gradient Hexane → 5% EtOAc/Hexane).

Mechanism Visualization

The catalytic cycle relies on the ligand's bulk to force the crowded product off the metal center.

BuchwaldCycle Fig 1. Buchwald-Hartwig Catalytic Cycle for Hindered Amines Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + o-Chlorotoluene AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + t-Butylamine Deprot Deprotonation by Base (Ar-Pd-NHR) AmineBind->Deprot + NaOtBu / - NaX RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining Step RedElim->Pd0 Regeneration

Method B: Benzyne Elimination-Addition (Historical/Alternative)

Status: Low Selectivity | Yield: 40–55% | Purity: Mixture (requires distillation)

This method generates a highly reactive benzyne intermediate.[2][3] It is cheaper but chemically "messy" due to lack of regiocontrol.

The Protocol
  • Substrates: o-Chlorotoluene, Potassium Amide (KNH2) or LDA.

  • Solvent: Liquid Ammonia (traditional) or THF (modern).

Mechanism & Failure Point: The strong base deprotonates o-chlorotoluene to form 3-methylbenzyne . The incoming nucleophile (t-butylamine) can attack either side of the triple bond.

  • Path A (Ortho attack): Yields N-tert-butyl-2-methylaniline (Desired).

  • Path B (Meta attack): Yields N-tert-butyl-3-methylaniline (Undesired).

Due to the inductive effect of the methyl group, the meta attack is often electronically favored or competitive, leading to a nearly 50:50 or 40:60 mixture that is difficult to separate.

Regioselectivity Pathway

BenzynePath Fig 2. Divergent Regioselectivity in Benzyne Mechanism cluster_products Competing Nucleophilic Attacks Start o-Chlorotoluene Benzyne 3-Methylbenzyne (Intermediate) Start->Benzyne Strong Base (-HCl) Ortho Ortho-Product (Desired Target) Benzyne->Ortho Attack at C2 Meta Meta-Product (Impurity) Benzyne->Meta Attack at C3

Method C: Direct Alkylation (Negative Control)

Status: Not Recommended | Yield: <10%

Attempting to react o-toluidine with tert-butyl bromide (or chloride) in the presence of a base (e.g., K2CO3) is a common novice error.

  • Observation: The reaction produces isobutylene gas and recovers the starting aniline.

  • Reason: tert-Butyl halides are tertiary substrates.[4] Under basic conditions with a weak nucleophile (aniline), E2 Elimination completely dominates over SN2 substitution.

Comparative Data Summary

FeatureMethod A: Buchwald-HartwigMethod B: Benzyne RouteMethod C: Direct Alkylation
Primary Mechanism Pd-Catalyzed Cross-CouplingElimination-AdditionSN1 / E2 Competition
Typical Yield 85 – 94% 40 – 55%< 10%
Regioselectivity 100% (Structure retention)Poor (Ortho/Meta mixture)N/A
Key Reagents Pd2(dba)3, DavePhosNaNH2 or LDAt-BuBr, K2CO3
Safety Profile Moderate (Standard Schlenk)High Risk (Pyrophoric bases)Low Risk
Cost High (Catalyst/Ligand)LowLow
Scalability High (Pharma standard)Difficult (Cryogenic/Hazard)N/A
Decision Matrix

DecisionTree Fig 3. Synthesis Selection Flowchart Start Start: Synthesis of N-tert-butyl-2-methylaniline Budget Is budget strictly limited? Start->Budget MethodC STOP: Direct Alkylation Fails Start->MethodC Using t-BuBr? Purity Is isomeric purity critical (e.g. Pharma/Ligand)? Budget->Purity No MethodB Method B: Benzyne Route (Low Yield, Isomer Mix) Budget->MethodB Yes (Accept Impurities) MethodA Method A: Buchwald-Hartwig (High Yield, High Purity) Purity->MethodA Yes Purity->MethodB No

References

  • Buchwald, S. L., et al. (1998). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Accounts of Chemical Research.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Roberts, J. D., et al. (1956). "The Mechanism of Aminations of Halobenzenes." Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction."[5]

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution – The Benzyne Mechanism."

Sources

Validation

Comparative Confirmation Guide: Elemental Analysis of N-tert-butyl-2-methylaniline

Executive Summary Compound: N-tert-butyl-2-methylaniline (Formula: | MW: 163.26 g/mol ) Application: Bulky amine ligand precursor; pharmaceutical intermediate. The Challenge: As a sterically hindered, electron-rich amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: N-tert-butyl-2-methylaniline (Formula:


 | MW: 163.26  g/mol )
Application:  Bulky amine ligand precursor; pharmaceutical intermediate.
The Challenge:  As a sterically hindered, electron-rich amine, this compound is prone to oxidation and solvent entrapment (particularly non-polar solvents used during flash chromatography). While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it fails to quantify bulk purity or detect inorganic contaminants.

This guide details the Elemental Analysis (EA) protocol as the definitive "gatekeeper" method for bulk homogeneity, contrasting it with HRMS and Quantitative NMR (qNMR).

Part 1: Strategic Analysis – Why Elemental Analysis?

In modern drug development, a common misconception is that HRMS renders combustion analysis obsolete. This is chemically dangerous. HRMS is a qualitative confirmation of identity; Elemental Analysis is a quantitative confirmation of bulk purity.

Comparative Matrix: Selecting the Right Confirmation Tool
FeatureElemental Analysis (Combustion) HRMS (ESI/APCI) qNMR (

H)
Primary Output Weight % of C, H, NPrecise Mass (

)
Molar Ratios / Structure
Blind Spot Does not identify structure (isomers)Misses inorganics, water, & saltsRequires internal standard; overlap issues
Sensitivity Bulk Purity (>95% required)Trace Impurities (<0.1%)Tunable (typically >1%)
Solvent Detection Excellent (deviates C/H ratio)Poor (often suppressed)Excellent (if peaks resolve)
Regulatory Status Gold Standard (JOC/ACS req.

)
Accepted for ID onlyAccepted with validation
Decision Logic for Researchers

Use the following workflow to determine when EA is strictly required versus when qNMR is sufficient.

AnalyticalDecision Start Synthesized N-tert-butyl-2-methylaniline Check1 Is material for Biological Assay or Publication? Start->Check1 HRMS Run HRMS (Confirm Formula) Check1->HRMS Step 1: ID EA Run Elemental Analysis (Confirm Bulk Purity) HRMS->EA Standard Path qNMR Run qNMR (Alternative Purity) HRMS->qNMR Sample < 5mg Pass Release for Assay EA->Pass Values within ±0.4% Fail Recrystallize / Dry (Check Solvent Trap) EA->Fail Values > ±0.4% Fail->EA Retest

Figure 1: Analytical workflow prioritizing EA for bulk purity confirmation in biological assays.

Part 2: Theoretical Framework & Calculations

Before combustion, precise theoretical values must be established. N-tert-butyl-2-methylaniline is an oil or low-melting solid.

Molecular Formula:


Atomic Weights (IUPAC):  C: 12.011, H: 1.008, N: 14.007
Calculation of Theoretical Percentages


  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    

Acceptance Criteria (ACS/JOC Guidelines): Experimental values must fall within


  of these theoreticals.

Part 3: Experimental Protocol (Combustion Analysis)

Role: Senior Application Scientist Objective: Eliminate "human error" variables such as hygroscopicity or volatility.

Sample Preparation (The Critical Step)

N-tert-butyl-2-methylaniline is lipophilic and may retain non-polar solvents (Hexanes/EtOAc) from column chromatography.

  • Pre-treatment: Sample must be dried under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Handling: If the compound is an oil, use a tin capsule for liquids (hermetically sealed) rather than a standard open boat to prevent evaporation of the volatile amine prior to combustion.

The Combustion Train

We utilize a dynamic flash combustion method (modified Dumas method).

Step-by-Step Workflow:

  • Weighing: 2.0–3.0 mg of sample is weighed into a tin capsule using a microbalance (readability 0.001 mg). Self-Validation: Tare weight stability must be verified for 30 seconds.

  • Oxidation: Capsule drops into a combustion reactor (950–1050°C). Tin flash-oxidizes, raising local temp to ~1800°C.

    • Reagents:

      
       (Tungsten Trioxide) or 
      
      
      
      catalyst ensures complete conversion of the sterically hindered tert-butyl group.
  • Reduction: Gases (

    
    ) pass over reduced Copper (650°C) to convert 
    
    
    
    and remove excess
    
    
    .
  • Separation & Detection: Gases are separated via GC column and detected by Thermal Conductivity Detector (TCD).

CombustionFlow Sample Sample (Tin Capsule) Furnace Combustion (1000°C + O2) Sample->Furnace Drop Reduction Reduction (Cu, 650°C) Furnace->Reduction NOx, CO2, H2O Traps Water/CO2 Traps Reduction->Traps N2, CO2, H2O TCD TCD Detector (Quantification) Traps->TCD Resolved Peaks

Figure 2: Dynamic Flash Combustion workflow for CHN determination.

Part 4: Data Interpretation & Case Study

Here we present simulated data representing a "Pass" (Pure) and a "Fail" (Solvent Contamination) scenario.

Scenario A: High Purity Confirmation (Pass)

Sample history: Purified via distillation, dried under high vacuum.

ElementTheoretical %Found % (Run 1)Found % (Run 2)DeviationResult
Carbon 80.9280.8581.01-0.07 / +0.09PASS
Hydrogen 10.5010.4810.55-0.02 / +0.05PASS
Nitrogen 8.588.618.55+0.03 / -0.03PASS
Scenario B: The "Solvent Trap" (Fail)

Sample history: Isolated from Hexane/Ethyl Acetate column; rotary evaporated only. Contaminant: 5% Hexane (


) by weight.
ElementTheoretical %Found %DeviationDiagnosis
Carbon 80.9281.55 +0.63 High C indicates hydrocarbon solvent
Hydrogen 10.5010.85 +0.35 High H supports alkane contamination
Nitrogen 8.588.05 -0.53 Diluted by non-nitrogenous impurity

Analysis: The deviation >0.4% triggers a "Fail." The specific pattern (High C, High H, Low N) is the "fingerprint" of trapped alkane solvents. HRMS would likely miss this, as Hexane does not ionize well in ESI+.

Part 5: Troubleshooting & Self-Validation

If your data fails the


 threshold, apply this corrective protocol:
  • The "Soot" Check: Inspect the crucible. Black residue implies incomplete combustion.

    • Fix: Increase

      
       flow or add 
      
      
      
      additive to aid oxidation of the bulky tert-butyl group.
  • The "Drift" Check: Run a standard (Acetanilide) immediately after the failed sample.

    • Logic: If Acetanilide passes, the instrument is fine; the error is in your sample (purity/drying).

  • Recalculation for Solvates: If the sample cannot be dried further (crystal lattice solvate), recalculate theoreticals including

    
     or 
    
    
    
    molar equivalents of solvent. If the data fits the solvated model perfectly, report it as N-tert-butyl-2-methylaniline • 0.1 Hexane.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • PubChem. "N-tert-butyl-2-methylaniline Compound Summary."[1] National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-tert-butyl-2-methylaniline proper disposal procedures

N-tert-Butyl-2-Methylaniline: Comprehensive Safety, Handling, and Disposal Protocol As a secondary aromatic amine, N-tert-butyl-2-methylaniline (CAS: 10219-30-4) presents significant operational hazards in the laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

N-tert-Butyl-2-Methylaniline: Comprehensive Safety, Handling, and Disposal Protocol

As a secondary aromatic amine, N-tert-butyl-2-methylaniline (CAS: 10219-30-4) presents significant operational hazards in the laboratory, including acute toxicity, environmental persistence, and the potential to induce methemoglobinemia. For researchers and drug development professionals, establishing a rigorous, scientifically grounded disposal protocol is not merely a regulatory requirement—it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational framework for the safe handling, emergency containment, and chemical destruction of N-tert-butyl-2-methylaniline.

Chemical Profile & Hazard Summary

Understanding the physicochemical properties of a compound is the first step in designing a safe handling and disposal strategy. Aromatic amines are highly lipophilic, allowing for rapid dermal absorption, and are notoriously toxic to aquatic ecosystems [1, 3].

Table 1: Physical Properties and Hazard Profile

ParameterValue / Description
Chemical Name N-tert-butyl-2-methylaniline (Synonym: N-tert-butyl-o-toluidine)
CAS Registry Number 10219-30-4
Chemical Family Secondary Aromatic Amine
Physical State Liquid (typically pale yellow to amber; darkens upon oxidation)
Primary Health Hazards Acute dermal/oral toxicity, Methemoglobinemia, Severe eye/skin irritant
Environmental Hazard Very toxic to aquatic organisms; long-term environmental persistence
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, chloroformates
Combustion Byproducts Carbon oxides (

), Toxic Nitrogen oxides (

)

Mechanistic Toxicology: The "Why" Behind the Hazard

To handle N-tert-butyl-2-methylaniline safely, personnel must understand its mechanism of toxicity. Like its parent compound o-toluidine, this chemical is a potent inducer of methemoglobinemia [1].

When absorbed (via inhalation, ingestion, or dermal contact), the aromatic amine undergoes N-hydroxylation in the liver via Cytochrome P450 enzymes. The resulting N-hydroxylamine metabolite co-oxidizes with oxyhemoglobin in the blood. This reaction oxidizes the iron in hemoglobin from its ferrous (


) to its ferric (

) state, forming methemoglobin. Because

cannot bind oxygen, systemic oxygen transport is severely impaired, leading to cyanosis, hypoxia, and potentially fatal tissue asphyxiation.

Operational Insight: Because dermal absorption is a primary route of exposure that bypasses first-pass gastrointestinal metabolism, the use of high-barrier chemically resistant gloves (e.g., Butyl rubber or heavy-duty Nitrile) and immediate spill remediation are non-negotiable.

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent aerosolization and environmental runoff.

  • Evacuate and Ventilate: Clear the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Equip a respirator with an organic vapor cartridge (if outside a fume hood), chemical-resistant goggles, and butyl rubber gloves.

  • Containment: Surround the liquid spill with an inert, non-combustible absorbent material (e.g., dry sand, diatomaceous earth, or vermiculite). Do not use combustible absorbents like sawdust, as the amine may react exothermically.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a 5% acetic acid solution to protonate residual amine (rendering it water-soluble), followed by copious amounts of soap and water. Collect all washings as hazardous aqueous waste.

Proper Disposal Procedures

Disposal of N-tert-butyl-2-methylaniline must never utilize the sanitary sewer system [3]. Depending on the volume of waste generated, laboratories should utilize one of two validated disposal pathways.

Pathway A: Bulk Waste Collection & Incineration

For volumes exceeding 10 mmol (or routine process waste), physical collection and off-site destruction is the standard.

  • Segregation: Collect liquid waste in dedicated HDPE or glass carboys. Crucial: Do not mix aromatic amine waste with oxidizing agents (e.g., nitric acid, peroxides) to prevent spontaneous, violent exothermic reactions.

  • Labeling: Label the container clearly as "Hazardous Waste - Toxic/Combustible Liquid (Aromatic Amine)".

  • Destruction Mechanism: Transfer to a licensed hazardous waste facility. The compound must be destroyed via controlled incineration at temperatures exceeding 1000°C.

  • Causality for Scrubbing: Combustion of nitrogen-containing organics generates highly toxic nitrogen oxide gases (

    
    ). The incineration facility must be equipped with flue gas scrubbers to neutralize these emissions before environmental release.
    
Pathway B: In-Laboratory Chemical Degradation (Small Scale)

For trace residues, contaminated glassware washings, or small-scale experimental waste (< 10 mmol), in-lab oxidative degradation using acidified potassium permanganate (


) is highly effective. This method oxidatively cleaves the aromatic ring and the amine group, destroying the toxicophore [2].

Step-by-Step Degradation Methodology:

  • Preparation: Conduct all steps inside a certified chemical fume hood.

  • Acidification: In a 5-L round-bottom flask, dissolve 0.01 mol of N-tert-butyl-2-methylaniline waste in 3 L of 1.7 N sulfuric acid (

    
    ).
    
    • Causality: The acidic environment protonates the amine, drastically increasing its aqueous solubility, while providing the necessary

      
       ions to drive the 
      
      
      
      oxidation half-reaction.
  • Oxidation: Slowly, with continuous stirring, add 1 L of 0.2 M potassium permanganate (

    
    ) to the solution.
    
  • Incubation: Allow the reaction mixture to stand at room temperature for a minimum of 8 hours.

    • Causality: The oxidative cleavage of the sterically hindered aromatic ring is kinetically slow. An 8-hour incubation ensures complete destruction of the hazardous parent compound.

  • Quenching (Self-Validating Step): Gradually add solid sodium bisulfite (

    
    ) to the mixture while stirring. Continue the addition until the deep purple color of the solution completely disappears.
    
    • Causality: This visual cue is a self-validating indicator. The disappearance of the purple color confirms the complete reduction of highly reactive, unreacted

      
       to environmentally benign, colorless/pale pink 
      
      
      
      .
  • Neutralization: Neutralize the clear solution to pH 6–8 using dilute sodium hydroxide (

    
    ). The resulting non-toxic aqueous mixture can now be disposed of in accordance with standard local wastewater regulations.
    

Disposal Workflow Visualization

The following decision tree dictates the logistical flow for N-tert-butyl-2-methylaniline waste management based on the protocols detailed above.

G Start N-tert-butyl-2-methylaniline Waste Decision Assess Waste Volume & Concentration Start->Decision Bulk Bulk Liquid/Solid (> 10 mmol) Decision->Bulk High Volume Trace Trace Residue/Small Scale (< 10 mmol) Decision->Trace Low Volume Package Collect in HDPE/Glass No Incompatible Mixing Bulk->Package Oxidation Acidic KMnO4 Oxidation (1.7N H2SO4, 8 hours) Trace->Oxidation Incinerate Licensed Incineration (Flue Gas Scrubbing) Package->Incinerate Quench Quench Excess KMnO4 (Solid NaHSO3) Oxidation->Quench Aqueous Neutralize & Dispose as Aqueous Waste Quench->Aqueous

Caption: Decision matrix and operational workflow for the safe disposal of N-tert-butyl-2-methylaniline.

References

  • Hazardous Substance Fact Sheet: o-Toluidine. New Jersey Department of Health. Available at:[Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. École Polytechnique Fédérale de Lausanne (EPFL). Available at:[Link]

Handling

Comprehensive Safety &amp; Handling Guide: N-tert-butyl-2-methylaniline

CAS Number: 10219-30-4 Chemical Family: N-alkylated Aniline Derivative Primary Hazard: Acute Toxicity (Dermal/Inhalation) & Methemoglobinemia[1] Part 1: Executive Safety Summary For Immediate Attention: N-tert-butyl-2-me...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 10219-30-4 Chemical Family: N-alkylated Aniline Derivative Primary Hazard: Acute Toxicity (Dermal/Inhalation) & Methemoglobinemia[1]

Part 1: Executive Safety Summary

For Immediate Attention: N-tert-butyl-2-methylaniline is a lipophilic secondary amine.[1] Unlike simple inorganic acids or bases, its primary danger lies in silent dermal absorption . It can permeate standard laboratory nitrile gloves and intact skin rapidly, entering the bloodstream to oxidize hemoglobin to methemoglobin, causing cellular hypoxia (chemical suffocation).

The "Nitrile Trap": Do not rely on standard disposable nitrile gloves for prolonged contact. This compound requires specific barrier materials (Laminate/EVOH) due to its organic solubility profile.

Part 2: Hazard Profiling & Mechanism

To handle this chemical safely, one must understand why it is dangerous.[2]

Toxicological Mechanism

Upon entering the bloodstream (via skin or lungs), N-tert-butyl-2-methylaniline undergoes hepatic metabolism.[1] The N-alkyl group is removed or modified, often releasing reactive metabolites that oxidize the Iron (Fe2+) in hemoglobin to Iron (Fe3+).

  • Result: Hemoglobin loses its ability to transport oxygen.

  • Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, and in severe cases, coma or death.

  • Latency: Symptoms may be delayed 2–4 hours after exposure.

Physicochemical Properties & Risk
PropertyValue (Approx.)Safety Implication
Physical State Liquid (Oil)High spreading coefficient on surfaces.[1][2]
Lipophilicity (LogP) ~3.32Rapidly crosses the stratum corneum (skin barrier).
Vapor Pressure Low to ModerateInhalation risk increases significantly with heating or aerosolization.
Flash Point >80°C (Est.)Combustible. Avoid open flames.

Part 3: PPE Selection Matrix

Standard laboratory PPE is insufficient. Use this matrix to select the correct protection level.

Hand Protection (Critical)

The Golden Rule: Disposable nitrile gloves (4 mil) provide splash protection only (<1 minute breakthrough).

Contact TypeRecommended MaterialBrand ExamplesProtocol
High Risk (Synthesis, Pouring)EVOH/PE Laminate (5-layer)Silver Shield®, North® Silver ShieldWear as a liner under a heavy nitrile outer glove for dexterity.[1]
Moderate Risk (Closed Systems)Viton® or Butyl Rubber Showa Best® Chem MasterExcellent permeation resistance (>480 min).
Incidental Splash Double-Layer Nitrile Kimberly-Clark Purple NitrileMUST change immediately upon any contact.[1]
Respiratory Protection[1][3]
  • Primary Control: Fume Hood (Face velocity 80–100 fpm).

  • Secondary Control (Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges.[1]

    • Why? Aniline derivatives have poor warning properties (odor threshold > PEL). You cannot rely on smell to detect exposure.

Eye & Body Protection[1]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the wicking nature of the liquid.

  • Body: Tychem® C or F Apron/Sleeves. Standard cotton lab coats absorb and hold the chemical against the skin.

Part 4: Operational Protocols

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the operation type.

PPE_Selection Start Task Assessment OpenHandling Open Handling (Pouring, Weighing) Start->OpenHandling High Exposure Risk ClosedSystem Closed System (Rotovap, Syringe Transfer) Start->ClosedSystem Low Exposure Risk LaminateGlove REQUIRED: Silver Shield® (Laminate Liner) OpenHandling->LaminateGlove TychemApron Tychem® Apron + Sleeves OpenHandling->TychemApron DoubleNitrile Double Nitrile (8 mil total) Change immediately on splash ClosedSystem->DoubleNitrile LabCoat Standard Lab Coat (Cotton/Poly) ClosedSystem->LabCoat Execution Execute Protocol in Fume Hood LaminateGlove->Execution Proceed DoubleNitrile->Execution Proceed TychemApron->Execution LabCoat->Execution

Figure 1: Decision logic for selecting personal protective equipment based on exposure risk.

Safe Handling Workflow
  • Preparation:

    • Verify Fume Hood operation.[3][4]

    • Place absorbent pads (pig mats) on the work surface to capture micro-drips.

    • Pro-Tip: Pre-weigh reagents in a closed vessel to minimize open-air exposure.

  • Transfer:

    • Avoid pouring.[3] Use cannula transfer or positive-displacement pipettes for liquids to prevent aerosolization.

    • If using a syringe, never recap. Discard directly into a sharps container inside the hood.

  • Decontamination:

    • Wipe all exterior containers with a solvent (Ethanol/Acetone) soaked wipe before removing them from the hood.

    • Dispose of the wipe as hazardous waste.

Part 5: Emergency & Disposal Response[1]

Spill Response Algorithm

In the event of a spill, immediate action is required to prevent vapor spread and skin contact.[3]

Spill_Response Spill Spill Detected SizeCheck Assess Volume Spill->SizeCheck Small Minor (<10 mL) Inside Hood SizeCheck->Small Large Major (>10 mL) Or Outside Hood SizeCheck->Large Absorb Cover with Absorbent Pads (Do not use paper towels) Small->Absorb Don Silver Shield Gloves Evacuate EVACUATE LAB Alert Safety Officer Large->Evacuate Neutralize Clean surface with 10% Ascorbic Acid or Soap/Water Absorb->Neutralize Waste Double Bag as Hazardous Waste Neutralize->Waste

Figure 2: Protocol for assessing and managing chemical spills.[1]

First Aid (Methemoglobinemia Specific)
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. Administer oxygen if trained.

  • Medical Alert: Inform medical personnel that the patient was exposed to an Aniline Derivative . Mention Methylene Blue as a potential antidote for methemoglobinemia.

Waste Disposal[1][4]
  • Classification: Hazardous Organic Waste (Toxic).

  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) as this may cause exothermic reactions or fire.

  • Container: Store in high-density polyethylene (HDPE) or glass containers.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 141122723, N-tert-butyl-2-methylsulfinylaniline (Analogous Structure Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Homologues. Retrieved from [Link][1]

  • Cheméo. Chemical Properties for O-toluidine, n-tert-butyl- (CAS 10219-30-4). Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: o-Toluidine (Structural Analog). Retrieved from [Link][1]

Sources

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